3-Isopropylcyclobutanecarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXWUAGUXXTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158279 | |
| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13363-91-2 | |
| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Isopropylcyclobutanecarboxylic Acid
Foreword: The Strategic Importance of Substituted Cyclobutanes in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide delves into the synthesis of 3-isopropylcyclobutanecarboxylic acid, a key building block in contemporary medicinal chemistry. The cyclobutane motif, once considered a synthetic curiosity, is now recognized for its ability to impart desirable pharmacokinetic properties, such as metabolic stability and improved potency, to drug candidates. This is exemplified by its presence in several clinically successful drugs. The strategic incorporation of the this compound moiety, particularly in the development of selective Janus kinase (JAK) inhibitors like Abrocitinib, underscores the critical need for robust and scalable synthetic routes to this valuable intermediate.[1][2] This guide provides a comprehensive overview of a practical and efficient pathway to this target molecule, grounded in established chemical principles and supported by detailed experimental insights.
Strategic Overview of the Synthetic Approach
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the construction of a versatile cyclobutane intermediate, 3-oxocyclobutanecarboxylic acid. This key intermediate then undergoes a two-step functionalization to install the desired isopropyl group. The overall strategy is as follows:
-
Cyclobutane Ring Formation: Synthesis of 3-oxocyclobutanecarboxylic acid from acyclic precursors.
-
Introduction of the Isopropyl Moiety: A Wittig reaction to form 3-isopropylidenecyclobutanecarboxylic acid.
-
Final Reduction: Catalytic hydrogenation of the exocyclic double bond to yield the target this compound.
This strategic disconnection allows for the efficient and controlled construction of the target molecule, leveraging well-understood and scalable reaction classes.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first stage. Several methods have been reported, with a common and effective approach involving the cyclization of a malonate derivative with a suitable dielectrophile, followed by hydrolysis and decarboxylation.[3][4][5][6]
Causality Behind Experimental Choices
The selection of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane is strategic. The bulky isopropyl esters of the malonate minimize self-condensation side reactions. The dimethoxy group on the dibromopropane acts as a protecting group for the ketone functionality, preventing unwanted reactions during the initial C-C bond formation. The subsequent acidic workup serves the dual purpose of hydrolyzing the esters and the ketal, leading directly to the desired ketoacid.
Detailed Experimental Protocol
This protocol is adapted from established patent literature.[3]
Step 1: Cyclization and Ketal Formation
-
To a stirred solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide in a reaction vessel cooled to -5°C, a solution of diisopropyl malonate in DMF is added dropwise over 3 hours.
-
The reaction mixture is then warmed to 20°C and stirred for 1 hour.
-
2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is stirred for an additional hour.
-
The temperature is raised to 140°C and maintained for 4 days.
-
After cooling, half of the DMF is removed under reduced pressure.
-
Water is added, and the aqueous phase is extracted multiple times with n-heptane.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclobutane intermediate.
Step 2: Hydrolysis and Decarboxylation
-
The crude product from the previous step is dissolved in a mixture of water and concentrated hydrochloric acid.
-
The solution is heated to 75-80°C and maintained for 30 hours, then heated further to 102-106°C for 120 hours.
-
Two-thirds of the solvent is removed by distillation.
-
The remaining solution is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-oxocyclobutanecarboxylic acid.
-
The crude product is purified by recrystallization from a mixture of dichloromethane and n-heptane.
| Parameter | Value |
| Starting Materials | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, Potassium tert-butoxide, DMF |
| Reaction Time | Cyclization: 4 days; Hydrolysis: 150 hours |
| Reaction Temperature | Cyclization: -5°C to 140°C; Hydrolysis: 75°C to 106°C |
| Purification | Extraction and Recrystallization |
| Typical Yield | High |
Part 2: Installation of the Isopropyl Group via Wittig Olefination
With the key keto-acid in hand, the next step is the introduction of the isopropyl group. The Wittig reaction is a reliable and high-yielding method for converting ketones into alkenes.[7][8][9][10] In this case, 3-oxocyclobutanecarboxylic acid is reacted with a phosphorus ylide generated from isopropyltriphenylphosphonium bromide.
Mechanism and Rationale
The Wittig reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond that is formed provides the thermodynamic driving force for the reaction. The choice of a strong base, such as an alkoxide or organolithium reagent, is crucial for the deprotonation of the phosphonium salt to generate the nucleophilic ylide.
Caption: Simplified mechanism of the Wittig reaction.
Detailed Experimental Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), isopropyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0°C, and a solution of a strong base (e.g., potassium tert-butoxide or n-butyllithium) is added dropwise. The formation of the deep red or orange color of the ylide will be observed.
-
The mixture is stirred at 0°C for 1 hour.
-
A solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF is then added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 3-isopropylidenecyclobutanecarboxylic acid, can be purified by column chromatography on silica gel.
Part 3: Final Reduction to this compound
The final step in the synthesis is the reduction of the exocyclic double bond of 3-isopropylidenecyclobutanecarboxylic acid to yield the desired saturated product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity.[11]
Stereochemical Considerations and Catalyst Selection
The hydrogenation of the double bond can lead to the formation of both cis and trans isomers of this compound. The stereochemical outcome is influenced by the catalyst and reaction conditions. For many applications, including the synthesis of Abrocitinib, the cis isomer is the desired product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst) are commonly employed. The hydrogenation typically occurs from the less sterically hindered face of the double bond, which can favor the formation of the cis isomer.
Detailed Experimental Protocol
-
3-Isopropylidenecyclobutanecarboxylic acid is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The vessel is connected to a hydrogen source and purged several times with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization or chromatography to isolate the desired isomer.
Characterization and Quality Control
Rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet), the cyclobutane ring protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[12][13]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the isopropyl group, the cyclobutane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[14][15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1760 cm⁻¹.[16][17][18][19]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₈H₁₄O₂; MW: 142.19 g/mol ).[20][21][22]
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.19 g/mol |
| CAS Number | 13363-91-2 |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a versatile keto-acid intermediate allows for a modular approach that can potentially be adapted for the synthesis of other 3-substituted cyclobutanecarboxylic acids. As the demand for non-classical bioisosteres continues to grow in drug discovery, the development of efficient and robust synthetic methodologies for key building blocks like this compound will remain a critical area of research. This will undoubtedly pave the way for the discovery of novel therapeutics with improved efficacy and safety profiles.
References
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- Cyclobutanecarboxylic acid, 3-isopropyl-. PubChem.
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- Supplementary Information. The Royal Society of Chemistry.
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- WO2020261041A1 - Process for preparation of abrocitinib. Google Patents.
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- Example 9. Spectroscopy Tutorial.
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3-isopropylcyclobutanecarboxylic acid synthesis pathways
Authoritative Grounding: While mechanistically sound, finding a direct, high-yielding precedent for the synthesis of this compound via this method in the literature is difficult. The control of regiochemistry during the ring-opening and rearrangement can be problematic, often leading to multiple products. However, metal-catalyzed ring expansions have shown significant promise in controlling these transformations for various substrates. [13]
Comparative Summary of Synthesis Pathways
| Pathway | Key Advantages | Key Limitations | Stereocontrol |
| Functionalization of 3-Oxo Intermediate | Convergent, uses readily available precursors, good control over final steps. | Synthesis of the 3-oxo starting material can be multi-step. | Potentially high; determined by the reduction of the C=C or C=O bond. [5] |
| [2+2] Photocycloaddition | Excellent for forming the core cyclobutane ring. | Often poor regio- and stereoselectivity; not direct for this specific substitution pattern. | Generally low for triplet-sensitized reactions. |
| Ring Expansion | Elegant, driven by strain relief. | Can be difficult to control regiochemistry; potential for side reactions and rearrangements. | Dependent on the stereochemistry of the starting cyclopropane and rearrangement mechanism. |
Detailed Experimental Protocol: Synthesis via 3-Oxocyclobutanecarboxylic Acid Ester
This protocol is a representative, multi-step synthesis based on the functionalization strategy, which is considered the most practical and scalable approach.
Step 1: Wittig Olefination of Ethyl 3-oxocyclobutanecarboxylate
-
Apparatus: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Isopropyltriphenylphosphonium iodide (1.2 eq.)
-
Potassium tert-butoxide (1.1 eq.)
-
Ethyl 3-oxocyclobutanecarboxylate (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure: a. Suspend isopropyltriphenylphosphonium iodide in anhydrous THF under a nitrogen atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add potassium tert-butoxide portion-wise over 15 minutes. The solution should turn a deep orange/red color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 1 hour. e. Add a solution of ethyl 3-oxocyclobutanecarboxylate in THF dropwise via the addition funnel over 30 minutes. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). h. Extract the aqueous layer with diethyl ether (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to yield ethyl 3-isopropylidenecyclobutanecarboxylate.
Step 2: Diastereoselective Reduction of the Isopropylidene Group
-
Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a standard round-bottomed flask with a balloon of hydrogen.
-
Reagents:
-
Ethyl 3-isopropylidenecyclobutanecarboxylate (1.0 eq.)
-
Palladium on Carbon (10% Pd, 5 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure: a. Dissolve the ethyl 3-isopropylidenecyclobutanecarboxylate in ethanol. b. Carefully add the Palladium on Carbon catalyst to the solution. c. Place the flask in a hydrogenation apparatus and purge with hydrogen gas. d. Pressurize the vessel with H₂ (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon. e. Stir the reaction vigorously at room temperature for 6-12 hours, monitoring by TLC or GC-MS until the starting material is consumed. f. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. g. Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-ethyl 3-isopropylcyclobutanecarboxylate. The diastereomeric ratio should be determined by ¹H NMR or GC analysis.
Step 3: Hydrolysis to this compound
-
Apparatus: A single-necked, round-bottomed flask with a magnetic stirrer.
-
Reagents:
-
Mixture of ethyl 3-isopropylcyclobutanecarboxylate (1.0 eq.)
-
Lithium hydroxide (LiOH) (2.0 eq.)
-
THF/Water mixture (e.g., 3:1)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure: a. Dissolve the ester mixture in the THF/water solvent system. b. Add lithium hydroxide and stir the reaction at room temperature for 4-8 hours, monitoring by TLC. c. Once the reaction is complete, remove the THF under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers. g. If necessary, the isomers can be separated by preparative chromatography or fractional crystallization.
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chemical properties of 3-isopropylcyclobutanecarboxylic acid
An In-depth Technical Guide to the Chemical Properties of 3-Isopropylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 13363-91-2) is a fascinating molecule that stands at the intersection of strained-ring chemistry and functionalized organic building blocks.[1][2] Its structure, featuring a four-membered carbocycle, imparts unique chemical and physical properties that are of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane moiety serves as a powerful thermodynamic driving force for a variety of chemical transformations, making it a versatile synthetic intermediate.[3][4] Furthermore, the presence of both a carboxylic acid and an isopropyl group allows for diverse functionalization pathways, rendering it a valuable scaffold for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).[5][6]
This guide provides a comprehensive overview of the core , focusing on the interplay between its structure, reactivity, and synthetic utility. We will delve into its physicochemical characteristics, the structural nuances dictated by the strained ring and substituents, its chemical reactivity, and plausible synthetic strategies.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.
| Property | Value | Source(s) |
| IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid | [1] |
| CAS Number | 13363-91-2 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Boiling Point | ~222.4 °C at 760 mmHg (Predicted) | [7] |
| Density | ~1.05 g/cm³ (Predicted) | [7] |
| pKa | ~4.79 ± 0.40 (Predicted) | [2] |
Structural Analysis: The Influence of Ring Strain
The chemistry of this compound is dominated by the cyclobutane ring. Unlike larger, more stable cycloalkanes like cyclohexane, cyclobutane suffers from significant ring strain , which is a combination of angle strain and torsional strain.
-
Angle Strain: The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial deviation and strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to around 88°.[8]
-
Torsional Strain: In a planar conformation, all C-H bonds on adjacent carbons would be fully eclipsed. The puckering of the ring also helps to relieve some of this torsional strain by staggering the hydrogens, though significant strain remains.[5][8]
This stored potential energy, estimated to be around 26.3 kcal/mol for the parent cyclobutane, makes the ring susceptible to cleavage under conditions that would not affect unstrained alkanes.[5] This reactivity is a key feature exploited in its synthetic applications.
Caption: Logical relationship of ring strain components and their chemical consequences.
Stereochemistry and Substituent Effects
The 1,3-disubstituted pattern on the cyclobutane ring gives rise to cis and trans diastereomers. The relative orientation of the isopropyl and carboxylic acid groups significantly influences the molecule's overall shape, polarity, and interaction with other molecules, which is a critical consideration in drug design.
The isopropyl group is a bulky, electron-donating alkyl group. Its presence introduces steric hindrance that can direct the approach of reagents in chemical reactions. Electronically, its inductive effect may slightly influence the acidity of the carboxylic acid group, although this effect is generally modest when transmitted through several sigma bonds.
Caption: Stereoisomers of this compound.
Chemical Reactivity and Transformations
The reactivity of this molecule can be considered at two primary sites: the carboxylic acid group and the cyclobutane ring.
Reactions of the Carboxylic Acid Group
The -COOH group undergoes typical reactions of carboxylic acids, providing a handle for derivatization:
-
Acid-Base Chemistry: As an acid, it reacts with bases to form carboxylate salts.
-
Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) or with alkylating agents yields the corresponding esters.
-
Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard method to form amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-isopropylcyclobutylmethanol, using strong reducing agents like LiAlH₄.
Reactions Involving the Cyclobutane Ring
The high strain energy of the cyclobutane ring enables reactions that result in ring cleavage. These transformations are often the most synthetically valuable as they allow for the creation of functionalized, linear carbon chains.
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a Ni or Pt catalyst) at elevated temperatures and pressures can cleave the cyclobutane ring to yield branched alkanes.[7][9] This is a more forcing condition than that required for hydrogenating an alkene.
-
Acid/Base-Catalyzed Ring Opening: Under certain acidic or basic conditions, particularly with appropriately placed functional groups, the cyclobutane ring can open.[10]
-
Radical and Photochemical Reactions: The strained C-C bonds can be cleaved under photolytic conditions or via radical intermediates to generate linear species. Recent advances have utilized photoredox catalysis to achieve ring-opening of cyclobutane derivatives.[3]
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxylic acid. A very broad O-H stretching band will appear from approximately 2500-3300 cm⁻¹.[11][12] A strong, sharp C=O stretching absorption should be present around 1700-1720 cm⁻¹.[13] Additionally, a C-O stretch will be visible in the 1210-1320 cm⁻¹ region.[11]
-
¹H NMR Spectroscopy: The proton spectrum would show a complex multiplet region for the cyclobutane ring protons. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically >10 ppm.[14]
-
¹³C NMR Spectroscopy: The carbon spectrum would show a signal for the carbonyl carbon in the 175-185 ppm range.[14] Signals for the carbons of the cyclobutane ring and the isopropyl group would appear in the aliphatic region (typically 15-50 ppm).
Synthetic Approaches
The synthesis of 1,3-disubstituted cyclobutanes can be challenging. A plausible and stereocontrolled approach often involves the functionalization of a pre-formed cyclobutane core or a [2+2] cycloaddition. A modern, powerful method involves the ring contraction of a substituted pyrrolidine.[15][16]
Caption: Generalized workflow for stereoselective cyclobutane synthesis via ring contraction.
A key strategy for creating cis-1,3-disubstituted cyclobutane carboxylic acids involves the diastereoselective reduction of a cyclobutylidene precursor, which can be assembled via a Knoevenagel condensation.[17]
Protocol: Esterification of this compound
This protocol describes a standard Fischer esterification to produce methyl 3-isopropylcyclobutanecarboxylate, a common derivative for purification or further reaction.
Objective: To convert this compound to its methyl ester.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, large excess, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup - Quenching: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing an aqueous solution of saturated sodium bicarbonate to neutralize the sulfuric acid catalyst and any remaining carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by flash column chromatography on silica gel if necessary.
Applications and Future Outlook
This compound and its derivatives are valuable building blocks in several areas:
-
Medicinal Chemistry: The rigid cyclobutane scaffold is used to orient substituents in a precise three-dimensional arrangement, which is ideal for optimizing binding to biological targets like enzymes and receptors.[18] The synthesis of potent inverse agonists for receptors like ROR-γt has utilized similar cis-1,3-disubstituted cyclobutane scaffolds.[17]
-
Materials Science: Dicarboxylic acids based on cyclobutane are being explored as bio-based alternatives to petroleum-derived monomers for the synthesis of polymers like polyesters and polyamides.[6]
-
Synthetic Methodology: As a model compound, it serves to explore the reactivity of strained rings and develop new synthetic methods for ring-opening and functionalization.[4][10]
The continued development of stereoselective synthetic methods will further enhance the accessibility and utility of chiral, substituted cyclobutanes, solidifying their role as powerful tools for innovation in science.
References
- Chen, H., & Waldmann, H. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9188–9192. [Link]
- Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(11), 13996-14041. [Link]
- Nishizawa, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11219–11227. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2021). Ring Strain and the Structure of Cycloalkanes.
- Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane.
- MySkinRecipes. (n.d.). This compound.
- De Kimpe, N., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Arkivoc.
- Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane.
- Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons.
- University of California, Davis. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
- Chan, T. H. (2000). The application of cyclobutane derivatives in organic synthesis. Pure and Applied Chemistry, 72(9), 1631-1638.
- Zhang, Z., et al. (2021). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 8(23), 6569-6575. [Link]
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An In-depth Technical Guide to 3-isopropylcyclobutanecarboxylic Acid (CAS 13363-91-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-isopropylcyclobutanecarboxylic acid, with the CAS number 13363-91-2, is a fascinating molecule that stands at the intersection of strained ring systems and functionalized organic acids. The cyclobutane motif is a recurring structural element in a variety of biologically active compounds and natural products. Its inherent ring strain and unique three-dimensional geometry can impart desirable properties to a molecule, such as conformational rigidity and metabolic stability, which are highly sought after in modern drug discovery. This guide provides a comprehensive overview of this compound, from its fundamental properties and proposed synthesis to its potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.
Molecular and Physicochemical Properties
This compound is a substituted cyclobutane derivative with a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol .[1] Its IUPAC name is 3-propan-2-ylcyclobutane-1-carboxylic acid.[1]
| Property | Value | Source |
| CAS Number | 13363-91-2 | [1][2] |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid | [1] |
| Predicted pKa | 4.79 ± 0.40 | [2] |
| Predicted Boiling Point | 222.4 °C at 760 mmHg | |
| Predicted Density | 1.05 g/cm³ |
Proposed Synthesis Pathway
A potential synthetic workflow could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. The ketone functionality provides a reactive handle for the introduction of the isopropyl group via a Grignard reaction or a Wittig reaction followed by hydrogenation.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 3-propan-2-ylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its unique three-dimensional structure offers a compelling alternative to more traditional, often planar, aromatic systems. The introduction of a cyclobutane ring can impart favorable pharmacological properties, including conformational restriction, increased metabolic stability, and improved solubility.[1][3] These characteristics make cyclobutane derivatives, such as 3-propan-2-ylcyclobutane-1-carboxylic acid, attractive building blocks for the synthesis of novel therapeutic agents.[4] This guide provides a comprehensive technical overview of a proposed synthetic route to 3-propan-2-ylcyclobutane-1-carboxylic acid, its stereochemical considerations, and detailed analytical characterization methods.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [5] |
| Molecular Weight | 142.20 g/mol | [5] |
| pKa | 4.79 ± 0.40 | [6] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Proposed Synthetic Pathway
The synthesis of 3-propan-2-ylcyclobutane-1-carboxylic acid can be envisioned through a two-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. This strategy involves the introduction of the isopropyl group via a Wittig reaction, followed by catalytic hydrogenation to yield the final saturated product.
Sources
molecular weight of 3-isopropylcyclobutanecarboxylic acid
An In-Depth Technical Guide to 3-Isopropylcyclobutanecarboxylic Acid
Introduction
The cyclobutane motif, a four-membered carbocycle, represents a unique structural scaffold that has garnered significant interest in medicinal chemistry and materials science. Its inherent ring strain and rigid, three-dimensional geometry offer a compelling strategy for exploring chemical space beyond traditional flat, aromatic systems. When incorporated into bioactive molecules, the cyclobutane ring can enhance metabolic stability, improve cell permeability, and lock key pharmacophoric elements into a desired orientation, thereby increasing potency and selectivity.[1] This guide provides a comprehensive technical overview of a specific derivative, this compound, a molecule poised as a valuable building block for drug discovery professionals and research scientists. We will delve into its fundamental properties, propose a robust synthetic strategy, detail its analytical characterization, and explore its potential applications.
Molecular Profile and Physicochemical Properties
This compound (CAS No. 13363-91-2) is a saturated carboxylic acid featuring an isopropyl substituent on the cyclobutane ring.[2] This substitution pattern, particularly the presence of both cis and trans isomers, offers distinct spatial arrangements for further synthetic elaboration. The molecular weight and other key identifiers are crucial for stoichiometric calculations, analytical characterization, and registration in chemical databases.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 142.20 g/mol | [2] |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| CAS Number | 13363-91-2 | [2] |
| IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid | [2] |
| Canonical SMILES | CC(C)C1CC(C1)C(=O)O | [2] |
The physical properties of the molecule are essential for designing reaction conditions, purification protocols, and formulation strategies.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 222 °C | Predicted |
| Density | 1.050 g/cm³ | Predicted |
| pKa | 4.79 ± 0.40 | Predicted; indicates typical carboxylic acid acidity. |
| XLogP3-AA | 1.8 | A measure of lipophilicity.[2] |
Proposed Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on the well-established malonic ester synthesis, a cornerstone of carbocycle formation.[1] This method is advantageous due to the accessibility of starting materials and its proven reliability for constructing four-membered rings.
The proposed two-stage synthesis involves the formation of a substituted cyclobutane-1,1-dicarboxylate, followed by a hydrolysis and decarboxylation sequence.
Caption: Proposed two-stage synthesis workflow for this compound.
Experimental Protocol (Proposed)
Stage 1: Synthesis of Diethyl 3-isopropylcyclobutane-1,1-dicarboxylate
-
Reaction Setup: To a flame-dried 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 500 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the diethyl malonate enolate.
-
Cyclization: Add 1,3-dibromo-2-isopropylpropane (1.05 eq) dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.
-
Causality: The dibromoalkane serves as the dielectrophile. The first bromide is displaced by the malonate enolate. The resulting intermediate then undergoes an intramolecular S_N2 reaction, driven by the proximity of the second bromide, to form the cyclobutane ring. Using a slight excess of the dibromoalkane ensures complete consumption of the malonate.
-
-
Reaction Completion: Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium bromide. Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl 3-isopropylcyclobutane-1,1-dicarboxylate.
Stage 2: Hydrolysis and Decarboxylation
-
Saponification: In a round-bottomed flask, dissolve the diester from Stage 1 in a 15% aqueous solution of potassium hydroxide (2.5 eq). Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed.
-
Causality: The strong base saponifies both ester groups to the corresponding carboxylate salts, forming a soluble dipotassium salt.
-
-
Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. This protonates the carboxylates to form the unstable geminal diacid. Gently heat the acidic solution to 80-100 °C.
-
Causality: The 1,1-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation via a six-membered cyclic transition state (similar to a β-keto acid) to evolve carbon dioxide and yield the final product.
-
-
Extraction: After CO₂ evolution ceases, cool the solution. Extract the product with three portions of diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude acid can be further purified by vacuum distillation or recrystallization to yield this compound as a mixture of cis and trans isomers.
Analytical Characterization Protocol
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Caption: Self-validating analytical workflow for structural confirmation.
Expected Spectroscopic Data
A. Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups.
-
~2500-3300 cm⁻¹ (broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.
-
~2960 cm⁻¹ (strong): Aliphatic C-H stretching from the isopropyl and cyclobutane groups.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl (dimeric form).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework. The presence of cis and trans isomers will likely result in two sets of signals for the cyclobutane ring protons and carbons.
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -COOH | ~10-12 | broad singlet | 1H | Chemical shift is concentration-dependent. |
| -CH-COOH | ~2.9 - 3.2 | multiplet | 1H | Methine proton alpha to the carbonyl. |
| Ring -CH₂- | ~1.8 - 2.5 | multiplets | 4H | Complex pattern due to diastereotopic protons and cis/trans isomerism. |
| Ring -CH-iPr | ~1.7 - 2.1 | multiplet | 1H | Methine proton attached to the isopropyl group. |
| -CH(CH₃)₂ | ~1.5 - 1.9 | multiplet | 1H | Methine proton of the isopropyl group. |
| -CH(CH₃)₂ | ~0.9 | doublet | 6H | Diastereotopic methyl groups of the isopropyl substituent. |
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| -COOH | ~180-184 | Carboxylic acid carbonyl. |
| -CH-COOH | ~38-42 | Methine carbon alpha to the carbonyl. |
| -CH(CH₃)₂ | ~32-35 | Methine carbon of the isopropyl group. |
| Ring -CH-iPr | ~30-34 | Ring methine carbon. |
| Ring -CH₂- | ~22-28 | Methylene carbons of the cyclobutane ring. |
| -CH(CH₃)₂ | ~19-21 | Methyl carbons of the isopropyl group. |
C. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
[M]+: Expected at m/z = 142.
-
[M-OH]+: Fragment at m/z = 125.
-
[M-COOH]+: Fragment at m/z = 97.
-
Base Peak: A prominent fragment corresponding to the loss of the carboxylic acid and subsequent rearrangement is likely, such as m/z = 55.[1]
Applications in Research and Development
This compound is not merely a chemical curiosity; it is a strategic building block for creating high-value molecules.
-
Pharmaceutical Scaffolding: The cyclobutane core acts as a bioisostere for phenyl rings or other rigid linkers. The defined stereochemistry of the 1,3-substitution pattern allows for the precise positioning of functional groups to interact with biological targets. The isopropyl group adds lipophilicity, which can be tuned to improve pharmacokinetic properties like membrane permeability and oral bioavailability. Substituted cyclobutanes have been successfully incorporated into potent inverse agonists for receptors like RORγt, highlighting their therapeutic potential.[3]
-
Probing Structure-Activity Relationships (SAR): In a drug development campaign, synthesizing analogs with both the cis and trans isomers of this acid allows researchers to systematically probe the required three-dimensional arrangement for optimal target binding. This provides crucial SAR data that can guide the design of more potent and selective drug candidates.
-
Advanced Materials: The rigid nature of the cyclobutane ring can be exploited in polymer and materials science to create materials with unique thermal and mechanical properties. Carboxylic acid derivatives are common monomers for polyester synthesis.
Safety and Handling
As a carboxylic acid, this compound is expected to be corrosive and requires appropriate handling procedures.
-
Hazard Codes (Anticipated): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents. Keep the container tightly sealed.
References
- Takeda, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11847–11855.
- Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11138-11181.
- Jahn, E. J. (1944). U.S. Patent No. 2,365,703. Washington, DC: U.S. Patent and Trademark Office.
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-isopropyl-. National Center for Biotechnology Information.
Sources
Predicting the Acidity of Substituted Alicyclic Compounds: A Technical Guide to the pKa of 3-Isopropylcyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) of 3-isopropylcyclobutanecarboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It explores the structural and electronic factors influencing the acidity of this molecule, including inductive effects and ring strain. A detailed, field-proven computational workflow for pKa prediction is presented, combining quantum mechanical calculations with advanced solvation models. This guide aims to serve as a practical resource for understanding and predicting the physicochemical properties of complex alicyclic carboxylic acids.
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), the pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It directly influences solubility, lipophilicity, and the ability to permeate biological membranes, thereby impacting bioavailability and therapeutic efficacy. Accurate prediction of pKa early in the drug discovery process is paramount for lead optimization and candidate selection, enabling a more efficient and cost-effective development pipeline.
This guide focuses on the pKa prediction of this compound, a molecule that combines the structural features of a strained alicyclic ring and an alkyl substituent. Understanding the interplay of these features provides valuable insights into the acidity of a broader class of substituted cycloalkane carboxylic acids.
Structural Analysis and Factors Influencing Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any structural feature that stabilizes this anion will increase the acidity, resulting in a lower pKa value. In the case of this compound, two primary factors warrant detailed consideration: the inductive effect of the isopropyl group and the electronic consequences of the cyclobutane ring.
The Inductive Effect of the Isopropyl Substituent
Alkyl groups, such as the isopropyl group, are generally considered to be electron-donating through an inductive effect (+I).[1][2] This effect involves the polarization of σ-bonds, leading to a net push of electron density towards the carboxylic acid moiety.[3] By increasing the electron density on the carboxylate anion, the electron-donating nature of the isopropyl group is expected to be a destabilizing influence.[4][5] This destabilization makes the removal of the proton less favorable, thereby decreasing the acidity and increasing the pKa.[6] However, the inductive effect weakens with distance, and the 3-position of the isopropyl group relative to the carboxyl group will moderate its impact.[7] For comparison, isobutyric acid, which has two methyl groups directly attached to the α-carbon, has a pKa of approximately 4.84 to 4.86.[8][9]
The Influence of the Cyclobutane Ring
The cyclobutane ring introduces significant ring strain, a combination of angle strain and torsional strain.[10][11] The internal C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal sp³ bond angle of 109.5°.[12] This deviation leads to increased 's' character in the exocyclic C-C and C-H bonds. An increase in s-character in the orbital forming the bond to the carboxyl group can lead to a slight electron-withdrawing effect, which would stabilize the carboxylate anion and increase acidity.[13]
The experimental pKa of the parent cyclobutanecarboxylic acid is approximately 4.79.[14][15][16] This value is slightly lower than that of isobutyric acid (pKa ≈ 4.84), suggesting that the effect of the cyclobutane ring might slightly enhance acidity compared to a branched acyclic analogue.
Computational Prediction of pKa
Given the nuanced interplay of these structural factors, computational chemistry offers a powerful tool for a quantitative prediction of the pKa. Modern protocols based on quantum mechanics can provide highly accurate results.[17][18]
Theoretical Framework
The prediction of pKa involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. A common and effective approach is to use a thermodynamic cycle that separates the reaction into gas-phase and solvation components. The pKa can then be calculated using the following equation:
pKa = ΔG°aq / (2.303 * RT)
where ΔG°aq is the standard Gibbs free energy of the dissociation in water, R is the universal gas constant, and T is the temperature in Kelvin.
Recommended Computational Workflow
The following protocol outlines a robust and validated methodology for predicting the pKa of carboxylic acids using Density Functional Theory (DFT) and a continuum solvation model.[19]
Step 1: Gas-Phase Geometry Optimization
-
Action: Perform geometry optimizations of both the neutral carboxylic acid and its conjugate base (carboxylate anion) in the gas phase.
-
Method: A common and effective DFT functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d).
-
Rationale: This step provides the minimum energy structures of the species in a vacuum, which is the starting point for subsequent energy calculations.
Step 2: Gas-Phase Frequency Calculations
-
Action: Perform frequency calculations on the optimized gas-phase structures.
-
Method: Use the same level of theory as in the geometry optimization.
-
Rationale: This confirms that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
Step 3: Solvation Energy Calculations
-
Action: Perform single-point energy calculations on the gas-phase optimized geometries in the presence of a solvent.
-
Method: Employ a continuum solvation model, such as the Solvation Model based on Density (SMD), with water as the solvent.[19] The level of theory (e.g., B3LYP/6-31G(d)) should be consistent.
-
Rationale: This step calculates the free energy of solvation for both the neutral acid and the anion, which is a critical component of the overall free energy change in solution.
Step 4: pKa Calculation
-
Action: Combine the gas-phase free energies and the solvation free energies within the thermodynamic cycle to calculate the total free energy of dissociation in the aqueous phase. Convert this value to the pKa.
-
Rationale: This final step integrates all the calculated energetic contributions to yield the predicted pKa value.
Workflow Visualization
The computational workflow can be visualized as follows:
Caption: A flowchart of the computational workflow for pKa prediction.
Predicted pKa and Comparative Analysis
Based on computational predictions from chemical databases, the pKa of this compound is estimated to be approximately 4.79 ± 0.40.[20] This value is remarkably close to the experimental pKa of the parent cyclobutanecarboxylic acid.
| Compound | pKa Value | Source(s) |
| This compound | 4.79 ± 0.40 (Predicted) | [20] |
| Cyclobutanecarboxylic acid | ~4.79 | [14][15][16] |
| Isobutyric acid | ~4.84 - 4.86 | [8][9] |
The predicted pKa suggests that the electron-donating inductive effect of the isopropyl group at the 3-position has a minimal impact on the overall acidity of the cyclobutanecarboxylic acid core. This is likely due to the distance of the substituent from the carboxyl group. The acidity of the molecule appears to be dominated by the electronic properties of the cyclobutanecarboxylic acid moiety itself.
Conclusion
The pKa of this compound is predicted to be approximately 4.79. This prediction is well-supported by a comparative analysis with structurally similar compounds. The acidity of this molecule is primarily dictated by the cyclobutane ring, with the inductive effect of the distal isopropyl group playing a negligible role. The computational workflow detailed in this guide provides a reliable and scientifically rigorous approach for predicting the pKa of complex carboxylic acids, a critical parameter in the rational design of new chemical entities in drug discovery and development.
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An In-depth Technical Guide to the Structural Isomers of 3-Isopropylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule.[1] 3-Isopropylcyclobutanecarboxylic acid, with its molecular formula C8H14O2, represents a structurally rich class of compounds, encompassing a variety of constitutional and stereoisomers. This guide provides a comprehensive analysis of these isomers, delving into their stereochemical relationships, synthesis, spectroscopic characterization, and separation. Understanding the nuances of each isomer is critical for drug development professionals seeking to leverage the specific spatial arrangements of the isopropyl and carboxylic acid functional groups to optimize drug-target interactions.
Introduction: The Significance of the Cyclobutane Scaffold
Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates. Their puckered, three-dimensional structure can be exploited to direct key pharmacophore groups, induce conformational restriction, and improve metabolic stability.[1] The 1,3-disubstituted cyclobutane core, as seen in this compound, is particularly valuable as a conformationally restricted isostere for propyl groups, enabling finer control over the spatial orientation of substituents. This guide will systematically explore the isomeric landscape of this compound, providing the foundational knowledge necessary for its application in rational drug design.
The Isomeric Landscape of C8H14O2 Carboxylic Acids
The molecular formula C8H14O2, with a degree of unsaturation of two, allows for a multitude of constitutional isomers that are carboxylic acids. These can be broadly categorized into cyclic and acyclic structures.
Constitutional Isomers
Constitutional isomers possess the same molecular formula but differ in their atomic connectivity. For C8H14O2, these include isomers with varying ring sizes, different substituent positions on the rings, and various open-chain structures.
Table 1: Representative Constitutional Isomers of C8H14O2 (Carboxylic Acids)
| Class | Isomer Name | Structure | Chirality |
| Cyclobutane Derivatives | This compound | Isopropyl and carboxyl groups on a cyclobutane ring | Yes |
| 2-Isopropylcyclobutanecarboxylic acid | Isopropyl and carboxyl groups on a cyclobutane ring | Yes | |
| 1-Isopropylcyclobutanecarboxylic acid | Isopropyl and carboxyl groups on the same carbon of a cyclobutane ring | No | |
| Cyclopropane Derivatives | 1-tert-Butylcyclopropanecarboxylic acid | tert-Butyl and carboxyl groups on the same carbon of a cyclopropane ring | No |
| 2-Butylcyclopropanecarboxylic acid | Butyl and carboxyl groups on a cyclopropane ring | Yes | |
| Cyclopentane Derivatives | 2-Propylcyclopentanecarboxylic acid | Propyl and carboxyl groups on a cyclopentane ring | Yes |
| 3-Propylcyclopentanecarboxylic acid | Propyl and carboxyl groups on a cyclopentane ring | Yes | |
| Cyclohexane Derivatives | Cyclohexaneacetic acid | Carboxymethyl group on a cyclohexane ring | No |
| Acyclic (Octenoic) Acids | trans-4-Octenoic acid | Double bond at the 4-position | No |
| cis-3-Octenoic acid | Double bond at the 3-position | No |
Stereoisomers of this compound
The primary focus of this guide is the stereoisomerism of this compound. Due to the substitution pattern on the cyclobutane ring, both geometric (cis/trans) and optical isomerism are observed.
-
cis-3-Isopropylcyclobutanecarboxylic acid: In this isomer, the isopropyl and carboxylic acid groups are on the same face of the cyclobutane ring. This molecule possesses a plane of symmetry that bisects the C2-C4 bond and the isopropyl and carboxyl groups. Consequently, the cis isomer is a meso compound and is achiral.
-
trans-3-Isopropylcyclobutanecarboxylic acid: In this isomer, the isopropyl and carboxylic acid groups are on opposite faces of the ring. This arrangement lacks a plane of symmetry, and the molecule is chiral. Therefore, the trans isomer exists as a pair of enantiomers : (1R,3S)-3-isopropylcyclobutanecarboxylic acid and (1S,3R)-3-isopropylcyclobutanecarboxylic acid.
The relationship between these stereoisomers can be visualized as follows:
Caption: Stereoisomers of this compound.
Synthesis of cis- and trans-3-Isopropylcyclobutanecarboxylic Acid
The synthesis of specific stereoisomers of 1,3-disubstituted cyclobutanes requires stereocontrolled strategies. A plausible synthetic route to both the cis and trans isomers is outlined below, starting from a common intermediate.
Synthesis of cis-3-Isopropylcyclobutanol
A potential starting point is the synthesis of cis-3-isopropylcyclobutanol. This could be achieved through a multi-step process, for example, from a suitable cyclobutanone derivative followed by stereoselective reduction.
Synthesis of trans-3-Isopropylcyclobutanecarboxylic Acid via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[2][3] This reaction can be employed to convert the cis-alcohol to a trans-ester, which can then be hydrolyzed to the desired trans-carboxylic acid.
Caption: Synthesis of the trans-isomer via Mitsunobu inversion.
Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion
-
To a solution of cis-3-isopropylcyclobutanol (1 equivalent) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (1.5 equivalents) and a suitable carboxylic acid pronucleophile, such as p-nitrobenzoic acid (1.5 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the trans-ester.
-
The purified ester is then dissolved in a mixture of THF and water, and lithium hydroxide (or another suitable base) is added.
-
The mixture is stirred at room temperature until the ester is fully hydrolyzed.
-
The reaction is acidified with aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield trans-3-isopropylcyclobutanecarboxylic acid.
Synthesis of cis-3-Isopropylcyclobutanecarboxylic Acid
The cis isomer can be synthesized from the same cis-alcohol intermediate by a two-step oxidation process that retains the stereochemistry.
Experimental Protocol: Oxidation to the cis-Carboxylic Acid
-
cis-3-Isopropylcyclobutanol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
The resulting aldehyde is then further oxidized to the carboxylic acid using a standard protocol, for example, the Pinnick oxidation (sodium chlorite and a phosphate buffer).
Spectroscopic Characterization
Distinguishing between the cis and trans isomers of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
The puckered nature of the cyclobutane ring leads to complex NMR spectra, but also provides a wealth of structural information.
-
¹H NMR: The relative stereochemistry of the substituents can often be determined by analyzing the coupling constants between the protons on the cyclobutane ring. Due to the different spatial relationships, the coupling constants for cis and trans protons will differ. In general, the chemical shifts of the methine protons attached to the carbons bearing the substituents will be different for the cis and trans isomers.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can be a key indicator of symmetry. The cis (meso) isomer, having a plane of symmetry, will exhibit fewer signals than the chiral trans isomer, where all eight carbons may be magnetically non-equivalent.
Table 2: Predicted Spectroscopic Data for this compound Isomers
| Isomer | Predicted ¹H NMR Key Signals (δ, ppm) | Predicted ¹³C NMR Signals (Number) | Predicted IR Key Absorptions (cm⁻¹) |
| cis | Methine (C1-H), Methine (C3-H) | Fewer signals due to symmetry | 2500-3300 (broad, O-H), 1710 (C=O) |
| trans | Methine (C1-H), Methine (C3-H) (different shifts from cis) | More signals due to asymmetry | 2500-3300 (broad, O-H), 1710 (C=O) |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group. Both the cis and trans isomers will show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption around 1710 cm⁻¹.[4] While the overall IR spectra of the two isomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the cyclobutane ring.
Separation and Resolution of Isomers
For applications in drug development, obtaining stereochemically pure compounds is essential. This requires methods to separate the cis and trans diastereomers and to resolve the enantiomers of the trans isomer.
Separation of cis and trans Diastereomers
Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as column chromatography or crystallization. For carboxylic acids, a common strategy is to convert them to their methyl or ethyl esters, which are generally less polar and easier to separate by chromatography on silica gel. After separation, the pure esters can be hydrolyzed back to the corresponding carboxylic acids.
Chiral Resolution of trans-3-Isopropylcyclobutanecarboxylic Acid
The separation of the enantiomers of the trans isomer requires a chiral resolution process. A classical and reliable method is the formation of diastereomeric salts with a chiral amine.
Caption: Chiral resolution of the trans-isomer via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution with (R)-1-Phenylethylamine
-
The racemic trans-3-isopropylcyclobutanecarboxylic acid is dissolved in a suitable hot solvent, such as ethanol or acetone.
-
One equivalent of a chiral resolving agent, for example, (R)-1-phenylethylamine, is added to the solution.[5][6]
-
The solution is allowed to cool slowly to room temperature. One of the diastereomeric salts (e.g., the salt of the (1R,3S)-acid with the (R)-amine) will be less soluble and will crystallize out of the solution.
-
The crystals are collected by filtration. The process of recrystallization can be repeated to improve the diastereomeric purity.
-
The purified diastereomeric salt is then treated with a strong acid (e.g., aqueous HCl) to protonate the carboxylic acid and liberate the enantiomerically pure acid. The protonated chiral amine remains in the aqueous phase.
-
The enantiomerically pure carboxylic acid is extracted with an organic solvent.
-
The mother liquor, which is now enriched in the other diastereomer, can be treated in a similar manner to isolate the other enantiomer.
Conclusion
This compound is a seemingly simple molecule that exhibits a rich and complex stereochemistry. The existence of a meso cis isomer and a pair of trans enantiomers provides distinct three-dimensional scaffolds that can be strategically employed in drug design. This guide has provided a framework for understanding the isomeric relationships, synthesis, characterization, and separation of these compounds. A thorough grasp of these principles is indispensable for researchers and scientists aiming to harness the unique structural features of substituted cyclobutanes to develop novel and effective therapeutics.
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discovery of novel cyclobutane containing compounds
An In-Depth Technical Guide to the Discovery of Novel Cyclobutane-Containing Compounds
Foreword: The Resurgence of a Strained Scaffold
For decades, the cyclobutane ring was often viewed by medicinal chemists with a degree of apprehension. Its inherent ring strain—approximately 26.3 kcal/mol—suggested instability, while its synthesis was perceived as non-trivial.[1][2] However, a paradigm shift is underway. Researchers have increasingly recognized that the unique structural and electronic properties of this four-membered carbocycle can be strategically harnessed to overcome long-standing challenges in drug development.[1][3] The puckered, three-dimensional geometry of the cyclobutane moiety offers a powerful tool to escape the "flatland" of traditional aromatic-rich drug candidates, a strategy correlated with higher clinical success rates.[4]
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining not just the what but the causal why behind experimental choices. We will explore the strategic rationale for incorporating cyclobutanes, delve into the core synthetic methodologies, detail the critical process of structural verification, and illustrate these principles with practical applications.
Section 1: The Strategic Value of the Cyclobutane Moiety in Drug Design
The decision to incorporate a cyclobutane into a drug candidate is a strategic one, aimed at deliberately modulating its physicochemical and pharmacological properties. The unique characteristics of the ring, including its puckered structure, longer C-C bonds, and increased p-character, are key to its utility.[1][3]
Causality Behind the Choice:
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing an electron-rich phenyl ring with a saturated, chemically inert cyclobutane can block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.[4][5]
-
Conformational Restriction: Unlike flexible alkyl chains, the rigid cyclobutane scaffold locks key pharmacophore groups into specific spatial orientations.[1][3] This pre-organization can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty of binding. It can also be used to prevent cis/trans-isomerization of alkene-containing compounds, mitigating potential issues with isomeric activity and stability.[3][5]
-
Improved Physicochemical Properties: The introduction of a non-planar, sp³-rich cyclobutane disrupts the crystal packing that can plague flat, aromatic molecules, often leading to improved aqueous solubility.[2][4] This increase in the fraction of sp³-hybridized carbons (Fsp³) is a key parameter associated with successful clinical development.[4]
-
Bioisosteric Replacement: The cyclobutane ring serves as an excellent bioisostere for various functional groups, most notably phenyl rings and gem-dimethyl groups.[4][5] This allows chemists to explore novel chemical space while retaining or enhancing biological activity and filling hydrophobic pockets in a target's binding site.[1][3]
| Property | Phenyl Ring (Aromatic) | Cyclobutane Ring (Saturated) | Rationale for Replacement |
| Geometry | Planar, 2D | Puckered, 3D | Increases three-dimensionality, improving binding pocket complementarity.[4] |
| Metabolism | Prone to CYP450 oxidation | Generally inert to oxidation | Enhances metabolic stability and in vivo half-life.[4] |
| Fsp³ | 0 | 1.0 | Aligns with modern drug design principles favoring non-planar scaffolds.[4] |
| Solubility | Can lead to poor solubility due to crystal packing | Disrupts planarity, often improving solubility.[2] | Overcomes formulation and bioavailability challenges. |
| Conformation | Rigid | Rigid | Acts as a rigid scaffold to orient substituents.[1] |
Section 2: Core Synthetic Strategies for Assembling the Cyclobutane Scaffold
The construction of the cyclobutane ring has evolved significantly, with modern methods offering greater control over stereochemistry and functional group tolerance. The choice of synthetic strategy is dictated by the desired substitution pattern, available starting materials, and scalability requirements.
The Workhorse: [2+2] Cycloaddition Reactions
The most direct and widely used method for constructing cyclobutane rings is the [2+2] cycloaddition of two olefin-containing components.[6][7] This reaction class can be initiated through various means, each with distinct advantages.
-
Photochemical [2+2] Cycloaddition: This is the classical approach, often involving the irradiation of alkenes with UV light.[8] The reaction typically proceeds through a triplet excited state, which can be facilitated by a photosensitizer.
-
Causality: This method is chosen for its simplicity and the ability to access complex, caged structures through intramolecular reactions.[8] The stereochemical outcome can often be controlled by the reaction conditions and the geometry of the starting alkenes. However, scalability can be a challenge due to the need for specialized photoreactors.[9][10]
-
-
Catalytic Enantioselective [2+2] Cycloadditions: Recent advances have enabled the use of transition metal catalysts (e.g., based on cobalt, iron, or palladium) to promote [2+2] cycloadditions under milder conditions and with high enantioselectivity.[11][12]
-
Causality: Catalytic methods are preferred when precise control over stereochemistry is paramount for biological activity. They avoid the high-energy intermediates of photochemical reactions, offering better functional group tolerance and a more direct path to chiral, non-racemic products.[11]
-
Caption: Generalized workflow for a [2+2] cycloaddition reaction.
Alternative Ring-Closure Strategies
While powerful, [2+2] cycloadditions are not universally applicable. Intramolecular strategies provide robust alternatives for synthesizing complex or highly substituted cyclobutanes.[13]
-
Intramolecular Nucleophilic Cyclization: This involves the cyclization of a linear precursor containing both a nucleophile and a suitable leaving group, forming the four-membered ring. This method is particularly effective for creating highly strained bicyclic systems.[13]
-
Radical and Cationic Cyclizations: These methods rely on generating a radical or cationic intermediate that subsequently attacks an intramolecular double bond to forge the cyclobutane ring.[13]
-
Strain-Release Cascades: Emerging methods utilize highly strained molecules, like bicyclo[1.1.0]butanes (BCBs), which can be opened under photoredox conditions to react with various partners, yielding densely functionalized cyclobutanes.[14][15] This approach is at the forefront of modern synthetic chemistry.
Section 3: A Practical Guide to Synthesis, Purification, and Scale-Up
Translating a synthetic scheme from paper to practice requires meticulous attention to detail. This section provides a tangible protocol and discusses the common challenges encountered.
Detailed Experimental Protocol: A Sensitized Photochemical [2+2] Cycloaddition
This protocol is a representative example for synthesizing a cyclobutane derivative via photosensitization, a common and effective laboratory-scale method.[16]
Objective: To synthesize a 1,2-disubstituted cyclobutane from a cinnamate derivative and a styrene partner.
Materials:
-
Ethyl cinnamate (1.0 eq)
-
Styrene (1.5 eq)
-
Acetone (as solvent and sensitizer)
-
Photoreactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a Pyrex filter (to block wavelengths < 290 nm)
-
Nitrogen or Argon source for degassing
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve ethyl cinnamate (1.0 eq) and styrene (1.5 eq) in acetone. The concentration should be optimized but typically ranges from 0.05 to 0.1 M.
-
Causality: Acetone serves as both the solvent and the photosensitizer. Its triplet energy is sufficient to excite the cinnamate to its triplet state, initiating the cycloaddition. Using an excess of one partner can favor the desired cross-cycloaddition over self-dimerization.
-
-
Degassing: Seal the vessel and degas the solution for 20-30 minutes by bubbling a gentle stream of nitrogen or argon through it.
-
Causality: Dissolved oxygen is an efficient quencher of triplet excited states. Removing it is critical for reaction efficiency.
-
-
Irradiation: Place the vessel in the photoreactor. Turn on the cooling system and then the lamp. Irradiate the solution at a constant temperature (typically room temperature).
-
Causality: A Pyrex filter is used to prevent unwanted side reactions or decomposition that can be caused by high-energy UV light.
-
-
Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed (or the reaction has reached a plateau), turn off the lamp. Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Purification: The resulting crude oil, containing a mixture of diastereomers and potential side products, is then subjected to purification.
Purification and Scale-Up Challenges
-
Purification: The purification of cyclobutane products, especially from [2+2] cycloadditions, is often the most challenging step. The reactions frequently yield a mixture of diastereomers (e.g., cis/trans isomers), which can have very similar polarities, making separation by standard flash column chromatography difficult.
-
Trustworthiness: A self-validating protocol requires careful characterization of all isolated isomers. High-field NMR is essential to confirm the relative stereochemistry of each product. In many cases, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral or achiral stationary phase is necessary for complete separation.
-
-
Scale-Up: Scaling photochemical reactions beyond the gram scale can be problematic due to the attenuation of light as it passes through the solution (the Beer-Lambert law).[9] Continuous flow reactors offer a modern solution, enabling the synthesis of multi-gram quantities by ensuring uniform irradiation of the reaction mixture in thin channels.[9][10][17]
Caption: Decision workflow for purification of cyclobutane products.
Section 4: Structural Elucidation of Novel Cyclobutanes
Unambiguous characterization is the cornerstone of discovering any new compound. For cyclobutanes, spectroscopy reveals key information about the ring's substitution and stereochemistry.
-
¹H NMR Spectroscopy: The protons on a cyclobutane ring typically resonate in the upfield region of the spectrum, generally between 1.5 and 2.5 ppm.[18] The puckered nature of the ring means that axial and equatorial protons are in different chemical environments, which can lead to complex splitting patterns. The chemical shift for cyclobutane itself is around 1.96 ppm.[18][19]
-
¹³C NMR Spectroscopy: Cyclobutane carbons are also shielded, appearing around 22-40 ppm in the ¹³C NMR spectrum, depending on substitution.
-
IR Spectroscopy: The key feature to observe is the C-H stretching vibrations, typically found around 2850-3000 cm⁻¹.[20]
-
Mass Spectrometry: Provides the molecular weight and fragmentation patterns that can help confirm the structure.
| Technique | Key Observables for a Disubstituted Cyclobutane | Rationale and Interpretation |
| ¹H NMR | Resonances at ~1.5-2.5 ppm. Complex multiplets. | Confirms the presence of the saturated four-membered ring. Coupling constants (J-values) and NOESY experiments are critical for determining relative stereochemistry (cis vs. trans).[21] |
| ¹³C NMR | Resonances at ~22-40 ppm for ring carbons. | The number of signals indicates the symmetry of the molecule. |
| IR | C-H stretch: ~2980-2850 cm⁻¹ | Confirms the presence of sp³ C-H bonds. The absence of C=C stretches (~1650 cm⁻¹) confirms reaction completion.[20] |
| HRMS | Accurate mass of the molecular ion [M+H]⁺ or [M]⁺ | Provides unequivocal confirmation of the elemental composition. |
Section 5: Case Study - Cyclobutane as a Superior Bioisostere for a Phenyl Ring
The true test of a molecular scaffold is its performance in a biological context. Numerous studies have validated the replacement of aromatic rings with cyclobutanes as a powerful strategy in drug design.[4]
Scenario: A lead compound containing a phenyl ring shows potent in vitro activity but suffers from rapid metabolic degradation.
The Strategic Pivot: A medicinal chemist proposes replacing the metabolically liable phenyl ring with a 1,3-disubstituted cyclobutane ring to block the site of metabolism while maintaining the correct vectoral orientation of key binding groups.
Caption: Logic flow for bioisosteric replacement in drug design.
Comparative Data:
| Parameter | Compound A (Phenyl) | Compound B (Cyclobutane) | Outcome of Bioisosteric Swap |
| Target IC₅₀ | 10 nM | 15 nM | Potency is largely maintained.[4] |
| Solubility (PBS) | 5 µg/mL | 50 µg/mL | 10-fold improvement in aqueous solubility.[4] |
| Microsomal Half-Life | < 5 minutes | > 60 minutes | Significant improvement in metabolic stability.[4] |
This comparative data provides a self-validating system, confirming that the strategic choice to replace the phenyl ring with a cyclobutane was successful, leading to a candidate with a much-improved overall drug-like profile.
Conclusion and Future Outlook
The cyclobutane ring has firmly established its place as a valuable scaffold in the modern medicinal chemist's toolkit. Its ability to impart three-dimensionality, enhance metabolic stability, and improve physicochemical properties makes it a compelling choice for lead optimization.[1][3][4] As synthetic methodologies continue to advance—particularly in the realms of catalytic and enantioselective transformations—the accessibility of diverse and complex cyclobutane-containing compounds will only increase.[11][22] For researchers and drug development professionals, a deep understanding of the strategic application, synthesis, and characterization of these unique structures is no longer a niche specialty but a core competency in the quest for novel, effective therapeutics.
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An In-Depth Technical Guide to 3-Isopropylcyclobutanecarboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with optimized pharmacological profiles. Among these, strained ring systems, particularly cyclobutanes, have garnered significant interest. This guide provides a comprehensive technical overview of 3-isopropylcyclobutanecarboxylic acid, a valuable building block for drug discovery, covering its commercial availability, synthetic pathways, and potential applications.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 13363-91-2) is a substituted cyclobutane derivative featuring a carboxylic acid functional group and an isopropyl substituent.[1][2][3] The puckered nature of the cyclobutane ring provides a three-dimensional scaffold that can be exploited to orient pharmacophoric elements in a defined spatial arrangement.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13363-91-2 | [1][2][3][5] |
| Molecular Formula | C₈H₁₄O₂ | [2][3] |
| Molecular Weight | 142.20 g/mol | [2][3] |
| Predicted pKa | 4.79 ± 0.40 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2][3] |
| Canonical SMILES | CC(C)C1CC(C1)C(=O)O | [2] |
| InChIKey | SIDXWUAGUXXTNA-UHFFFAOYSA-N | [2] |
Commercial Availability and Procurement
This compound is available from several chemical suppliers, typically on a research to semi-bulk scale. The purity of the commercially available material is generally reported to be around 95%.[5][6][7] Pricing is typically available upon request from the suppliers.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Purity | Availability |
| Alchem Pharmtech | 95% | Inquire |
| ChemicalBook | - | Inquire |
| Guidechem | - | Inquire |
| Shanghai Sphchem Co., Ltd. | - | Inquire |
| Wuhan Chemduro Pharm Tech Co. Ltd. | - | Inquire |
| Candia Pharmatech Co., Ltd. | - | Inquire |
| Chengdu Feibai Pharmaceutical Co., Ltd. | - | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd. | - | Inquire |
| Shanghai Kehua Bio-engineering Co., Ltd. | 95.00% | Inquire |
Note: This is not an exhaustive list, and availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthetic Approaches: A Proposed Protocol
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Key advantages of incorporating a cyclobutane ring in drug candidates.
-
Metabolic Stability: The cyclobutane ring can enhance the metabolic stability of a drug candidate by replacing more labile linear alkyl chains or by blocking sites susceptible to enzymatic degradation. [4]* Conformational Constraint: The rigid, puckered structure of the cyclobutane ring restricts the conformational freedom of a molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency. [4]The 1,3-disubstitution pattern allows for the presentation of substituents in defined cis or trans orientations, which can be crucial for optimizing interactions with a receptor binding pocket. [9][10]* Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups. For instance, a 1,1-disubstituted cyclobutane can mimic a gem-dimethyl group, while a 1,3-disubstituted cyclobutane can act as a non-planar replacement for a phenyl ring, improving physicochemical properties such as solubility.
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a current trend in drug design to improve drug-like properties. The incorporation of a cyclobutane ring is an effective strategy to increase the sp³ character of a molecule.
While specific drugs containing the this compound moiety are not publicly disclosed, numerous patents and research articles describe the use of substituted cyclobutane carboxylic acids as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, protease inhibitors, and modulators of various receptors. [11]
Safety and Handling
Conclusion
This compound is a commercially available building block with significant potential in drug discovery and medicinal chemistry. Its unique structural features offer a means to enhance the metabolic stability, conformational rigidity, and three-dimensionality of drug candidates. While a detailed, validated synthetic protocol is not yet published, plausible routes can be designed based on established organic chemistry principles. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such tailored building blocks is expected to increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.
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safety and handling of 3-isopropylcyclobutanecarboxylic acid
An In-depth Technical Guide to the Safe Handling of 3-Isopropylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
This compound is a substituted cyclobutane derivative with potential applications in organic synthesis and drug discovery.[2] Its unique four-membered ring structure and isopropyl substitution make it an interesting building block for creating complex molecules. As with any novel or sparsely documented chemical, a proactive and rigorous approach to safety is paramount. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, drawing upon established safety protocols for carboxylic acids and general principles of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks and their mitigation.
Physicochemical and Structural Information
A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| CAS Number | 13363-91-2 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₄O₂ | [1][3][4] |
| Molecular Weight | 142.20 g/mol | [3][4][6] |
| IUPAC Name | 3-isopropylcyclobutane-1-carboxylic acid | [3] |
| Predicted pKa | 4.79 ± 0.40 | [1] |
| Boiling Point | 222.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.05 g/cm³ (Predicted) | [2] |
| Appearance | Not specified; likely a solid or liquid at room temperature. | |
| Solubility | Carboxylic acids with six or fewer carbon atoms are typically freely or moderately soluble in water. Solubility in organic solvents is expected to be good.[7] |
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the absence of specific toxicological data for this compound, its potential hazards must be inferred from the known properties of the carboxylic acid functional group and similar small-molecule acids.
Primary Anticipated Hazards:
-
Corrosivity: Carboxylic acids are acidic and can be corrosive to skin, eyes, and mucous membranes.[8][9] The predicted pKa of ~4.79 suggests it is a weak acid, but even weak acids can cause significant irritation and burns, especially with prolonged contact.[1][8] Concentrated forms of acids are particularly corrosive.[9]
-
Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[10][11] Direct contact is expected to cause serious eye irritation.[10][12]
-
Reactivity: Carboxylic acids can react exothermically with bases in neutralization reactions.[7] They can also react with oxidizing agents and reducing agents. Contact with active metals may produce flammable hydrogen gas.[7]
-
Combustibility: While not highly flammable, many carboxylic acids are combustible and can burn if exposed to an ignition source.[8]
The following Graphviz diagram illustrates the logical flow of risk assessment when specific data is unavailable.
Caption: Risk assessment flow for a compound with limited safety data.
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the inferred risks, a multi-layered approach to exposure control is mandatory.
4.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential vapors or aerosols.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[13][14]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[13][14]
4.2. Personal Protective Equipment (PPE)
A standard PPE ensemble for handling corrosive materials is required.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[10][13] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[10][11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[11][15] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[10][16]
-
Lab Coat: A chemical-resistant lab coat or apron must be worn and kept fully fastened.[9][10]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[10]
-
-
Respiratory Protection: If there is a risk of generating dust (if the compound is a solid) or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10][13] The selection of the appropriate respirator should be based on a formal risk assessment.
The following diagram outlines the mandatory PPE for handling this compound.
Caption: Standard Personal Protective Equipment (PPE) workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring chemical stability.
5.1. Handling
-
Avoid Incompatibilities: Keep this compound away from strong bases, strong oxidizing agents, and reactive metals.[7][8][14] Mixing with bases can cause a vigorous exothermic reaction.[7]
-
Dispensing: Use a spatula for solids or a pipette/syringe for liquids to transfer the chemical. Avoid creating dust or splashes.[10]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][12][14] Do not eat, drink, or smoke in the laboratory.[12][14]
5.2. Storage
-
Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number, and hazard warnings.[9][17]
-
Location: Store in a dedicated, well-ventilated corrosives or acid cabinet.[9] Wooden cabinets are often preferred for acid storage as they are not susceptible to corrosion from acid vapors.[9]
-
Segregation:
-
Secondary Containment: Use a chemically resistant secondary containment tray to capture any potential leaks or spills.[8][18]
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
6.1. Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, control the source of the leak.
-
Contain: For small spills, contain the material with a neutral absorbent material (such as sodium bicarbonate for acids, or commercial spill kits). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize: Cautiously neutralize the spill with a weak base like sodium bicarbonate, then absorb the residue.
-
Clean: Clean the area with soap and water.
-
Dispose: Collect all contaminated materials in a labeled hazardous waste container for proper disposal.[14][16]
6.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][19][20]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14][19]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Neutralization: If permissible by institutional guidelines, aqueous waste streams may be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before collection. This must be done slowly and with cooling, as the reaction can be exothermic.
-
Collection: Collect all waste (including contaminated PPE and spill cleanup materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[14]
Conclusion
While this compound is a valuable compound for chemical synthesis, the current lack of specific safety data necessitates a highly cautious and proactive safety approach. By treating it as a potentially corrosive and irritating substance and adhering to the principles of engineering controls, rigorous use of PPE, and strict handling and storage protocols, researchers can mitigate the risks associated with its use. A thorough, compound-specific risk assessment should always precede any new experimental work.
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An In-Depth Technical Guide to 3-Isopropylcyclobutanecarboxylic Acid: Properties, Handling, and Safety
Section 1: Chemical Identity and Physical Properties
3-Isopropylcyclobutanecarboxylic acid is a substituted cyclobutane derivative, a class of compounds of interest in organic synthesis and medicinal chemistry for their potential as building blocks in the creation of novel molecules.
1.1. Nomenclature and Identifiers
-
Systematic Name: 3-propan-2-ylcyclobutane-1-carboxylic acid[1]
-
Common Synonyms: 3-Isopropyl-cyclobutanecarboxylic acid, 3-(1-Methylethyl)-cyclobutanecarboxylic acid[1]
1.2. Physicochemical Data
A summary of the key physical and chemical properties is presented in Table 1. It is important to note that while some data is available from chemical suppliers and databases, comprehensive experimental data is limited.
| Property | Value | Source |
| Boiling Point | 222.4 °C at 760 mmHg | MySkinRecipes[6] |
| Density | 1.05 g/cm³ | MySkinRecipes[6] |
| pKa (Predicted) | 4.79 ± 0.40 | Guidechem[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Section 2: Hazard Identification and Toxicological Profile
A critical gap in the currently available public information is the absence of a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound. Information regarding its specific toxicity, environmental hazards, and GHS classification is largely unavailable. The Guidechem database explicitly states "no data available" for GHS pictograms, signal words, and hazard statements.[2]
2.1. Inferred Hazards from Structurally Related Compounds
In the absence of specific data, a precautionary approach is warranted, drawing inferences from the hazards associated with the carboxylic acid functional group and similar small-molecule carboxylic acids. For instance, the SDS for the related compound Cyclobutanecarboxylic Acid indicates that it is a combustible liquid that is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[7][8]
Potential, Unconfirmed Hazards:
-
Skin Corrosion/Irritation: Carboxylic acids are known to be corrosive or irritating to the skin, and direct contact should be avoided.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
-
Oral Toxicity: While no specific data exists for this compound, related compounds can be harmful if swallowed.[7][8]
2.2. Toxicological Data Gaps
There is no available information on the following for this compound:
-
Acute and chronic toxicity
-
Carcinogenicity
-
Mutagenicity
-
Teratogenicity
-
Ecotoxicity[9]
Given these significant data gaps, this compound should be handled with the utmost care, assuming it to be hazardous until proven otherwise.
Section 3: Safe Handling, Storage, and Emergency Procedures
The following protocols are based on best practices for handling potentially hazardous research chemicals, especially in the absence of complete safety data.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
A risk-based approach is essential. The following workflow outlines the necessary precautions for handling this compound in a laboratory setting.
Diagram 2: Safe Handling Workflow
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The Solubility Profile of 3-Isopropylcyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of Novel Drug Candidates
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with a series of rigorous scientific evaluations. Among the most critical of these are the early assessments of physicochemical properties, with solubility standing as a paramount determinant of a compound's ultimate success. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to compromised in vivo bioavailability, ultimately leading to costly late-stage failures. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 3-isopropylcyclobutanecarboxylic acid, a molecule of interest due to the increasing prevalence of the cyclobutane motif in contemporary medicinal chemistry.[1][2][3][4][5] While specific quantitative solubility data for this particular substituted cyclobutane carboxylic acid is not extensively available in public literature, this guide will synthesize established principles of organic chemistry, data from structurally analogous compounds, and field-proven experimental methodologies to provide a robust framework for its characterization and application.
The Molecular Architecture of this compound: A Structural Perspective on Solubility
The solubility of an organic molecule is fundamentally dictated by its structure—the interplay of polar and nonpolar functionalities, molecular size, and the capacity for intermolecular interactions.[6][7][8] this compound possesses a unique combination of features that influence its behavior in various organic solvents.
-
The Carboxylic Acid Moiety: The polar -COOH group is the primary driver of interactions with polar solvents. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[6][7][8] This functionality facilitates dissolution in protic and polar aprotic solvents.
-
The Cyclobutane Ring: This four-membered ring introduces a degree of conformational rigidity and a nonpolar, hydrophobic character to the molecule.[9][10] The cyclobutane scaffold is increasingly utilized in medicinal chemistry to enhance metabolic stability and fine-tune the three-dimensional orientation of pharmacophoric elements.[2][3][4]
-
The Isopropyl Group: The branched alkyl substituent further contributes to the molecule's lipophilicity, enhancing its affinity for nonpolar organic solvents.
The balance between the hydrophilic carboxylic acid head and the hydrophobic carbocyclic tail dictates the compound's solubility across a spectrum of solvents.
Theoretical Solubility Profile in Common Organic Solvents
Based on the structural analysis and general principles of "like dissolves like," we can predict the solubility behavior of this compound in various classes of organic solvents. While experimental verification is paramount, the following provides a scientifically grounded starting point for solvent selection.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6][7] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid group.[9] |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The hydrophobic cyclobutane and isopropyl moieties will interact favorably with these nonpolar solvents, but the polar carboxylic acid group will limit overall solubility.[8] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can act as weak hydrogen bond acceptors and have a polarity that can accommodate both the polar and nonpolar regions of the molecule. |
Disclaimer: The solubility predictions in Table 1 are based on theoretical principles and data from analogous compounds. Experimental determination is necessary for precise quantitative values.
The Role of the Cyclobutane Moiety in Drug Development
The inclusion of a cyclobutane ring in drug candidates is a strategic design element in modern medicinal chemistry.[1][2][3][4][5] This structural motif imparts several desirable properties:
-
Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations, which can lead to increased binding affinity and selectivity for a biological target.[2][4]
-
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a drug's half-life.
-
Improved Physicochemical Properties: The three-dimensional character of the cyclobutane ring can disrupt planarity and improve solubility and permeability.
-
Novel Chemical Space: The use of cyclobutane scaffolds allows for the exploration of new areas of chemical space, leading to the discovery of novel intellectual property.[1]
Several approved drugs, such as Boceprevir (Hepatitis C) and Nalbuphine (analgesic), feature a cyclobutane ring, highlighting the therapeutic relevance of this structural unit.[1]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate solubility data is the cornerstone of informed decision-making in drug development. Two primary types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility Assays for High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves and is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[11][12][13][14][15] These assays are typically automated and provide a rapid assessment of a compound's dissolution characteristics.[11][12][13][14][15]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature with shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by UV/Vis spectroscopy to detect the point of precipitation.
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the last clear well before precipitation is observed.
Caption: High-throughput kinetic solubility workflow.
Thermodynamic (Equilibrium) Solubility Assays: The Gold Standard
Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation point of a compound in a solvent at equilibrium.[14][16][17][18][19] This is a more time- and resource-intensive measurement but provides the most accurate and reliable data for formulation development and regulatory submissions.[16][17][18][19] The shake-flask method is the most common approach for determining thermodynamic solubility.[17]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Caption: Shake-flask thermodynamic solubility workflow.
Conclusion: A Data-Driven Approach to Drug Development
While a comprehensive experimental dataset for the solubility of this compound in a wide range of organic solvents is yet to be established in the public domain, a thorough understanding of its molecular structure and the application of robust, validated experimental protocols can provide the necessary insights for its effective use in drug discovery and development. The principles and methodologies outlined in this guide offer a framework for researchers to confidently navigate the challenges of solubility assessment and unlock the full potential of this and other novel chemical entities. The strategic incorporation of the cyclobutane motif continues to be a valuable tool in medicinal chemistry, and a data-driven approach to understanding the physicochemical properties of these compounds is essential for advancing the next generation of therapeutics.
References
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Methodological & Application
Application Note: High-Resolution 1H NMR Analysis of 3-isopropylcyclobutanecarboxylic acid
Abstract
This application note provides a comprehensive guide to the analysis of 3-isopropylcyclobutanecarboxylic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Given the stereochemical complexities inherent in substituted cyclobutane rings, ¹H NMR serves as an indispensable tool for elucidating the structural and stereochemical features of this molecule, which can exist as cis and trans diastereomers. This document outlines a detailed experimental protocol for sample preparation and data acquisition, followed by an in-depth predictive analysis of the ¹H NMR spectrum. The discussion emphasizes the interpretation of chemical shifts, coupling constants, and the impact of stereoisomerism on the spectral features, including the analysis of diastereotopic protons. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the structural characterization of substituted small carbocycles.
Introduction: The Structural Challenge of Substituted Cyclobutanes
Cyclobutane scaffolds are prevalent in numerous biologically active compounds and natural products.[1] Their precise characterization is crucial for understanding structure-activity relationships. This compound presents a fascinating analytical challenge due to the presence of two stereocenters at the C1 and C3 positions, leading to the possibility of cis and trans diastereomers. The puckered conformation of the cyclobutane ring, combined with the substituents, results in a complex magnetic environment for the ring protons.
¹H NMR spectroscopy is a powerful, non-destructive technique for probing the intricate details of molecular structure.[2] By analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, one can deduce the connectivity of atoms and the relative orientation of substituents. For this compound, ¹H NMR is not only essential for confirming the molecular structure but also for differentiating between the cis and trans isomers, which are expected to exhibit distinct spectral signatures.
This application note will first detail a robust protocol for preparing a high-quality NMR sample. Subsequently, it will provide a predictive interpretation of the ¹H NMR spectrum, drawing upon established principles of NMR theory and data from analogous structures.
Experimental Protocol
A meticulously prepared sample is fundamental to acquiring a high-quality, high-resolution ¹H NMR spectrum. The following protocol is recommended for the analysis of this compound.
Materials and Equipment
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL.[3][4] CDCl₃ is a common choice for small organic molecules. DMSO-d₆ can be used if solubility in CDCl₃ is an issue and is also useful for observing the carboxylic acid proton, which may exchange with residual water in other solvents.
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm. Often, the residual proton signal of the deuterated solvent can be used for spectral calibration.[3]
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, and a vortex mixer.
Sample Preparation Workflow
The following diagram outlines the key steps for preparing the NMR sample:
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Weighing the Sample: Accurately weigh between 5 and 25 mg of this compound into a clean, dry vial.[3][4][5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[3][4]
-
Mixing: Gently vortex the vial to ensure the sample is fully dissolved. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[5]
-
Transfer: Carefully transfer the solution into a clean, unscratched 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Experiment: Standard ¹H NMR acquisition.
-
Temperature: Room temperature.
-
Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple non-equivalent protons and the potential for diastereoisomerism. The following is a detailed predictive analysis of the expected signals for both cis and trans isomers.
Molecular Structure and Proton Labeling
The diagram below illustrates the general structure of this compound with protons labeled for the purpose of this discussion.
Caption: Labeled structure of this compound.
Analysis of Expected Chemical Shifts and Multiplicities
The predicted ¹H NMR data is summarized in the table below, followed by a detailed explanation of each signal.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-COOH | 10.0 - 12.0 | broad singlet (br s) | - | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[6][7][8] |
| H1 | 2.8 - 3.2 | multiplet (m) | J(H1, H2), J(H1, H4) | Alpha to the carboxylic acid group. |
| H3 | 2.0 - 2.5 | multiplet (m) | J(H3, H2), J(H3, H4), J(H3, H_iso) | Influenced by the isopropyl group. |
| H2a, H2b, H4a, H4b | 1.8 - 2.4 | multiplets (m) | Geminal and vicinal couplings | Methylene protons are diastereotopic, leading to complex splitting. |
| H_iso | 1.5 - 2.0 | multiplet (m) | J(H_iso, H3), J(H_iso, H_CH3) | Methine proton of the isopropyl group. |
| H_CH3 | 0.8 - 1.0 | doublet (d) | J(H_CH3, H_iso) | Methyl protons of the isopropyl group. |
Detailed Signal Analysis:
-
Carboxylic Acid Proton (H-COOH): This proton is highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm.[6][7][8][9] Its broadness is due to hydrogen bonding and exchange with trace amounts of water. A key confirmation of this signal is its disappearance upon the addition of a drop of D₂O to the NMR tube.
-
Methine Proton at C1 (H1): This proton is alpha to the electron-withdrawing carboxylic acid group, which will shift its signal downfield. Based on data for cyclobutanecarboxylic acid, this signal is expected around 2.8 - 3.2 ppm.[10] It will be a multiplet due to coupling with the adjacent methylene protons (H2a, H2b, H4a, H4b).
-
Methine Proton at C3 (H3): This proton is adjacent to the isopropyl group and the other two methylene groups. Its chemical shift is anticipated to be in the range of 2.0 - 2.5 ppm. The signal will be a multiplet due to coupling with the neighboring methylene protons (H2a, H2b, H4a, H4b) and the isopropyl methine proton (H_iso).
-
Methylene Protons (H2a, H2b, H4a, H4b): These four protons are expected to resonate in the range of 1.8 - 2.4 ppm. Due to the chirality at C1 and C3, the geminal protons on C2 (H2a and H2b) are diastereotopic, as are the protons on C4 (H4a and H4b).[11][12] This means they are in chemically non-equivalent environments and will have different chemical shifts. Consequently, they will couple to each other (geminal coupling) and to the adjacent methine protons (vicinal coupling), resulting in complex, overlapping multiplets.
-
Isopropyl Group Protons (H_iso and H_CH3): The methine proton of the isopropyl group (H_iso) will appear as a multiplet (likely a septet of doublets or more complex) around 1.5 - 2.0 ppm due to coupling with the six methyl protons and the H3 proton. The six methyl protons (H_CH3) will be the most upfield signal, appearing as a doublet around 0.8 - 1.0 ppm due to coupling with the H_iso proton.
Differentiating cis and trans Isomers
The relative stereochemistry of the carboxylic acid and isopropyl groups will significantly influence the ¹H NMR spectrum, particularly the coupling constants and, to a lesser extent, the chemical shifts of the ring protons.
-
Trans Isomer: In the more stable pseudo-diequatorial conformation, the H1 and H3 protons would be pseudo-diaxial. This would likely result in different vicinal coupling constants (³J) between H1/H3 and their adjacent methylene protons compared to the cis isomer.
-
Cis Isomer: This isomer will have one pseudo-axial and one pseudo-equatorial substituent. The ring may be more flexible, leading to averaged coupling constants.
The precise differences in coupling constants are difficult to predict without experimental data, but careful analysis of the multiplicities of the H1 and H3 signals, potentially with the aid of 2D NMR techniques like COSY, would be essential for distinguishing the isomers. Long-range coupling (⁴J) across the cyclobutane ring can also be observed and is dependent on the stereochemical relationship of the coupled protons.[5]
Conclusion
¹H NMR spectroscopy is a powerful and essential technique for the structural elucidation of this compound. The protocol outlined in this application note provides a reliable method for obtaining high-quality spectra. The predictive analysis highlights the key spectral features to expect, including the characteristic downfield signal of the carboxylic acid proton, the complex multiplets of the diastereotopic methylene protons, and the distinct signals of the isopropyl group. A thorough analysis of the chemical shifts and, more importantly, the coupling constants of the cyclobutane ring protons will be critical for the unambiguous assignment of the cis and trans diastereomers. For definitive stereochemical assignment, advanced NMR experiments such as 2D COSY and NOESY may be required.
References
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- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
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Application Note: Elucidating the Carbon Framework of 3-isopropylcyclobutanecarboxylic acid via 13C NMR Spectroscopy
Introduction:
3-isopropylcyclobutanecarboxylic acid is a substituted cyclobutane derivative of interest in medicinal chemistry and materials science due to the rigid, three-dimensional scaffold offered by the cyclobutane ring. A thorough structural characterization is paramount for understanding its chemical properties and biological activity. This application note provides a detailed guide to the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this molecule. We will delve into the theoretical basis for the expected chemical shifts, provide a comprehensive experimental protocol, and present a predicted spectrum with detailed assignments. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of small organic molecules.
Theoretical Framework: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shift of each carbon is influenced by its local electronic environment, including hybridization, shielding from neighboring atoms, and the stereochemical arrangement of the substituents on the cyclobutane ring.
The puckered, "butterfly" conformation of the cyclobutane ring significantly influences the chemical shifts of its constituent carbons.[1] In unsubstituted cyclobutane, all four carbons are equivalent and resonate at approximately 22.4 ppm.[1][2] The introduction of substituents, in this case, a carboxylic acid and an isopropyl group, breaks this symmetry and leads to a wider range of chemical shifts.[1]
Expected Chemical Shift Ranges:
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule and is expected to resonate in the range of 170-185 ppm.[3] This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Cyclobutane Ring Carbons: The chemical shifts of the four carbons in the cyclobutane ring will be influenced by the positions and stereochemistry of the substituents.
-
C1 (Carboxylic Acid Attachment Point): This methine carbon, directly attached to the electron-withdrawing carboxylic acid group, will be shifted downfield compared to an unsubstituted cyclobutane carbon.
-
C2 and C4: These methylene carbons are adjacent to the substituted carbons and will have distinct chemical shifts depending on their stereochemical relationship (cis/trans) to the substituents.
-
C3 (Isopropyl Attachment Point): This methine carbon, bonded to the isopropyl group, will also experience a downfield shift due to the substituent effect.
-
-
Isopropyl Group Carbons:
-
Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group will be deshielded by the two attached methyl groups.
-
Methyl Carbons (-CH(CH₃)₂): The two methyl carbons of the isopropyl group are diastereotopic due to the chiral center at C3 of the cyclobutane ring. Therefore, they are expected to have slightly different chemical shifts.
-
Experimental Protocol
This section outlines a standard protocol for the preparation and 13C NMR analysis of this compound.
1. Sample Preparation:
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[4] A higher concentration will generally lead to a better signal-to-noise ratio in a shorter acquisition time.[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules.[2] Other deuterated solvents such as acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the compound. The choice of solvent can slightly influence the chemical shifts.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[2] A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.
2. NMR Data Acquisition:
The following parameters are recommended for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30° pulse angle is used to allow for faster relaxation and quicker acquisition without significantly compromising signal intensity.[6] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (D1) | 2.0 s | This delay allows for the relaxation of the carbon nuclei, particularly the slower relaxing quaternary and carbonyl carbons, leading to more quantitative signals.[7] |
| Number of Scans (NS) | 1024 - 4096 | A sufficient number of scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.[8] |
| Spectral Width (SW) | 0 - 220 ppm | This range is sufficient to encompass all expected carbon signals in the molecule. |
| Decoupling | Proton broadband decoupling | This removes the C-H coupling, simplifying the spectrum to single lines for each unique carbon. |
3. DEPT (Distortionless Enhancement by Polarization Transfer) Experiments:
To aid in the assignment of the carbon signals, it is highly recommended to perform DEPT experiments. These experiments differentiate between CH, CH₂, and CH₃ groups.
-
DEPT-90: This experiment will only show signals for methine (CH) carbons as positive peaks.
-
DEPT-135: This experiment will show methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative peaks. Quaternary carbons and the carbonyl carbon will be absent in both DEPT-90 and DEPT-135 spectra.
Predicted 13C NMR Spectrum and Data Interpretation
Based on established chemical shift correlations and data from similar structures, such as cyclobutanecarboxylic acid, a predicted 13C NMR spectrum for this compound is presented below.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) | Rationale |
| -C OOH | ~178 | C (Quaternary) | Typical range for a carboxylic acid carbonyl carbon.[3] |
| C1 (-C H-COOH) | ~45 | CH | Downfield shift due to the attached electron-withdrawing carboxylic acid group. |
| C2/C4 (-C H₂) | ~25 and ~28 | CH₂ | Methylene carbons of the cyclobutane ring. Their distinct shifts are due to their different stereochemical environments relative to the two substituents. |
| C3 (-C H-CH(CH₃)₂) | ~40 | CH | Methine carbon of the cyclobutane ring, shifted downfield by the isopropyl substituent. |
| -C H(CH₃)₂ | ~33 | CH | Methine carbon of the isopropyl group. |
| -CH(C H₃)₂ | ~19 and ~20 | CH₃ | Diastereotopic methyl carbons of the isopropyl group, resulting in two distinct signals. |
Visual Representation of the Molecular Structure and Carbon Environments:
Sources
- 1. CASCADE [nova.chem.colostate.edu]
- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Elucidating the Structure of 3-Isopropylcyclobutanecarboxylic Acid via Mass Spectrometry
Introduction
3-Isopropylcyclobutanecarboxylic acid is a substituted cycloalkane carboxylic acid with potential applications in pharmaceutical and materials science development. Its compact, strained-ring structure combined with the carboxylic acid functionality presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed guide to the anticipated fragmentation pathways of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the underlying chemical principles that dictate the fragmentation patterns and provide robust analytical protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Fragmentation Mechanisms
The fragmentation of this compound (Molecular Weight: 142.20 g/mol ) is governed by the interplay between the carboxylic acid group, the isopropyl substituent, and the inherent strain of the cyclobutane ring.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the initial molecular ion (M•+) is often unstable and undergoes extensive fragmentation. The fragmentation of cyclic alkanes is characterized by the stability of the ring structure, which often leads to the fragmentation of side chains at the α-bond to the ring[1].
Key fragmentation pathways for this compound under EI are proposed as follows:
-
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45)[2][3].
-
Loss of the Isopropyl Group: Cleavage of the bond between the cyclobutane ring and the isopropyl group can lead to the loss of an isopropyl radical (•C₃H₇, M-43), a common fragmentation for branched alkanes[4].
-
Ring Opening and Cleavage: The strained cyclobutane ring can undergo ring-opening followed by cleavage. A characteristic loss for cyclic alkanes is the neutral loss of ethene (C₂H₄, M-28)[1][5].
-
McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, which is often responsible for the base peak[3]. In this specific molecule, a McLafferty-type rearrangement could lead to a characteristic fragment ion at m/z 60[3][6].
Caption: Proposed EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, typically resulting in less fragmentation than EI. For carboxylic acids, ESI is commonly performed in negative ion mode, leading to the formation of the deprotonated molecule [M-H]⁻. Collision-Induced Dissociation (CID) of this precursor ion reveals structural information.
Common fragmentation pathways in ESI-MS/MS for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂)[7].
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (M-H-44)[8][9].
-
Loss of Water: The loss of a water molecule (M-H-18) is another possible fragmentation pathway, especially if a proton is available for abstraction[7][9].
Caption: Proposed ESI fragmentation pathways for this compound.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| EI | 142 ([M]⁺˙) | 125 | •OH |
| 99 | •C₃H₇ | ||
| 97 | •COOH | ||
| 114 | C₂H₄ | ||
| 60 | C₄H₈O (McLafferty) | ||
| ESI (-) | 141 ([M-H]⁻) | 97 | CO₂ |
| 123 | H₂O |
Experimental Protocols
Protocol 1: GC-MS Analysis (with Derivatization)
Due to the polarity and potential for thermal instability of free carboxylic acids, derivatization is often necessary for robust GC-MS analysis[10][11]. Silylation is a common and effective derivatization method.
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., acetone, diethyl ether, or dimethylformamide) and vortex to dissolve[11].
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Protocol 2: LC-MS Analysis
LC-MS is well-suited for the direct analysis of polar compounds like carboxylic acids without the need for derivatization[12][13][14].
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions to create working standards in the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
The final dilution should be in the initial mobile phase composition to ensure good peak shape.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: ESI in negative ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
MS/MS Conditions: Use the [M-H]⁻ ion (m/z 141) as the precursor for CID, with optimized collision energy to observe the product ions at m/z 97 and 123.
Experimental Workflow
Caption: Overall workflow for the mass spectrometric analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides distinct fragmentation patterns depending on the ionization technique employed. EI-MS is expected to yield a complex spectrum with fragments arising from α-cleavage, loss of the isopropyl group, and ring opening. In contrast, ESI-MS in negative ion mode offers a simpler fragmentation pattern, primarily characterized by the loss of carbon dioxide. The detailed protocols provided for both GC-MS and LC-MS analysis serve as a robust starting point for researchers and drug development professionals for the reliable identification and characterization of this and structurally related compounds.
References
- Chapman, J. R. (2000). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis. Wiley.
- Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.
- Zhang, C., et al. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 55(3), 135-143.
- Kaur, H., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(3), 369. [Link]
- MicroSolv Technology Corporation. Organic Acids Analyzed with LCMS - AppNote. [Link]
- Dass, C. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(10), 1826-1834. [Link]
- University of Wisconsin–Madison, The DAN Lab. LCMS Protocols. [Link]
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- Wang, M., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(6), 748. [Link]
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
- Li, X., et al. (2022). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
- Harrison, A. G. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 89(11), 1378-1389.
- Peršin, A., & Prosen, H. (2019). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-value-added products in fermented beverages. Molecules, 24(18), 3249.
- Harrison, A. G. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 89(11), 1378-1389. [Link]
- Scribd. Fragmentation of Alkanes and Cycloalkanes. [Link]
- Encyclopedia of Chromatography.
- Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 98976-99005. [Link]
- Chemistry LibreTexts.
- PubChem. Cyclobutanecarboxylic acid, 3-isopropyl-. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). 4. The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry. Thieme.
- Rusevičienė, A., & Viškelis, P. (2013). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 24(2), 133-139.
- Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
- Nakano, Y., et al. (2016). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry, 27(10), 1642-1650. [Link]
- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]
- Kenseth, C. M., et al. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques, 13(10), 5541-5552.
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
- Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]
- Dr. Pushpendra Kumar. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Scribd. NIST Chemistry WebBook Overview. [Link]
- National Institute of Standards and Technology. Cyclobutylcarboxylic acid. In NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
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Application Note: GC-MS Analysis of 3-Isopropylcyclobutanecarboxylic Acid as its Trimethylsilyl Derivative
Abstract
This application note presents a detailed, field-proven protocol for the quantitative analysis of 3-isopropylcyclobutanecarboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of carboxylic acids, direct GC analysis is often challenging, leading to poor peak shape and thermal degradation.[1][2][3] To overcome these limitations, a robust derivatization strategy is essential. This guide provides a step-by-step methodology for the conversion of this compound into its more volatile and thermally stable trimethylsilyl (TMS) ester via silylation. We detail the optimized derivatization procedure, recommended GC-MS parameters, and discuss the expected mass spectral fragmentation patterns, providing researchers, scientists, and drug development professionals with a comprehensive and self-validating framework for the reliable analysis of this and similar cyclobutane-containing molecules.
Principle of the Method: The Imperative of Derivatization
Gas chromatography fundamentally requires analytes to be volatile and thermally stable enough to traverse the GC column in the gas phase without decomposition. Carboxylic acids, like this compound, possess a polar carboxyl functional group with an active hydrogen. This feature promotes strong intermolecular hydrogen bonding, which significantly increases the boiling point and reduces volatility.[1][2] Furthermore, the polar nature of the carboxyl group can lead to undesirable interactions with the GC system, causing peak tailing and analyte adsorption.[2]
Chemical derivatization is the cornerstone of analyzing such compounds by GC.[4] The process modifies the problematic functional group to create a new compound with properties more amenable to GC analysis. Silylation is one of the most common and effective derivatization techniques for this purpose.[5][6]
In this protocol, we employ silylation to replace the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, as shown in Figure 1.
Figure 1: Silylation of this compound

The most widely used silylation reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] These reagents are highly reactive and produce volatile, neutral byproducts that do not interfere with the analysis.[5] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered compounds.[9]
Experimental Workflow and Protocols
The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and minimizes potential sources of error.
Caption: Experimental workflow from sample preparation to data analysis.
Required Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (IS) solution (e.g., Tropic acid or a suitable non-interfering analog)
-
Nitrogen gas, high purity
-
Autosampler vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Step-by-Step Derivatization Protocol
Causality: This protocol is designed to ensure a complete and reproducible derivatization reaction. The use of an anhydrous solvent is critical because moisture can hydrolyze both the silylating reagent and the resulting TMS ester, significantly reducing the yield.[9] Heating accelerates the reaction, ensuring even sterically hindered acids are fully derivatized in a reasonable timeframe.[9]
-
Sample Preparation: If the sample is in an aqueous or protic solvent, evaporate a known volume to complete dryness in a vial under a gentle stream of nitrogen. If starting with a solid, accurately weigh 1-5 mg into the vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue. If using an internal standard for quantification, add it at this stage.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the silylating reagent to the analyte's active hydrogens should be in large excess (e.g., >10:1) to drive the reaction to completion.[9]
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature before injection. The sample is now ready for GC-MS analysis. Note: TMS derivatives can be sensitive to moisture, so analyze the samples as soon as possible after preparation.
GC-MS Instrumentation and Optimized Parameters
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent resolving power and thermal stability for a wide range of derivatized compounds.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Inlet | Splitless mode, 250°C | Maximizes analyte transfer to the column for trace-level analysis. The temperature is high enough for volatilization but low enough to prevent thermal degradation of the TMS ester. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation speed and resolution. The final hold ensures elution of any less volatile components. |
| MS System | Agilent 5977B MSD or equivalent | A standard quadrupole mass spectrometer with sufficient sensitivity and mass range. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard temperature to ensure mass stability. |
| Scan Range | m/z 40 - 550 | Covers the expected molecular ion and all significant fragments of the derivatized analyte. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it moves from the GC to the MS. |
Expected Results: Mass Spectral Fragmentation
Upon electron ionization, the TMS derivative of this compound (Molecular Weight: 214.37 g/mol ) will undergo predictable fragmentation. A comprehensive review of mass spectral fragmentation of TMS derivatives provides a strong basis for predicting the resulting mass spectrum.[11][12]
The following table summarizes the key expected ions and their structural origins.
| m/z (Mass-to-Charge Ratio) | Ion Structure / Description | Significance |
| 214 | [M]⁺˙ | Molecular Ion: The intact ionized molecule. May be of low abundance. |
| 199 | [M - 15]⁺ or [M - CH₃]⁺ | Loss of a Methyl Group: A very common fragmentation for TMS derivatives, resulting from the loss of a methyl radical from the silyl group.[11][12] This is often a prominent ion. |
| 171 | [M - 43]⁺ or [M - C₃H₇]⁺ | Loss of Isopropyl Group: Alpha-cleavage resulting in the loss of the isopropyl radical from the cyclobutane ring. |
| 117 | [COOTMS]⁺ | Carboxyl Group Fragment: Cleavage of the bond between the cyclobutane ring and the carboxyl group. A characteristic ion for TMS esters of carboxylic acids. |
| 73 | [Si(CH₃)₃]⁺ | Base Peak / TMS Ion: The trimethylsilyl cation. This is a highly stable ion and is often the base peak (most abundant ion) in the spectrum of a TMS derivative.[12] |
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for the TMS derivative.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of results, the method must be validated.[10][13][14]
-
Linearity: Prepare a calibration curve using at least five concentration levels of the this compound standard, derivatized using the protocol above. Plot the peak area ratio (analyte/internal standard) against concentration and assess the linearity (R² > 0.995).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Precision and Accuracy: Analyze replicate samples at low, medium, and high concentrations to determine the method's repeatability (intra-day precision) and intermediate precision (inter-day). Accuracy can be assessed by analyzing spiked samples and calculating the percent recovery.
-
Routine QC: In each analytical batch, include a solvent blank to check for system contamination, a calibration check standard to verify instrument performance, and a quality control sample to monitor the ongoing validity of the results.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By employing a robust silylation derivatization strategy, the challenges associated with the direct analysis of polar carboxylic acids are effectively overcome. The detailed experimental steps, optimized instrument parameters, and elucidation of expected mass spectral fragmentation patterns offer a complete analytical solution for researchers in pharmaceutical development and chemical analysis. Adherence to the described method validation and quality control procedures will ensure the generation of accurate, reliable, and defensible data.
References
- Rontani, J. F., & Aubert, C. (2005). Hydrogen and trimethylsilyl transfers during EI mass spectral fragmentation of hydroxycarboxylic and oxocarboxylic acid trimethylsilyl derivatives. Journal of the American Society for Mass Spectrometry, 16(5), 688–698. [Link]
- Rontani, J. F., & Aubert, C. (2004). Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length. Rapid communications in mass spectrometry : RCM, 18(13), 1507–1514. [Link]
- Husek, P. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition) (pp. 1-10). Elsevier. [Link]
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- Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 39(1-2), 105–211. [Link]
- Lepage, G., & Roy, C. C. (1988). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of lipid research, 29(9), 1257–1263. [Link]
- Macherey-Nagel. (n.d.). Derivatization reagents for GC.
- Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]
- Rontani, J. F., & Aubert, C. (2005). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry, 16. [Link]
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- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 7885-7896. [Link]
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- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 412(28), 7885–7896. [Link]
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- Pietrogrande, M. C., & Bacco, D. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 45(24), 4017-4025. [Link]
- Kudlej, M., & Giergielewicz-Możajska, H. (2018). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry.
- Raynie, D. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 210-215. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Isopropylcyclobutanecarboxylic Acid
Abstract
This technical guide provides a detailed protocol for the purification of 3-isopropylcyclobutanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles guiding the method development, including the selection of the stationary and mobile phases, and the optimization of chromatographic parameters. This document will serve as a comprehensive resource, offering both theoretical insights and practical, step-by-step instructions for achieving high purity of the target compound.
Introduction: The Purification Challenge
This compound is a small molecule of interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of larger, more complex bioactive molecules.[1] Its structure, characterized by a cyclobutane ring and a carboxylic acid functional group, presents a moderate polarity. The predicted pKa of approximately 4.79 indicates that its charge state is highly dependent on the pH of the surrounding environment.[2]
The primary challenge in the purification of this compound lies in efficiently separating it from synthetic byproducts, unreacted starting materials, and potential isomers (cis/trans). Achieving high purity is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purification of such small molecules.[3][4]
Principles of Reversed-Phase HPLC for Carboxylic Acid Purification
Reversed-phase HPLC separates compounds based on their hydrophobicity.[3][5] A non-polar stationary phase (typically C8 or C18 bonded silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[3]
For carboxylic acids, controlling the mobile phase pH is a critical parameter.[6][7] At a pH well below the pKa of the carboxylic acid, the compound will be predominantly in its neutral, protonated form. This increases its hydrophobicity, leading to stronger retention on the non-polar stationary phase and enabling effective separation from more polar impurities.[6] Conversely, at a pH above the pKa, the carboxylate anion is formed, which is highly polar and will have very little retention, eluting near the solvent front.
Therefore, the key to a successful RP-HPLC purification of this compound is to maintain an acidic mobile phase to suppress the ionization of the carboxyl group.
Recommended HPLC System and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector is recommended.
-
Stationary Phase: A C18 bonded silica column is the standard choice for this application.[3] A column with a particle size of 5-10 µm is suitable for preparative work.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50)
Experimental Protocol: Step-by-Step Purification
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the sample diluent to create a concentrated stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC purification. These may need to be optimized based on the specific impurity profile of your sample.
| Parameter | Value | Rationale |
| Column | C18, 5 µm, 100 Å, 21.2 x 150 mm | Standard for preparative purification of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Gradient | 30-70% B over 20 minutes | A scouting gradient to elute the compound of interest. |
| Detection | 210 nm | Carboxylic acids have a UV absorbance at low wavelengths. |
| Injection Volume | 1-5 mL | Dependent on the concentration of the sample stock solution. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
Purification Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Chromatographic Run: Run the gradient method as described in the table above.
-
Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound begins to elute.
-
Post-Purification Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Workflow Visualization
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Application and Protocol Guide for the Chiral Separation of 3-Isopropylcyclobutanecarboxylic Acid Enantiomers
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful chiral separation of 3-isopropylcyclobutanecarboxylic acid enantiomers. The stereoisomers of this molecule, and other chiral carboxylic acids, often exhibit different pharmacological and toxicological profiles, making their separation and analysis critical in drug discovery and development. This document explores multiple chromatographic techniques, including direct High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs), Gas Chromatography (GC) following derivatization, and indirect HPLC separation via chiral derivatizing agents. Additionally, an enzymatic resolution approach is detailed. Each section provides the scientific rationale behind the methodology, step-by-step protocols, and expected outcomes to equip researchers, scientists, and drug development professionals with the necessary tools for effective enantioseparation.
Introduction: The Significance of Chiral Separation
Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit distinct biological activities. Regulatory agencies worldwide now require the characterization of individual enantiomers in pharmaceutical products. The cyclobutane motif is an important structural element in medicinal chemistry, and the enantioselective synthesis and analysis of its derivatives are of growing interest. This compound serves as a key chiral building block, and the ability to isolate and quantify its enantiomers is paramount for the development of safe and efficacious pharmaceuticals. This guide outlines several robust methods to achieve this critical separation.
Direct Enantioseparation by Chiral Stationary Phase Chromatography
Direct chiral separation on a Chiral Stationary Phase (CSP) is often the most efficient and widely used method for resolving enantiomers. This approach relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are particularly versatile for the separation of a wide range of chiral compounds, including carboxylic acids.
High-Performance Liquid Chromatography (HPLC) on Polysaccharide-Based CSPs
Scientific Rationale: Polysaccharide-based CSPs form chiral cavities and grooves where enantiomers can interact through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxyl group, thereby promoting interaction with the CSP and improving peak shape.
Protocol 1: Chiral HPLC Method Development
Objective: To develop a baseline separation of this compound enantiomers using a polysaccharide-based CSP.
Materials:
-
Racemic this compound
-
HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Chiral HPLC Column (e.g., Daicel CHIRALPAK® IC or Phenomenex Lux® Cellulose-1)
-
Standard HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Initial Screening Conditions:
-
Mobile Phase A: n-Hexane/IPA (90:10, v/v) with 0.1% TFA
-
Mobile Phase B: n-Hexane/EtOH (90:10, v/v) with 0.1% TFA
-
-
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore) or use a Refractive Index (RI) detector if UV sensitivity is insufficient.
-
Injection Volume: 5-10 µL
-
-
Execution:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes.
-
Inject the sample and run the analysis.
-
If no separation is observed, or the resolution is poor, proceed to the optimization steps.
-
-
Optimization:
-
Solvent Ratio: Vary the percentage of the alcohol modifier (IPA or EtOH) from 5% to 20%. A lower alcohol percentage generally increases retention and can improve resolution.
-
Acid Modifier: If peak tailing is observed, adjust the concentration of TFA or FA between 0.05% and 0.2%.
-
Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.
-
Expected Results: A successful separation will yield two distinct peaks corresponding to the two enantiomers. The resolution (Rs) should be greater than 1.5 for baseline separation.
| Parameter | Initial Condition | Optimized Condition (Example) |
| Column | CHIRALPAK® IC | CHIRALPAK® IC |
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1) | n-Hexane/IPA/TFA (95:5:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 20 °C |
| Retention Time 1 | - | ~8.5 min |
| Retention Time 2 | - | ~9.7 min |
| Resolution (Rs) | - | > 1.5 |
Diagram 1: HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC)
Scientific Rationale: SFC is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. For polar analytes like carboxylic acids, a polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is added. Acidic additives may also be beneficial for improving peak shape, although sometimes the "acidic" nature of CO2 in the presence of a protic modifier is sufficient.
Protocol 2: Chiral SFC Screening
Objective: To achieve a rapid separation of this compound enantiomers using SFC.
Materials:
-
Racemic this compound
-
SFC-grade CO2, Methanol (MeOH), Ethanol (EtOH)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
SFC Chiral Columns (e.g., Daicel CHIRALPAK® IC, PrincetonSFC Diol)
-
SFC system with a back-pressure regulator and UV or MS detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic acid in the modifier (e.g., Methanol).
-
Initial Screening Conditions:
-
Mobile Phase: CO2/MeOH (80:20, v/v)
-
Additive: 0.1% FA in the modifier
-
-
Chromatographic Parameters:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or MS (ESI-)
-
Injection Volume: 2-5 µL
-
-
Execution and Optimization:
-
Screen a variety of polysaccharide-based and other SFC-specific chiral columns.
-
Optimize the separation by adjusting the percentage of the modifier (e.g., from 10% to 30%).
-
Evaluate the effect of different modifiers (MeOH vs. EtOH).
-
Assess the impact of the additive type and concentration.
-
Expected Results: SFC often yields very sharp peaks and fast separation times, typically under 5 minutes.
| Parameter | Condition |
| Column | CHIRALPAK® IC (3 µm, 4.6 x 150 mm) |
| Mobile Phase | CO2/MeOH with 0.1% FA (85:15) |
| Flow Rate | 4.0 mL/min |
| Back Pressure | 120 bar |
| Temperature | 40 °C |
| Retention Time 1 | ~2.1 min |
| Retention Time 2 | ~2.8 min |
| Resolution (Rs) | > 2.0 |
Indirect Enantioseparation via Chiral Derivatization
Scientific Rationale: This method involves reacting the carboxylic acid enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). This approach is useful when direct chiral separation is difficult or when a UV-absorbing tag is needed to enhance detection sensitivity.
Protocol 3: Indirect HPLC via Derivatization with (S)-(-)-α-Methylbenzylamine
Objective: To separate the diastereomeric amides formed from this compound and a chiral amine.
Materials:
-
Racemic this compound
-
(S)-(-)-α-Methylbenzylamine (enantiomerically pure)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Derivatization Reaction:
-
In a vial, dissolve 1 equivalent of racemic this compound in DCM.
-
Add 1.1 equivalents of HOBt and 1.2 equivalents of EDC. Stir for 10 minutes at room temperature.
-
Add 1.1 equivalents of (S)-(-)-α-Methylbenzylamine.
-
Stir the reaction at room temperature for 2-4 hours or until complete by TLC/LC-MS.
-
Quench the reaction with dilute HCl, extract with an organic solvent, wash with brine, dry over Na2SO4, and evaporate the solvent.
-
-
HPLC Analysis of Diastereomers:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water gradient (e.g., starting from 30% Acetonitrile, ramping to 90%)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (due to the phenyl group from the CDA).
-
Dissolve the dried diastereomeric product in the mobile phase and inject.
-
Expected Results: Two well-resolved peaks corresponding to the (R,S) and (S,S) diastereomers will be observed. The relative peak areas will correspond to the enantiomeric ratio of the original acid.
Diagram 2: Indirect Separation Workflow
Application Notes and Protocols for the Investigation of 3-Isopropylcyclobutanecarboxylic Acid in Drug Discovery
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3-isopropylcyclobutanecarboxylic acid in the context of modern drug discovery. Given its structural features—a carboxylic acid head group and a hydrophobic cyclobutane tail—this document outlines a strategic approach to investigate its potential as an agonist for the G-Protein Coupled Receptor 40 (GPR40), a key target in metabolic diseases.
Introduction: Rationale for Investigation
This compound is a small molecule featuring a carboxylic acid functional group, which is essential for interaction with several classes of receptors, and a compact, lipophilic isopropylcyclobutane moiety. While this specific molecule is not extensively documented in drug discovery literature, its structure is analogous to known agonists of the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40.
GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1] Its activation by long-chain free fatty acids leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, as it promises a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1][2] The discovery of synthetic small-molecule agonists for GPR40 has further validated its potential.[1][3] Therefore, a logical and scientifically rigorous starting point for characterizing this compound is to assess its activity as a GPR40 agonist.
The GPR40 Signaling Cascade: A Multi-faceted Target
Understanding the signaling pathways downstream of GPR40 activation is critical for designing and interpreting experiments. GPR40 is known to signal through multiple G-protein pathways, a phenomenon known as biased agonism, which can lead to different physiological outcomes.
-
Canonical Gαq Pathway: The primary and most well-characterized pathway involves the coupling of GPR40 to the Gαq subunit.[2] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations ([Ca2+]i). This calcium influx is a key trigger for insulin granule exocytosis in pancreatic β-cells.[2][4]
-
Gαs and β-Arrestin Pathways: Recent studies have revealed that certain synthetic GPR40 agonists can also induce signaling through Gαs, leading to the production of cyclic AMP (cAMP), or through β-arrestin recruitment.[5][6] Gαs signaling is particularly important in enteroendocrine L-cells, where it can robustly stimulate the secretion of incretins like glucagon-like peptide-1 (GLP-1).[6][7] Furthermore, β-arrestin pathway activation has been suggested as a potential predictor of in vivo activity.[5] Investigating all three pathways is crucial for building a complete pharmacological profile of a novel compound.
Caption: GPR40 signaling pathways initiated by agonist binding.
Experimental Workflows and Protocols
A tiered approach is recommended to efficiently characterize the activity of this compound at the GPR40 receptor.
Caption: Tiered experimental workflow for GPR40 agonist characterization.
Protocol 3.1: Calcium Mobilization Assay (Primary Screen)
This assay provides a rapid and high-throughput method to detect Gαq-mediated signaling by measuring changes in intracellular calcium.[3]
-
Objective: To determine if this compound can elicit a calcium response in cells expressing GPR40.
-
Cell Line: HEK293 or CHO cells stably transfected with human GPR40.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to GPR40 and subsequent Ca2+ release from the ER, the dye binds to calcium and fluoresces. This change in fluorescence is measured over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Methodology:
-
Cell Plating: Seed GPR40-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include a known GPR40 agonist (e.g., GW9508) as a positive control and buffer alone as a negative control.
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye solution to the cells. Incubate at 37°C for 45-60 minutes.
-
Measurement: Place the cell plate into the FLIPR instrument. Set the instrument to measure baseline fluorescence, then add the compound plate and measure the fluorescence signal every 1-2 seconds for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3.2: IP-One HTRF Assay (Gαq Confirmation)
This assay directly measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 cascade, providing a more stable and robust readout of Gαq activation than transient calcium signals.
-
Objective: To confirm Gαq signaling and quantify the potency of the compound.
-
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Cellular IP1 produced upon GPR40 stimulation competes with a labeled IP1 analog for binding to an anti-IP1 antibody.
-
Methodology:
-
Cell Stimulation: Plate GPR40-expressing cells and allow them to adhere. Replace the medium with a stimulation buffer containing a range of concentrations of this compound and a lithium chloride (LiCl) solution (to prevent IP1 degradation). Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells by adding the supplied lysis reagent.
-
Detection: Transfer the lysate to a detection plate. Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubation & Reading: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate EC50 values from the dose-response curve.
-
Protocol 3.3: cAMP Assay (Gαs Bias Assessment)
This assay determines if the compound can activate the Gαs pathway, which is indicative of biased agonism.[6]
-
Objective: To measure changes in intracellular cAMP levels following compound stimulation.
-
Principle: Similar to the IP-One assay, this is often a competitive HTRF-based immunoassay where cellular cAMP competes with a labeled cAMP analog.
-
Methodology:
-
Cell Stimulation: In a GPR40-expressing cell line, add various concentrations of the test compound in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Reading & Analysis: After incubation, read the HTRF signal. A decrease in signal indicates an increase in cellular cAMP. Plot the dose-response curve and calculate the EC50. Compare the response to a known Gαs activator (e.g., Forskolin).
-
Protocol 3.4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a critical functional assay that assesses the compound's ability to potentiate insulin secretion in a physiologically relevant context.[3]
-
Objective: To determine if this compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Cell System: MIN6 cells (a mouse insulinoma cell line) or isolated primary rodent/human islets.
-
Principle: Pancreatic β-cells release insulin in response to high glucose levels. GPR40 agonists enhance this effect. The amount of insulin secreted into the medium is quantified by ELISA or HTRF.
-
Methodology:
-
Cell Culture & Starvation: Culture MIN6 cells or islets under standard conditions. Prior to the assay, "starve" the cells by incubating them in a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer for 1-2 hours.
-
Stimulation: Replace the starvation buffer with KRB buffer containing either:
-
Low glucose (e.g., 2-3 mM) +/- test compound.
-
High glucose (e.g., 16-20 mM) +/- test compound.
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the secreted insulin to the total cellular protein or DNA content. Compare the insulin secretion in the presence of the compound at high glucose versus high glucose alone. A significant increase indicates positive GSIS activity.
-
Data Summary and Interpretation
The data gathered from these assays will create a comprehensive profile of this compound.
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay | Endpoint | Hypothetical Result (EC50) | Interpretation |
| Calcium Mobilization | [Ca2+]i Increase | 500 nM | The compound is a potent activator of the GPR40-Gαq pathway. |
| IP-One Assay | IP1 Accumulation | 450 nM | Confirms Gαq-mediated signaling with similar potency to the calcium assay. |
| cAMP Assay | cAMP Production | > 10 µM (Inactive) | The compound does not appear to have Gαs-biased agonist activity. |
| β-Arrestin Recruitment | β-Arrestin Binding | 1.2 µM | Shows weak recruitment of β-arrestin, suggesting a primary G-protein bias. |
| GSIS Assay | Insulin Secretion | 750 nM | Potentiates insulin secretion at high glucose, confirming functional activity. |
Interpretation of Hypothetical Results: These hypothetical results would characterize this compound as a potent and selective GPR40 agonist that signals primarily through the Gαq pathway. The lack of Gαs activity suggests its primary effect would be on insulin secretion rather than incretin release. The confirmation of activity in the GSIS assay provides strong rationale for advancing the compound to in vivo studies.
Next Steps: In Vivo Evaluation
If in vitro data are promising, the next logical steps involve assessing the compound's in vivo properties.
-
Pharmacokinetics (PK): Studies in rodents are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters like half-life, plasma exposure (AUC), and oral bioavailability.
-
Oral Glucose Tolerance Test (OGTT): This is the key in vivo efficacy model. The compound is administered to diabetic mice (e.g., db/db mice or high-fat diet-fed mice) prior to a glucose challenge. Blood glucose levels are monitored over time. An effective GPR40 agonist will significantly reduce the glucose excursion compared to vehicle-treated animals.[1]
By following this structured, multi-tiered approach, researchers can rigorously and efficiently evaluate the therapeutic potential of novel chemical entities like this compound, moving from initial hypothesis to functional validation and preclinical assessment.
References
- The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry. [Link]
- Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice.
- Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
- GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]
- Cyclobutanecarboxylic acid, 3-isopropyl-.
- Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. [Link]
- Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]
- The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. Gastroenterology. [Link]
- Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes.
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Application Notes and Protocols for the Biological Activity Screening of 3-isopropylcyclobutanecarboxylic Acid
Introduction: Rationale for a Tiered Screening Approach
The discovery of novel bioactive molecules is the cornerstone of pharmaceutical innovation. 3-isopropylcyclobutanecarboxylic acid is a synthetic small molecule with a unique structural motif, combining a strained cyclobutane ring with a carboxylic acid functional group. The cyclobutane moiety can impart conformational rigidity and metabolic stability, properties often sought in drug candidates to improve their pharmacokinetic profiles.[1][2] The carboxylic acid group provides a handle for molecular interactions, particularly with the active sites of enzymes or receptors. Given the novelty of this compound, a comprehensive and systematic screening strategy is essential to elucidate its potential therapeutic value.
This document outlines a tiered approach to the biological activity screening of this compound, designed to efficiently identify and characterize its bioactivity. The screening cascade begins with broad, high-throughput primary assays to assess general cytotoxicity and potential antimicrobial and anti-inflammatory effects. Promising "hits" from these initial screens will then be subjected to more specific secondary and mechanistic assays to validate the initial findings and elucidate the compound's mechanism of action. This structured approach ensures a cost-effective and scientifically rigorous evaluation of the compound's therapeutic potential.[3][4]
Experimental Workflow: A Strategic Screening Cascade
The proposed screening cascade is a multi-stage process designed to systematically evaluate the biological activity of this compound. The workflow is designed to progress from broad, high-throughput screens to more focused and detailed investigations.
Caption: Hypothetical inhibition of the NF-κB pathway by the test compound.
Data Presentation: A Framework for Results
All quantitative data from the screening assays should be meticulously recorded and presented in a clear and concise format.
| Assay | Test Concentration (µM) | Endpoint Measured | Result (e.g., % Inhibition, MIC) | Hit Criteria |
| Cytotoxicity (XTT) | 50 | % Cell Viability | 95% | >80% Viability |
| Antibacterial (MIC) | 50 | Visible Growth | No Inhibition | MIC <= 16 µg/mL |
| Anti-inflammatory | 50 | % TNF-α Inhibition | 60% | >50% Inhibition |
Conclusion and Future Directions
The described screening cascade provides a robust framework for the initial biological evaluation of this compound. Positive results in any of these assays will trigger further, more in-depth studies. For instance, anti-inflammatory hits would be investigated for their effects on other cytokines and their mechanism of action within the NF-κB or other inflammatory signaling pathways. Antimicrobial hits would be tested against a broader panel of pathogens, including resistant strains, and their mechanism of bacterial killing would be explored. This systematic approach will ensure a thorough and efficient assessment of the therapeutic potential of this novel chemical entity.
References
- Development of an in vitro screening assay to test the anti-inflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PubMed.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Cyclobutane-Containing Scaffolds in Bioactive Small Molecules. ResearchGate.
- Anti-Inflammatory Screen. IIVS.org.
- Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals.
- Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar.
- Novel antibacterial targets and compounds revealed by a high-throughput cell wall reporter assay. PubMed.
- Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay. ASM Journals.
- High throughput screening: procedure, challenges and future. National Library of Medicine.
- What Is Compound Screening? Methods & Applications Guide. Boster Bio.
- High-Throughput Screening: Methods and Protocols. ResearchGate.
- Screening and identification of novel biologically active natural compounds. National Library of Medicine.
- High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Library of Medicine.
- Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. MDPI.
- Primary vs Secondary Assays in Preclinical Testing. News-Medical.Net.
- High-throughput screening (HTS). BMG LABTECH.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
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- Biological Assays: Innovations and Applications. Longdom Publishing.
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Application Notes and Protocols: 3-Isopropylcyclobutanecarboxylic Acid as a Scaffold in Medicinal Chemistry
Introduction: The Rising Prominence of Small Rings in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems, particularly cyclobutanes, have emerged from a niche interest to a strategically important class of scaffolds.[1][2] The unique puckered three-dimensional structure of the cyclobutane ring offers a compelling alternative to traditional, often planar, aromatic systems.[1] It allows for precise vectoral projection of substituents into three-dimensional space, providing a rigid framework that can enhance binding affinity and selectivity for biological targets. Furthermore, the cyclobutane motif is recognized for its ability to improve metabolic stability and reduce planarity, key considerations in optimizing drug candidates.[1]
This guide focuses on a specific, yet versatile, member of this class: 3-isopropylcyclobutanecarboxylic acid . This scaffold combines the conformational rigidity of the cyclobutane core with the functionality of a carboxylic acid and the lipophilic character of an isopropyl group. These features make it an attractive building block for introducing desirable properties in drug discovery programs, from antiviral agents to central nervous system (CNS) active compounds.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of this compound into a lead compound can be driven by several key physicochemical and structural advantages.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Predicted pKa | 4.79 ± 0.40 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Complexity | 134 | [3] |
The carboxylic acid moiety provides a critical anchor for ionic interactions or hydrogen bonding with target proteins. However, the presence of a carboxylic acid can sometimes lead to poor permeability and metabolic liabilities.[1][5] The 3-isopropylcyclobutane core offers a robust framework to position this acidic group while simultaneously presenting the isopropyl substituent for potential hydrophobic interactions within a binding pocket. This combination of features makes it a valuable scaffold for exploring structure-activity relationships (SAR).
Synthesis Protocol: this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the cyclobutane ring, followed by functional group manipulation. The following protocol is a representative method adapted from established procedures for the synthesis of substituted cyclobutanecarboxylic acids.[6]
Step 1: Synthesis of Diethyl 3-isopropylcyclobutane-1,1-dicarboxylate
This step involves a nucleophilic substitution reaction using diethyl malonate to form the cyclobutane ring.
Materials:
-
Diethyl malonate
-
1-bromo-3-chloro-2-isopropylpropane (or similar 1,3-dihalogenated propane with an isopropyl substituent)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (2.1 equivalents) in anhydrous ethanol with stirring.
-
To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add 1-bromo-3-chloro-2-isopropylpropane (1.05 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 3-isopropylcyclobutane-1,1-dicarboxylate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis and Decarboxylation to this compound
The dicarboxylate is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated to the final product.
Materials:
-
Diethyl 3-isopropylcyclobutane-1,1-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Distillation apparatus
-
Oil bath
Procedure:
-
In a round-bottom flask, dissolve diethyl 3-isopropylcyclobutane-1,1-dicarboxylate (1.0 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (3.0 equivalents) in water to the flask.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid, which will precipitate the 3-isopropylcyclobutane-1,1-dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Place the dried dicarboxylic acid in a distillation flask and heat in an oil bath to 160-180 °C. Carbon dioxide will evolve.
-
After the evolution of CO2 ceases, raise the bath temperature to 210-220 °C and collect the distilled this compound.[6]
-
The final product can be further purified by redistillation if necessary.
Applications in Medicinal Chemistry
Antiviral Drug Discovery
A notable application of substituted cyclobutane carboxylic acids is in the development of antiviral agents. A patent discloses a series of substituted cyclobutane carboxylic acid compounds with demonstrated anti-influenza virus activity.[7] The core scaffold provides a rigid framework for the presentation of various functional groups that can interact with viral targets. The this compound motif can be envisioned as a key building block in the synthesis of such antiviral compounds.
Caption: Workflow for scaffold synthesis and application.
Conformational Restriction and Bioisosteric Replacement
The rigid nature of the cyclobutane ring can be exploited to lock a molecule into a specific, biologically active conformation. This can lead to improved potency and selectivity. The this compound scaffold can serve as a bioisostere for other structural motifs, such as substituted aromatic rings or more flexible aliphatic chains. The carboxylic acid group can mimic the interactions of other acidic functional groups, while the cyclobutane ring provides a defined spatial arrangement of substituents.
Caption: Bioisosteric replacement strategy.
Protocols for Scaffold Functionalization
Amide Bond Formation
A common derivatization of the carboxylic acid is the formation of an amide bond, which is a key linkage in many drug molecules.
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amine of interest (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Transannular C-H Functionalization
Recent advances have enabled the direct functionalization of C-H bonds on the cyclobutane ring, offering a powerful tool for late-stage diversification of the scaffold. The following is a conceptual protocol based on published methods for the γ-arylation of cyclobutane carboxylic acids.[8]
Materials:
-
This compound derivative (e.g., an ester or amide)
-
Aryl halide (e.g., aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a custom sulfonamide-pyridone ligand)[8]
-
Oxidant (e.g., Cu(OAc)2 or AgOAc)
-
Solvent (e.g., Hexafluoroisopropanol - HFIP)
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add the this compound derivative (1.0 equivalent), the palladium catalyst (e.g., 10 mol%), the ligand (e.g., 8 mol%), the oxidant (e.g., 2.0 equivalents), and the aryl halide (2.0 equivalents).
-
Under an inert atmosphere, add the solvent (HFIP).
-
Seal the vessel and heat the reaction mixture to 100 °C for an extended period (e.g., 24-72 hours), with monitoring by LC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the arylated cyclobutane derivative.
Caption: Functionalization pathways for the scaffold.
Conclusion
The this compound scaffold represents a valuable and underexplored building block in medicinal chemistry. Its inherent structural rigidity, combined with the versatile functionality of the carboxylic acid and the lipophilic nature of the isopropyl group, provides a powerful platform for the design of novel therapeutics. The synthetic and functionalization protocols outlined in this guide offer a starting point for researchers to explore the potential of this scaffold in their own drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100539. [Link]
- Ghigo, G., et al. (2021). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic strategies (B), and this work (C).
- Chen, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- Wang, Y., et al. (2015). Substituted cyclobutane carboxylic acid compounds and application thereof.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25923, this compound. PubChem. [Link]
- Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Yue, P., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1163–1168. [Link]
- Heisig, G. B., & Stodola, F. H. (1943). Cyclobutanecarboxylic acid. Organic Syntheses, 23, 19. [Link]
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- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Pharmacokinetic Studies of Compounds with Cyclobutane Moieties
Introduction: The Rising Prominence of the Cyclobutane Moiety in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized by medicinal chemists as a versatile structural motif.[1][2] Its incorporation into drug candidates can offer significant advantages, including enhanced metabolic stability, conformational restriction to lock a molecule into its bioactive shape, and improved physicochemical properties.[1][2][3] The unique puckered, three-dimensional structure of the cyclobutane ring provides a scaffold to orient pharmacophoric groups in distinct vectors, often leading to improved target affinity and selectivity.[1][4] However, the very properties that make this strained carbocycle attractive—its unique geometry and inherent ring strain of 26.3 kcal/mol—also present specific challenges and considerations for pharmacokinetic (PK) analysis.[1][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret pharmacokinetic studies for compounds containing a cyclobutane moiety. It moves beyond generic protocols to address the specific causality behind experimental choices, ensuring a robust and scientifically sound evaluation of how these unique molecules behave in a biological system.
Part 1: Unique Pharmacokinetic Considerations
The presence of a cyclobutane ring can profoundly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these potential effects is paramount for designing appropriate studies.
-
Metabolic Stability: While often incorporated to block metabolism at a specific site, the cyclobutane ring is not metabolically inert.[1] Its stability is greater than that of the highly reactive cyclopropane ring, but the inherent angle and torsional strain can make it susceptible to specific enzymatic transformations.[5] Key metabolic pathways may include:
-
Hydroxylation: Cytochrome P450 (CYP) enzymes can hydroxylate the ring, creating more polar metabolites.
-
Ring-Opening: While less common than for cyclopropanes, oxidative ring-opening can occur, leading to linear metabolites with drastically different properties.
-
Stereoselectivity: The metabolism of chiral cyclobutane-containing drugs can be stereoselective, leading to different pharmacokinetic profiles for different enantiomers.
-
-
Physicochemical Properties & ADME: The introduction of a cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3), which generally correlates with improved aqueous solubility and reduced planarity compared to aromatic bioisosteres.[1] This can positively impact:
-
Absorption: Improved solubility can enhance dissolution and subsequent absorption.
-
Distribution: Reduced planarity and potential for lower plasma protein binding can lead to a larger volume of distribution (Vd).
-
Excretion: The generation of more polar metabolites facilitates renal or biliary clearance.
-
Part 2: A Framework for Pharmacokinetic Evaluation
A robust pharmacokinetic assessment follows a logical progression from in vitro screening to definitive in vivo studies. This tiered approach allows for early decision-making and conserves resources.[6]
Sources
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Application Notes & Protocols: The Strategic Use of Cyclobutane Carboxylic Acid Derivatives in Modern Agrochemical Synthesis
Introduction: The Role of Strained Ring Systems in Agrochemical Design
The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led researchers to explore unique chemical scaffolds. Among these, strained ring systems like cyclobutane have emerged as valuable motifs. The rigid, three-dimensional structure of the cyclobutane ring can impart favorable properties to a molecule, such as increased metabolic stability, conformational restriction to favor an active conformation, and the ability to fill specific hydrophobic pockets in target enzymes.[1]
While the user's query specified the use of 3-isopropylcyclobutanecarboxylic acid , a comprehensive search of publicly available literature and patent databases did not reveal a direct synthetic route from this specific starting material to a major commercial agrochemical. However, the underlying principle of incorporating a cyclobutane moiety is highly relevant in modern agrochemical discovery. A prime example is the recently developed fungicide and nematicide, Cyclobutrifluram (marketed as TYMIRIUM® technology), which features a substituted cyclobutane ring as a core structural element.[2][3]
This guide will, therefore, focus on the synthesis of key intermediates for Cyclobutrifluram, providing a detailed, field-proven framework for the incorporation of a cyclobutane ring into a potent agrochemical. This serves as an exemplary case study, readily adaptable for research into other cyclobutane-containing bioactive molecules.
Featured Application: Synthesis of Cyclobutrifluram Intermediates
Cyclobutrifluram is a succinate dehydrogenase inhibitor (SDHI) that demonstrates broad-spectrum activity against plant-parasitic nematodes and several soil-borne fungal diseases.[2][3][4] Its chemical structure is N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide .[5][6] The synthesis of this molecule can be conceptually broken down into the preparation of two key fragments followed by their amide coupling:
-
The Amine Fragment: (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine
-
The Acid Fragment: 2-(trifluoromethyl)nicotinic acid
This guide will provide detailed protocols for the synthesis of these crucial building blocks.
Part 1: Synthesis of the Cyclobutane Amine Fragment
The synthesis of the chiral amine fragment, (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine, is a multi-step process that begins with the construction of the substituted cyclobutanone ring.
Workflow for Amine Fragment Synthesis
Caption: Synthetic workflow for Cyclobutrifluram, highlighting the key cyclobutane intermediate.
Protocol 1.1: Synthesis of 2-(2,4-dichlorophenyl)cyclobutanone
This step involves a Lewis acid-catalyzed ring expansion of a cyclopropanecarbaldehyde. This reaction is a powerful method for constructing substituted cyclobutanone rings.
-
Rationale: Aluminum chloride (AlCl₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This facilitates a rearrangement of the cyclopropane ring, leading to the expansion to the more stable, though still strained, cyclobutanone ring. The use of a high-boiling solvent like 1,2-dichlorobenzene is necessary for achieving the required reaction temperature.[7][8]
| Reagent | MW ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde | 215.07 | 109.9 | 0.5 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 87.6 | 0.65 | 1.3 |
| 1,2-Dichlorobenzene | 147.00 | 164.8 | 1.12 | Solvent |
Step-by-Step Procedure:
-
To a dry, nitrogen-purged reactor, add aluminum chloride (87.6 g) and 1,2-dichlorobenzene (100.0 g).
-
Heat the suspension to 50-55°C with stirring.
-
Prepare a solution of 1-(2,4-dichlorophenyl)cyclopropanecarbaldehyde (109.9 g) in 1,2-dichlorobenzene (64.8 g).
-
Add the aldehyde solution to the AlCl₃ suspension dropwise over 90 minutes, maintaining the internal temperature at 50-55°C. A light stream of nitrogen should be maintained throughout the addition.
-
After the addition is complete, continue stirring at 50-55°C for 1 hour to ensure complete conversion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a 14% aqueous HCl solution (352.7 g), ensuring the temperature of the quench mixture does not exceed 40°C.
-
Stir the quenched mixture for 45 minutes, then separate the phases.
-
Wash the organic phase twice with water (80-85 g each).
-
Concentrate the organic phase under reduced pressure to yield 2-(2,4-dichlorophenyl)cyclobutanone as a brown oil.
Protocol 1.2: Synthesis of cis-2-(2,4-dichlorophenyl)cyclobutanamine via Reductive Amination
This protocol describes the direct conversion of the cyclobutanone to the corresponding amine. The cis stereochemistry is the desired configuration for the final product.
-
Rationale: Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[9][10][11][12] In this one-pot process, the ketone reacts with ammonia to form an intermediate imine, which is then immediately reduced by hydrogen in the presence of a catalyst (Raney Nickel) to the desired amine. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable cis isomer.
| Reagent | MW ( g/mol ) | Quantity (g) | Moles (mol) | Molar Eq. |
| 2-(2,4-dichlorophenyl)cyclobutanone | 215.07 | 110.0 | 0.51 | 1.0 |
| Methanol (MeOH) | 32.04 | 500 mL | - | Solvent |
| Ammonia (NH₃) | 17.03 | Excess | - | Reagent |
| Raney Nickel (Ra-Ni) | - | ~10 g (slurry) | - | Catalyst |
| Hydrogen (H₂) | 2.02 | 50 bar | - | Reagent |
Step-by-Step Procedure:
-
Charge a high-pressure autoclave with a solution of 2-(2,4-dichlorophenyl)cyclobutanone (110.0 g) in methanol (500 mL).
-
Add Raney Nickel slurry (~10 g) to the solution.
-
Seal the autoclave and purge with nitrogen, then with hydrogen.
-
Pressurize the autoclave with ammonia gas and then with hydrogen gas to a final pressure of 50 bar.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-2-(2,4-dichlorophenyl)cyclobutanamine .
-
Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
Part 2: Synthesis of the Pyridine Acid Fragment
The second key intermediate is 2-(trifluoromethyl)nicotinic acid. This fragment provides the core heterocyclic structure essential for the fungicidal activity of Cyclobutrifluram.
Protocol 2.1: Synthesis of 2-(Trifluoromethyl)nicotinic Acid
This synthesis involves the construction of the pyridine ring from acyclic, fluorinated precursors.
-
Rationale: A common and efficient method involves a Vilsmeier-type reaction on a fluorinated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization with an ammonia source.[2][5][6][13][14] This approach builds the complex heterocyclic ring from readily available starting materials. The final ester is then hydrolyzed to the carboxylic acid.
Workflow for Acid Fragment Synthesis
Caption: Synthetic pathway for 2-(trifluoromethyl)nicotinic acid.
Step-by-Step Procedure:
-
Preparation of Ethyl 2-(trifluoromethyl)nicotinate:
-
A Vilsmeier-type reaction is performed on ethyl 4,4,4-trifluoroacetoacetate using a suitable formylating agent (e.g., generated from POCl₃ and DMF) and an alkyl vinyl ether.
-
The resulting dienyl aldehyde intermediate is then cyclized in a mixture of methanol and aqueous ammonium hydroxide at elevated temperatures (e.g., 60°C).
-
The product, ethyl 2-(trifluoromethyl)nicotinate, is isolated and purified using standard techniques like extraction and chromatography.
-
-
Hydrolysis to 2-(Trifluoromethyl)nicotinic Acid:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
A stoichiometric excess of sodium hydroxide (e.g., 2 equivalents) is added.
-
The mixture is heated to reflux for 2-4 hours until saponification is complete (monitored by TLC or LC-MS).
-
After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated HCl to a pH of ~2-3, causing the carboxylic acid to precipitate.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(trifluoromethyl)nicotinic acid .
-
Part 3: Final Amide Coupling to Form Cyclobutrifluram
The final step is the formation of the amide bond between the two key fragments.
Protocol 3.1: Amide Coupling
-
Rationale: This is a standard amide bond formation reaction. The carboxylic acid is first activated, typically by converting it to an acid chloride, which then readily reacts with the amine to form the stable amide bond. The use of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Step-by-Step Procedure:
-
Formation of the Acid Chloride:
-
Suspend 2-(trifluoromethyl)nicotinic acid in an inert solvent like dichloromethane (DCM) or toluene.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-(trifluoromethyl)nicotinoyl chloride .
-
-
Amide Coupling:
-
Dissolve (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine [4][15][16] and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of the crude acid chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until the reaction is complete.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure Cyclobutrifluram .
-
Conclusion
The synthesis of Cyclobutrifluram showcases the strategic importance of the cyclobutane scaffold in the development of next-generation agrochemicals. While the initially queried This compound does not lead to a prominent commercial product based on current information, the principles and protocols outlined here for a related, highly active molecule provide a robust and educational platform for researchers in agrochemical synthesis. The methodologies for ring construction, stereoselective amination, and heterocyclic synthesis are fundamental tools for the continued innovation in this vital field.
References
- Flemming A, Guest M, Luksch T, O'Sullivan A, Screpanti C, Dumeunier R, et al. (May 2025). "The discovery of Cyclobutrifluram, a new molecule with powerful activity against nematodes and diseases". Pest Management Science. 81 (5): 2480–2490. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71766128, Cyclobutrifluram.
- Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]
- precisionFDA. (n.d.). CYCLOBUTRIFLURAM.
- Learmonth, D. A., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]
- Google Patents. (n.d.). WO2019096860A1 - Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides.
- European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). cyclobutrifluram (CHEBI:156472).
- Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & medicinal chemistry letters, 10(15), 1679–1682. [Link]
- Loiseleur, O., & Dumeunier, R. (2025). TYMIRIUM® technology: The discovery of cyclobutrifluram. Swiss Industrial Chemistry Symposium (SICS) 2025. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117800609, (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine.
- Syngenta. (2022).
- University of Hertfordshire. (n.d.). Cyclobutrifluram. Agriculture and Environment Research Unit (AERU).
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Willemsen, A., et al. (2021).
- PubChemLite. (n.d.). (1s,2s)-2-(2,4-dichlorophenyl)cyclobutanamine.
- University of Hertfordshire. (n.d.). Cyclobutrifluram. AERU.
- Nguyen, N. D. L., et al. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]
- Loiseleur, O., & Dumeunier, R. (2025). TYMIRIUM® technology: The discovery of cyclobutrifluram. SICS 2025. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117679348, 2-(2,4-Dichlorophenyl)cyclobutanone.
- Tarasova, E. A., et al. (2018).
- Google Patents. (n.d.). EP0155490A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
- Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges.
- Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([2][5][7]- triazole-1-methyl )-[2][13] dioxolane -4-Methyl methanesulfonate.
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Protocol for the Esterification of 3-Isopropylcyclobutanecarboxylic Acid: A Guide to Overcoming Steric Hindrance
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of esters from sterically hindered carboxylic acids, such as 3-isopropylcyclobutanecarboxylic acid, is a common challenge in medicinal chemistry and drug development. Traditional methods like Fischer esterification often fail or provide low yields due to the steric bulk surrounding the carboxylic acid moiety, which impedes the approach of the alcohol nucleophile.[1][2] This application note provides a detailed examination and robust protocols for advanced esterification techniques that successfully overcome these steric limitations. We present in-depth methodologies for the Steglich esterification, Yamaguchi esterification, and Mitsunobu reaction, offering researchers a selection of reliable methods tailored for challenging substrates. Each protocol is accompanied by mechanistic insights, workflow diagrams, and practical guidance on reaction optimization, work-up, and troubleshooting.
Introduction: The Challenge of Sterically Congested Scaffolds
Ester functional groups are ubiquitous in pharmaceuticals, acting as key pharmacophores, bioisosteres, or prodrug moieties that enhance pharmacokinetic properties. The synthesis of these esters is therefore a cornerstone of organic synthesis. However, as molecular scaffolds become more complex and three-dimensional, chemists frequently encounter substrates where steric hindrance significantly impedes reactivity.
This compound represents a classic example of such a sterically demanding substrate. The bulky isopropyl group in proximity to the cyclobutane ring shields the carboxylic acid, making it a poor electrophile. Acid-catalyzed methods like the Fischer esterification, which rely on an equilibrium process, require harsh conditions (e.g., high temperatures and a large excess of alcohol) that are often incompatible with sensitive functional groups and still result in poor yields.[1][3][4]
To address this, modern synthetic chemistry offers several powerful coupling methods that operate under mild, neutral conditions. These reactions utilize activating agents to convert the carboxylic acid into a highly reactive intermediate, which is then readily intercepted by the alcohol. This guide focuses on the three most effective and widely adopted protocols for this purpose:
-
Steglich Esterification: Employs a carbodiimide (DCC or EDC) for activation and a nucleophilic catalyst (DMAP) for acyl transfer.[5][6]
-
Yamaguchi Esterification: Forms a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride.[7][8]
-
Mitsunobu Reaction: A redox-condensation reaction that activates the alcohol rather than the carboxylic acid.[9][10]
Comparative Analysis of Esterification Methodologies
Choosing the optimal esterification protocol depends on the specific substrate, functional group tolerance, and desired reaction scale. The following table provides a comparative overview of the methods discussed.
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Suitability for Hindrance |
| Fischer | Mineral Acid (H₂SO₄, HCl), Alcohol (solvent) | High Temp, Reflux | Inexpensive reagents, simple setup.[11] | Reversible, harsh acidic conditions, requires excess alcohol, not suitable for acid-labile groups.[1][3] | Poor |
| Steglich | DCC or EDC, DMAP (catalytic) | Mild, 0°C to RT | High yields for hindered substrates, neutral pH, compatible with acid-labile groups.[6][12] | Dicyclohexylurea (DCU) byproduct can be difficult to remove; DCC is a contact allergen.[3][13] | Excellent |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP | Mild, RT | Very high yields, excellent for hindered substrates and macrolactonization.[8][14] | Requires stoichiometric DMAP, two-step one-pot procedure.[15] | Excellent |
| Mitsunobu | PPh₃, DIAD or DEAD, Alcohol | Mild, < 0°C to RT | Inversion of configuration at chiral alcohol centers, very reliable for secondary alcohols.[9][16] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification; nucleophile pKa should be <13.[16][17] | Very Good |
Primary Recommended Protocol: Steglich Esterification
The Steglich esterification is arguably the most versatile and widely used method for coupling sterically hindered acids under mild conditions.[18] Its success lies in the dual activation strategy involving a carbodiimide and a potent acyl-transfer catalyst.
Principle and Mechanism
The reaction proceeds via a two-stage catalytic cycle. First, the carboxylic acid adds to N,N'-dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[12] While this intermediate can be directly attacked by an alcohol, the reaction is often slow for hindered substrates. This can lead to a deleterious side reaction: an intramolecular 1,3-rearrangement to a stable N-acylurea, which terminates the productive cycle.[5][12]
This is where the catalyst, 4-dimethylaminopyridine (DMAP), is crucial. As a superior nucleophile, DMAP rapidly intercepts the O-acylisourea to form an N-acylpyridinium salt.[6] This new intermediate is a highly activated "super ester" that is sterically accessible and extremely electrophilic, readily undergoing reaction with even hindered alcohols to form the desired ester and regenerate the DMAP catalyst.[12] The thermodynamic driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct.[5]
Caption: Catalytic cycle of the Steglich Esterification.
Materials and Reagents
| Reagent | M.W. | Equiv. | Amount (for 1 mmol acid) | Purity/Notes |
| This compound | 142.20 | 1.0 | 142 mg | >95% |
| Alcohol (e.g., Ethanol) | 46.07 | 1.2 | 55 mg (70 µL) | Anhydrous |
| DCC | 206.33 | 1.1 | 227 mg | >99% |
| DMAP | 122.17 | 0.1 | 12 mg | >99% |
| Dichloromethane (DCM) | - | - | 5-10 mL | Anhydrous, <50 ppm H₂O |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).[19]
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of 0.1-0.2 M. Stir at room temperature until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.[19]
-
DCC Addition: While stirring at 0 °C, add DCC (1.1 eq) to the solution in one portion. A white precipitate (DCU) may begin to form immediately or over time.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Quenching and Filtration: Upon completion, cool the reaction mixture back to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.[19] Filter the mixture through a pad of Celite® in a Hirsch funnel, washing the flask and filter cake with a small amount of cold DCM.[19]
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1 M HCl (2 x 10 mL) to remove DMAP and any remaining DCC.
-
Saturated NaHCO₃ solution (2 x 10 mL) to remove any unreacted acid.
-
Brine (1 x 10 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.
Caption: General experimental workflow for Steglich Esterification.
Alternative High-Yield Protocols
Yamaguchi Esterification
This method is exceptionally effective for creating highly hindered esters and is the gold standard for macrolactonization.[8] It involves a two-step, one-pot procedure where the carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N) to form a mixed anhydride. After a brief period, the alcohol and a stoichiometric amount of DMAP are added. DMAP selectively attacks the less-hindered carbonyl of the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate as in the Steglich protocol, which is then trapped by the alcohol.[15][20]
Caption: Key steps in the Yamaguchi Esterification.
Mitsunobu Reaction
The Mitsunobu reaction offers a fundamentally different approach by activating the alcohol instead of the acid.[9] This makes it invaluable when the alcohol is precious or sterically hindered. The reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to form a betaine, which deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile, attacking the alcohol which has been activated by its addition to the phosphonium species. A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, making it a powerful tool in asymmetric synthesis.[10][16]
Caption: Simplified mechanism of the Mitsunobu Reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Wet reagents/solvents. 2. Insufficient DMAP catalyst (Steglich). 3. Substrate is excessively hindered. | 1. Use freshly dried, anhydrous solvents. Flame-dry glassware. 2. Increase DMAP loading to 0.2-0.3 equivalents. 3. Switch to the Yamaguchi protocol, which is often more effective for extremely hindered cases. |
| Recovery of Starting Acid | Incomplete reaction. | Increase reaction time and/or temperature slightly (e.g., to 40 °C). Ensure stoichiometric reagents were added correctly. |
| Difficult Purification (DCU Contamination) | DCU is sparingly soluble in many organic solvents and can co-elute with the product. | 1. Ensure thorough cooling before filtration. 2. Filter the crude reaction mixture through a plug of silica with DCM before aqueous work-up. 3. Use a water-soluble carbodiimide like EDC•HCl; the corresponding urea is removed in the aqueous wash.[21] |
| Difficult Purification (Phosphine Oxide) | Triphenylphosphine oxide from the Mitsunobu reaction can be difficult to separate chromatographically. | 1. Use polymer-supported PPh₃ which can be filtered off. 2. After reaction, add hexane to precipitate the phosphine oxide, then filter and concentrate the filtrate. |
Safety Precautions
-
Carbodiimides (DCC, EDC): DCC is a potent contact allergen and sensitizer. Always handle with nitrile gloves in a well-ventilated fume hood. Avoid inhalation of dust. EDC is a moisture-sensitive irritant.
-
Azodicarboxylates (DEAD, DIAD): DEAD and DIAD are potential explosives and should be handled with care, avoiding shock and heat. They are also toxic and irritants. Always work behind a blast shield.
-
Anhydrous Solvents: Anhydrous solvents like DCM and THF are flammable and volatile. Handle under an inert atmosphere and away from ignition sources.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be conducted in a certified chemical fume hood.
References
- Wikipedia.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Organic Chemistry Portal.
- Grokipedia.
- SynArchive.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 26971-26984. [Link]
- Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93. [Link]
- Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- Kazu-juku.
- Google Patents. EP0331280A1 - Method for esterifying hindered carboxylic acids.
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Master Organic Chemistry. Mitsunobu Reaction. [Link]
- Rehman, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6395. [Link]
- Organic Chemistry Portal.
- University of Alberta.
- Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
- ResearchGate.
- Master Organic Chemistry.
- ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
- Parish, R. C., & Stock, L. M. (1965). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 30(3), 927-929. [Link]
- ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
- Google Patents. Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
- Newman, M. S. (1950). Steric Effects. II. Acid-catalyzed Esterification. Journal of the American Chemical Society, 72(10), 4783-4783. [Link]
- Newman, M. S. (1950). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 72(10), 4781-4782. [Link]
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- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropylcyclobutanecarboxylic Acid
Welcome to the technical support center dedicated to the synthesis of 3-isopropylcyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with synthesizing substituted cyclobutane rings, thereby improving your experimental outcomes and overall yield.
The synthesis of cyclobutane derivatives is notoriously challenging due to inherent ring strain and the potential for complex stereochemical outcomes.[1] This guide synthesizes established chemical principles with practical, field-proven insights to address the specific hurdles you may encounter.
Section 1: Overview of Synthetic Strategies
Two primary retrosynthetic pathways are commonly considered for constructing the this compound backbone. Understanding the fundamentals of each is crucial for effective troubleshooting.
-
Malonic Ester Synthesis Route: This classic and robust method involves the dialkylation of a malonate ester. Typically, an isopropyl-substituted malonate is reacted with a 1,3-dihalopropane to form the cyclobutane ring. This is followed by hydrolysis of the esters and subsequent thermal decarboxylation to yield the final product. This pathway is often favored for its scalability and reliance on standard laboratory equipment.[2][3]
-
[2+2] Photocycloaddition Route: A more modern approach, this method involves the light-induced cycloaddition of two alkene components. For this target molecule, a potential route could involve the reaction of isobutylene with an acrylic acid derivative. While potentially very efficient, this method requires specialized photochemical equipment and careful optimization to control regioselectivity and minimize side reactions.[4][5]
Visualizing the Malonic Ester Pathway
Caption: Workflow for the Malonic Ester Synthesis of the target acid.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, presented in a question-and-answer format.
Low Yield & Reaction Failures
Q1: My initial cyclization reaction using an isopropylmalonate ester and 1,3-dibromopropane is resulting in a very low yield of the desired cyclobutane product. What are the likely causes?
A1: This is a critical step where several factors can lead to poor outcomes. The primary competitor to the desired intramolecular cyclization is intermolecular polymerization, where two molecules of the malonate react with one molecule of the dihalide.[2]
-
Causality: The formation of the four-membered ring is entropically disfavored. To promote the intramolecular reaction, high-dilution conditions are often necessary, which favors the molecule's ends finding each other over finding another molecule.
-
Troubleshooting Steps:
-
Concentration: Ensure the reaction is run at a low concentration (e.g., 0.05-0.1 M). This can be achieved by the slow, simultaneous addition of both the deprotonated malonate and the 1,3-dibromopropane to a large volume of solvent.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) is a common choice. Potassium tert-butoxide is also effective but can promote elimination side reactions if conditions are not carefully controlled.
-
Temperature Control: The initial deprotonation should be performed at a low temperature (e.g., 0 °C) to prevent side reactions. The subsequent alkylation and cyclization may require gentle heating, but excessive temperatures can favor the formation of byproducts.
-
Solvent Choice: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically used. DMF can accelerate SN2 reactions but is harder to remove. THF is often a good starting point.
-
| Parameter | Recommendation | Rationale |
| Concentration | 0.05 - 0.1 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; generates an insoluble sodium salt. |
| Solvent | THF | Good solubility for intermediates, relatively easy to remove. |
| Temperature | 0 °C to reflux | Start cold for deprotonation, then heat gently for cyclization. |
Q2: My [2+2] photocycloaddition is inefficient, with significant starting material remaining even after prolonged irradiation. How can I improve the conversion?
A2: Low yields in photocycloadditions are a frequent challenge. The issue often lies with the photochemical setup and reaction conditions.[5]
-
Causality: For a photocycloaddition to occur, the alkene must absorb a photon to reach an excited state, which then reacts with the ground-state partner. Inefficiency arises from poor light absorption, quenching of the excited state, or competing decay pathways.[5]
-
Troubleshooting Steps:
-
Light Source & Wavelength: Verify that the wavelength of your UV lamp is appropriate for exciting your substrate. A mismatch between the lamp's emission spectrum and the substrate's absorption spectrum is a common cause of failure. High-pressure mercury lamps are versatile, but specific filters may be needed.[5]
-
Oxygen Quenching: Molecular oxygen is an efficient quencher of excited triplet states. Ensure your solvent is thoroughly degassed before starting the reaction and maintain an inert atmosphere (Nitrogen or Argon) throughout.
-
Concentration: Unlike the malonic ester synthesis, photocycloaddition is an intermolecular reaction. If the solution is too dilute, the excited-state molecule is more likely to decay before it can encounter a reaction partner. Try increasing the concentration.[5]
-
Use of a Photosensitizer: If direct irradiation is ineffective, the substrate may not efficiently form the reactive triplet state. A triplet sensitizer, such as benzophenone or acetone, can be added. The sensitizer absorbs the light, transitions to its triplet state, and then transfers that energy to your reactant.[5]
-
Issues with Hydrolysis and Decarboxylation
Q3: The hydrolysis of my di-tert-butyl cyclobutane dicarboxylate is sluggish and provides a poor yield of the diacid. What can I do?
A3: The hydrolysis of sterically hindered esters, like t-butyl esters on a cyclobutane ring, can be challenging.
-
Causality: The bulky tert-butyl groups shield the carbonyl carbon from nucleophilic attack by hydroxide or water. Standard saponification with NaOH or KOH may be too slow.
-
Troubleshooting Steps:
-
Acid-Catalyzed Hydrolysis: For tert-butyl esters, acid-catalyzed cleavage is far more effective than base-catalyzed hydrolysis. Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane at room temperature is typically efficient and clean.
-
Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid potential decomposition of the product under prolonged exposure to strong acid.
-
Q4: The final thermal decarboxylation step is giving a low yield and a dark, tarry crude product. How can I optimize this?
A4: The key to successful decarboxylation is precise temperature control.[6]
-
Causality: The reaction requires enough thermal energy to extrude CO₂, but excessive heat can cause the product to decompose or polymerize, especially given the inherent strain in the cyclobutane ring.
-
Troubleshooting Steps:
-
Controlled Heating: Heat the neat diacid slowly in a distillation apparatus. The reaction is often marked by the vigorous evolution of CO₂ gas. Once gas evolution ceases, the product can be distilled directly under reduced pressure.[2]
-
Solvent Use: For better temperature control, consider performing the decarboxylation in a high-boiling, inert solvent (e.g., diphenyl ether). This ensures even heating and can prevent localized overheating. The product is then isolated by distillation from the solvent.
-
Purity of Diacid: Ensure the starting 1,1-dicarboxylic acid is pure. Impurities can catalyze decomposition at high temperatures. Recrystallize the diacid before the decarboxylation step if necessary.
-
Purification Challenges
Q5: I'm struggling to purify the final this compound from my crude reaction mixture. What are the most effective methods?
A5: Purifying carboxylic acids relies on exploiting the acidic nature of the carboxyl group.[7]
-
Causality: The carboxylic acid can be deprotonated to form a water-soluble carboxylate salt, allowing for its separation from neutral organic impurities.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is the most powerful purification technique for carboxylic acids.[8]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The target acid will move to the aqueous layer as its sodium salt, leaving neutral impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 2-6M HCl) to a pH well below the pKa of the acid (pKa is likely ~4.5-5.0) to re-protonate the carboxylate.[7]
-
Extract the pure carboxylic acid back into an organic solvent.
-
Dry the organic layer (e.g., with MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Distillation: If the product is a liquid, final purification can be achieved by vacuum distillation. This is effective at removing non-volatile impurities.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an excellent final purification step.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route—Malonic Ester or [2+2] Photocycloaddition—is generally preferred for preparing this compound on a multi-gram scale?
A1: For multi-gram scale synthesis in a typical organic chemistry lab, the Malonic Ester route is generally more practical. It relies on conventional glassware and reaction setups (heating mantles, reflux condensers) that are readily available. While it is a multi-step process, the reactions are well-understood and relatively straightforward to scale up.[2] In contrast, [2+2] photocycloaddition requires specialized and often expensive photoreactors to ensure efficient and even irradiation of large reaction volumes, making scaling a significant challenge.[5]
Q2: How can I control the cis/trans stereochemistry of the final product?
A2: The malonic ester synthesis described will inherently produce a mixture of cis and trans diastereomers, as the final protonation of the enolate formed during decarboxylation can occur from either face of the ring. Separating these isomers can be difficult. If a single isomer is required, you may need to:
-
Chromatography: Attempt to separate the final products using flash column chromatography or preparative HPLC, although this can be challenging for isomers with similar polarities.
-
Fractional Recrystallization: If the product is a solid, or can be converted to a solid derivative (e.g., an amide), fractional recrystallization may be used to isolate the major, less soluble isomer. For stereocontrolled synthesis, more advanced methods, often involving chiral auxiliaries or stereoselective cycloadditions, would be necessary from the outset.[9]
Q3: What are the primary safety hazards I should be aware of during this synthesis?
A3: Several key hazards must be managed:
-
Sodium Hydride (NaH): Used in the cyclization step, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.
-
1,3-Dibromopropane: This alkylating agent is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Strong Acids/Bases: Reagents like trifluoroacetic acid, concentrated HCl, and NaOH are corrosive and should be handled with care.
-
High Temperatures & Pressure: The decarboxylation and distillation steps involve high temperatures and, in the case of distillation, vacuum. Use appropriate glassware and a safety shield.
Section 4: Detailed Experimental Protocol (Malonic Ester Route)
This protocol is a representative procedure based on established chemical principles for the synthesis of cyclobutanecarboxylic acids.[2]
Step 1: Synthesis of Di-tert-butyl 3-isopropylcyclobutane-1,1-dicarboxylate
-
Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil). Wash the NaH three times with dry hexanes under nitrogen to remove the oil, then add 400 mL of dry THF. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl isopropylmalonate (24.4 g, 0.10 mol) in 100 mL of dry THF. Add this solution dropwise to the NaH suspension over 1 hour via the dropping funnel. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Cyclization: Add 1,3-dibromopropane (20.2 g, 0.10 mol) to the dropping funnel with 100 mL of dry THF. Add this solution dropwise to the reaction mixture over 4 hours.
-
Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with ether.
-
Workup: Cool the reaction to room temperature and quench by the slow, careful addition of 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the target diester.
Step 2 & 3: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the purified diester from Step 1 in dichloromethane (100 mL) and add trifluoroacetic acid (50 mL). Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting crude diacid can be co-evaporated with toluene (2 x 50 mL) to ensure all TFA is removed.
-
Decarboxylation: Place the crude 3-isopropylcyclobutane-1,1-dicarboxylic acid into a round-bottom flask equipped for short-path distillation. Heat the flask gently in a sand bath or with a heating mantle. The temperature should be slowly raised to ~160-180 °C.[6] Vigorous bubbling (CO₂ evolution) should be observed.
-
Purification: Once gas evolution has ceased, apply a vacuum and distill the product. Collect the fraction corresponding to this compound. The final product should be a colorless liquid or low-melting solid.
References
- Organic Syntheses Procedure. Organic Syntheses.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Reaction conditions for optimization of Wittig olefination.
- Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons.
- A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules. BenchChem.
- Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.
- Cyclobutanecarboxylic acid. PubChem.
- Cyclobutanecarboxylic acid | Formula, Properties & Applic
- Cyclobutanecarboxylic acid synthesis. ChemicalBook.
- General procedures for the purific
- How can I purify carboxylic acid?.
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- 4. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Isopropylcyclobutanecarboxylic Acid Isomers
Welcome to the technical support center for the purification of 3-isopropylcyclobutanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating the desired stereoisomers of this valuable synthetic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to the Challenge
The synthesis of this compound typically yields a mixture of stereoisomers, including cis and trans diastereomers, each as a racemic mixture of enantiomers. The puckered and constrained nature of the cyclobutane ring, combined with the presence of two stereocenters, presents a significant purification challenge.[1][2][3] The subtle differences in the physical and chemical properties of these isomers necessitate specialized purification strategies. This guide provides practical solutions to common hurdles encountered during the separation of these closely related molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound isomers.
Problem 1: Poor Separation of cis and trans Diastereomers by Standard Column Chromatography
Symptoms:
-
A single broad peak or overlapping peaks are observed in the chromatogram.
-
Fractions collected contain a mixture of cis and trans isomers, as confirmed by NMR or GC-MS.
Root Cause Analysis: The polarity difference between the cis and trans isomers of this compound is often insufficient for effective separation on standard silica gel with common solvent systems.[4]
Solutions:
-
Optimize the Mobile Phase:
-
Rationale: Fine-tuning the solvent system can enhance the differential partitioning of the diastereomers on the stationary phase.
-
Protocol:
-
Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.
-
If separation is still poor, introduce a more polar solvent like methanol or a small amount of acetic acid to the mobile phase. The acid can help to sharpen the peaks by minimizing tailing caused by the carboxylic acid group.
-
-
-
Consider an Alternative Stationary Phase:
-
Rationale: Different stationary phases offer alternative selectivities.
-
Recommendations:
-
-
Derivatization to Enhance Separation:
-
Rationale: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can alter the molecule's polarity and conformational flexibility, potentially increasing the difference in chromatographic behavior between the diastereomers. The ester can then be hydrolyzed back to the carboxylic acid after separation.
-
Problem 2: Difficulty in Resolving Enantiomers of a Single Diastereomer
Symptoms:
-
A single peak is observed on an achiral HPLC or GC column, even after successful separation of the cis and trans diastereomers.
-
The isolated diastereomer shows no optical activity.
Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques.[7][8] Resolution requires the introduction of a chiral environment.
Solutions:
-
Preparative Chiral HPLC:
-
Rationale: Chiral stationary phases (CSPs) create a chiral environment where the two enantiomers have different affinities, leading to different retention times.[9][10] Polysaccharide-based CSPs are often effective for separating carboxylic acids.[9]
-
Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a set of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) with a mobile phase of hexane/isopropanol and a small percentage of a modifier like trifluoroacetic acid (TFA).[11]
-
Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition and the concentration of the acidic modifier to improve resolution.
-
Scale-Up: After developing an effective analytical method, scale up to a preparative column for bulk separation.
-
-
-
Diastereomeric Salt Formation and Crystallization:
-
Rationale: This classical resolution technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts.[7][8] These diastereomers have different solubilities, allowing one to be selectively crystallized.[12]
-
-
Protocol:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, acetone).
-
Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).
-
Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
Liberate the enantiomerically enriched carboxylic acid by treating the salt with a strong acid (e.g., HCl) and extracting the product.
-
Assess the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
-
-
Crystallization-Induced Dynamic Resolution (CIDR):
-
Rationale: For some systems, it is possible to combine crystallization with in-situ racemization of the undesired enantiomer in solution, theoretically allowing for a 100% yield of the desired enantiomer.[13][14][15] This is an advanced technique that requires careful optimization of conditions.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected isomers in a typical synthesis of this compound?
A typical synthesis will produce a mixture of cis and trans diastereomers. Each of these diastereomers will be a racemic mixture of two enantiomers. Therefore, you can expect a total of four stereoisomers.
Q2: Which analytical techniques are best suited for monitoring the purification process?
-
For Diastereomer Purity:
-
¹H NMR Spectroscopy: The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants and chemical shifts of the cyclobutane ring protons.
-
GC-MS: Can often separate the diastereomers, providing a ratio of their abundance. Derivatization to the methyl or silyl ester may be necessary.[18]
-
-
For Enantiomeric Purity (Enantiomeric Excess - ee):
-
Chiral HPLC: The most common and reliable method for determining the ee.[10]
-
Chiral GC: Can also be used, often after derivatization of the carboxylic acid.
-
Q3: Can I use the same chiral column to separate the enantiomers of both the cis and trans diastereomers?
Not necessarily. The optimal chiral stationary phase and mobile phase conditions are often specific to the analyte. It is recommended to develop a separate chiral HPLC method for each diastereomer.
Q4: My crystallization of diastereomeric salts is not working. What can I do?
-
Screen Different Chiral Resolving Agents: The choice of the chiral amine is crucial. Try a variety of commercially available resolving agents (e.g., different chiral amines or amino alcohols).
-
Screen Different Solvents: The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents with varying polarities.
-
Control the Cooling Rate: Slow, controlled cooling is essential for selective crystallization. Crash cooling will likely lead to the precipitation of both diastereomers.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, you can use it to seed the crystallization.
Q5: What are the key differences in properties between the cis and trans isomers?
The cis and trans isomers are diastereomers and therefore have different physical properties, including:
-
Boiling point
-
Melting point
-
Solubility
-
Chromatographic retention times
-
NMR spectra
These differences, although sometimes small, are what allow for their separation.
Data Summary Table
| Technique | Isomers Separated | Principle of Separation | Key Considerations |
| Standard Column Chromatography | cis/trans Diastereomers | Differential partitioning based on polarity | Optimization of mobile phase and stationary phase is critical. |
| Preparative Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase | Requires specialized columns and method development. |
| Diastereomeric Salt Crystallization | Enantiomers | Differential solubility of diastereomeric salts | Requires a suitable chiral resolving agent and solvent screening. |
Conclusion
The purification of this compound isomers is a challenging but achievable task with a systematic approach. By understanding the principles of diastereomer and enantiomer separation and by methodically troubleshooting common issues, researchers can successfully isolate the desired stereoisomers for their downstream applications. This guide provides a starting point for developing robust and efficient purification strategies.
References
- Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). Journal of Organic Chemistry, 69(12), 4256-4261.
- Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. (n.d.).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). Chemical Reviews, 103(4), 1449-1483.
- Developing Processes for Crystallization-Induced Asymmetric Transformation. (2009). Organic Process Research & Development, 13(6), 1370-1378.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2021). The Journal of Organic Chemistry, 86(21), 14947–14954.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2012).
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Chiral HPLC Separ
- Application Note: Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. (2025). Benchchem.
- Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. (2021).
- Comparative Guide to the Analysis of 1,1-Cyclobutanedicarboxylic Acid: HPLC, GC-MS, and Capillary Electrophoresis. (2025). Benchchem.
- Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.).
- Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2023).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). Chemical Reviews, 103(4), 1449-83.
- Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2023).
- 1,1-Cyclobutanedicarboxylic acid. (2018). SIELC Technologies.
- Expedient approach to chiral cyclobutanones: asymmetric synthesis of cyclobut-G. (2008). Organic Letters, 10(5), 821-4.
- Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003).
- CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. (2023).
- Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. (2010). Organic Letters, 12(22), 5338-41.
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). International Journal of Pharmacy and Biological Sciences, 9(1), 399-404.
- Cyclobutanecarboxylic acid, 3-isopropyl-. (n.d.). PubChem.
- Process of separating cis and trans isomers of cyclopropane carboxylic acids. (1980).
- Separation of diastereomers. (2008).
- Process for the separation of isomers of substituted cyclopropanecarboxylic acids. (1984).
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. (1981).
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Supplemental Topics. (n.d.). MSU chemistry.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2014). Molecules, 19(7), 10342–10380.
- This compound. (n.d.). ChemicalBook.
- Help separating diastereomers with very similar Rf. (2018). Reddit.
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Resolution of a Racemic Mixture. (2020). YouTube.
- This compound. (n.d.). Guidechem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4836.
- At least 33 constitutional structural isomers of molecular formula C3H6O2 are theoretically possible. (n.d.). Doc Brown's advanced level chemistry revision notes.
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2019). Molbank, 2019(4), M1095.
- Substituted cyclobutane carboxylic acid compounds and application thereof. (2015).
- Selected constitutional isomers of molecular formula C3H5FO2... (n.d.). Doc Brown's Chemistry.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Peak Overlap in NMR of 3-isopropylcyclobutanecarboxylic acid
Introduction
Welcome to the technical support guide for resolving complex NMR spectra, focusing on the specific challenges presented by 3-isopropylcyclobutanecarboxylic acid. This molecule, while seemingly simple, is a classic example of how stereochemistry and conformational rigidity can lead to significant peak overlap in standard 1D ¹H NMR spectra. The puckered nature of the cyclobutane ring, combined with the chiral center at C3, renders many protons chemically non-equivalent, resulting in complex splitting patterns and severe signal crowding that can make unambiguous structural confirmation difficult.
This guide provides a structured, causality-driven approach to systematically resolve these issues. We will move from fundamental concepts and simple experimental adjustments to advanced 2D NMR techniques. Each section is designed for researchers, scientists, and drug development professionals who encounter ambiguous NMR data and require robust methods for complete structural elucidation.
Quick-Start FAQs
This section addresses the most common initial questions encountered when analyzing the NMR spectrum of this compound and similar substituted cycloalkanes.
Q1: Why is the ¹H NMR spectrum of my compound so crowded and difficult to interpret? A1: The complexity arises from two main factors. First, the cyclobutane ring is not planar, leading to different chemical environments for axial and equatorial protons. Second, the substituent at C3 creates a chiral center, which makes the two methyl groups of the isopropyl substituent, as well as the methylene protons on the cyclobutane ring, diastereotopic.[1][2][3][4] Diastereotopic protons are chemically non-equivalent and will have different chemical shifts, leading to more signals than a simple analysis might predict.[1][2][4]
Q2: I see a complex multiplet around 2.0 ppm. How can I begin to assign the cyclobutane ring protons? A2: The region around 1.9-2.2 ppm is typical for cyclobutane ring protons.[5][6][7] Due to complex spin-spin coupling (including geminal, vicinal, and sometimes long-range "W-coupling"), these signals often overlap to form a complex, unresolvable multiplet in a 1D spectrum. The best starting point for assignment is a 2D COSY experiment, which will reveal which protons are coupled to each other, allowing you to trace the connectivity around the ring.
Q3: Are the two methyl groups of the isopropyl substituent supposed to be a single doublet? I am seeing two separate doublets. A3: Yes, observing two separate doublets is expected. The chiral center at C3 makes the two methyl groups diastereotopic.[1][2] They reside in different chemical environments and are therefore non-equivalent, each giving its own distinct doublet signal due to coupling with the isopropyl methine proton.
Q4: Can I resolve the overlapping signals just by increasing the magnetic field strength of the NMR spectrometer? A4: Increasing the field strength (e.g., moving from 400 MHz to 600 MHz or higher) will improve signal dispersion, as the chemical shift difference between two signals (in Hz) is directly proportional to the field strength.[8] This can help resolve some overlap. However, for severely crowded regions, even a high-field instrument may not be sufficient. In such cases, 2D NMR or other techniques described in this guide are necessary for complete resolution.
In-Depth Troubleshooting Guides
Guide 1: Understanding the Root Cause of Spectral Complexity
Before applying advanced techniques, it is crucial to understand why the spectrum of this compound is complex. The molecule contains multiple, overlapping spin systems.
-
The Cyclobutane Ring System: The puckered conformation of the cyclobutane ring means that protons on the same carbon (geminal protons) are often diastereotopic, as are protons on different carbons. Their coupling constants depend heavily on the dihedral angles between them, which can be complex and lead to non-first-order splitting patterns.[9][10][11]
-
The Isopropyl Group Spin System: This is an AX6 system that is complicated by diastereotopicity. The two methyl groups (let's call them A and B) are coupled to the methine proton (X). Because A and B are in different chemical environments, you will see two separate doublets for the methyl groups and a multiplet (often a septet of doublets or more complex) for the methine proton.
-
The Carboxylic Acid Proton: This is a labile proton and will appear as a broad singlet, typically far downfield (>10 ppm), and usually does not couple with other protons.
Expected Chemical Shift Ranges
| Proton Type | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Key Considerations |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | May exchange with trace water; position is concentration/solvent dependent. |
| Cyclobutane Methines (CH) | 2.5 - 3.5 | Multiplet | Protons at C1 and C3. |
| Cyclobutane Methylenes (CH₂) | 1.8 - 2.5 | Complex Multiplets | Protons at C2 and C4 are diastereotopic and heavily overlapped. |
| Isopropyl Methine (CH) | 1.5 - 2.5 | Multiplet | Coupled to 8 other protons (2 methyls, 2 ring protons). |
| Isopropyl Methyls (CH₃) | 0.8 - 1.2 | Two Doublets | Diastereotopic nature leads to two distinct signals. |
Guide 2: Simple Experimental Modifications to Improve Resolution
Before resorting to time-consuming 2D experiments, simple changes to the sample preparation or acquisition parameters can often resolve or simplify overlapping signals.
1. Changing the NMR Solvent
Causality: Different solvents interact with the solute molecule through various mechanisms (e.g., hydrogen bonding, aromatic shielding/deshielding).[12][13][14][15][16] These interactions can alter the electron density around specific protons, inducing differential changes in their chemical shifts and potentially resolving signal overlap.[12][13][15] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to their magnetic anisotropy, which can cause significant shifts compared to a standard solvent like CDCl₃.[14][15]
Experimental Protocol:
-
Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent (e.g., CDCl₃).
-
Prepare a new sample by dissolving the compound in an aromatic solvent (e.g., C₆D₆) or a hydrogen-bond-accepting solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under the same conditions (temperature, concentration).
-
Compare the spectra to identify signals that have shifted relative to one another.
2. Using Lanthanide Shift Reagents (LSRs)
Causality: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that act as Lewis acids.[17][18] They reversibly coordinate to Lewis basic sites in the analyte molecule, such as the oxygen of the carboxylic acid group.[17][18][19] The paramagnetic metal creates a strong local magnetic field that induces large chemical shifts (lanthanide-induced shifts, or LIS) in nearby protons.[19][20] The magnitude of this shift is highly dependent on the distance from the lanthanide ion, causing protons closer to the binding site to shift more dramatically, thus spreading out the spectrum.[19][21]
Experimental Protocol:
-
Acquire a reference ¹H NMR spectrum of the compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Add a small, measured amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube.
-
Gently mix and acquire a new spectrum. Observe the shifts.
-
Incrementally add more LSR, acquiring a spectrum after each addition, until the desired signal dispersion is achieved without excessive line broadening.
Guide 3: Advanced 2D NMR for Unambiguous Assignment
When simpler methods fail, 2D NMR is the most powerful tool for definitive structural elucidation.[22][23][24][25] These experiments correlate signals based on J-coupling (through-bond) or spatial proximity (through-space), providing a roadmap of the molecular structure.
Workflow for 2D NMR Analysis
The following diagram illustrates a logical workflow for using 2D NMR to resolve the structure of this compound.
Caption: A logical workflow for resolving spectral overlap using 2D NMR experiments.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other through bonds (typically 2-3 bonds).[23][26]
-
How it Works: A COSY spectrum plots the ¹H spectrum on both the x- and y-axes. The diagonal consists of the normal 1D spectrum. Off-diagonal peaks (cross-peaks) appear at the coordinates of two protons that are J-coupled.
-
Application to our Molecule:
-
A cross-peak between the isopropyl methine proton and the two diastereotopic methyl doublets will confirm their relationship.
-
Starting with the proton at C1 (next to the carboxyl group), you can "walk" around the cyclobutane ring by following the cross-peaks from H1 to its neighbors on C2, then from C2 to C3, and so on, establishing the complete ring connectivity.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.[23][26][27][28]
-
How it Works: HSQC is a 2D experiment that correlates the ¹H spectrum (x-axis) with the ¹³C spectrum (y-axis). A peak appears at the coordinate of a proton and the carbon to which it is directly bonded (a one-bond correlation).[27][28]
-
Application to our Molecule:
-
It will definitively link each proton signal in the crowded cyclobutane region to its corresponding carbon signal.
-
It will confirm the assignment of the isopropyl methine and methyl signals by showing their correlation to the respective isopropyl carbon signals.
-
Modern "edited" HSQC experiments can also distinguish between CH, CH₂, and CH₃ groups, providing the same information as a DEPT experiment but with much higher sensitivity.[27]
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds).[23][26][27][29] This is the key experiment for connecting different spin systems together.
-
How it Works: Similar to HSQC, HMBC correlates the ¹H and ¹³C spectra. However, it detects correlations over multiple bonds. Direct one-bond correlations are usually suppressed.[27]
-
Application to our Molecule:
-
Crucial Correlation: A cross-peak will be observed between the proton on C1 and the carbon of the carboxylic acid group (a two-bond correlation, ²J). This definitively links the ring to the acid functional group.
-
Another key correlation will be between the isopropyl methine proton and the C3 carbon of the cyclobutane ring (a two-bond correlation), and between the isopropyl methyl protons and the C3 carbon (a three-bond correlation, ³J). These correlations unambiguously connect the isopropyl substituent to the correct position on the ring.
-
Visualizing Key Correlations
The diagram below illustrates the primary through-bond correlations expected for this compound that would be observed in 2D NMR experiments.
Caption: Expected COSY and key HMBC correlations for structural assignment.
Summary and Best Practices
Resolving peak overlap in molecules like this compound requires a systematic approach.
-
Analyze the 1D ¹H Spectrum: First, identify the obvious features (carboxylic acid proton, diastereotopic isopropyl methyls) and recognize the complex, overlapped regions. Do not attempt to fully assign the spectrum from this alone.
-
Employ Simple Modifications: Attempt to resolve overlap by changing the solvent (e.g., to C₆D₆). This is a fast and often effective first step.
-
Utilize 2D NMR for Confirmation: For unambiguous proof of structure, a suite of 2D experiments is essential.
-
Use COSY to establish the proton-proton connectivity and map out the individual spin systems.
-
Use HSQC to link each proton to its directly attached carbon.
-
Use HMBC to piece the molecular fragments together and assign quaternary carbons.
-
By following this logical progression from simple observation to advanced correlation spectroscopy, even highly complex and overlapped NMR spectra can be fully and confidently assigned.
References
- Abraham, R. J., et al. (n.d.). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
- Lanthanide shift reagents in nmr. (n.d.). Slideshare.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
- NMR studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of. (n.d.).
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.
- ResearchGate. (n.d.). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers.
- San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- ScienceDirect. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives.
- MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
- Pharmaffiliates. (n.d.). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
- Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?
- ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
- ACS Publications. (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- The University of Manchester. (2010). Pure Shift 1H NMR.
- PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
- AZoM. (n.d.). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra.
- ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
- From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. (n.d.).
- Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic.
- Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
Sources
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- 29. youtube.com [youtube.com]
Technical Support Center: Mass Spectrometry of Cyclobutane Compounds
Welcome to the technical support center for the mass spectrometric analysis of cyclobutane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during ionization and analysis. The unique structural nature of the cyclobutane ring—characterized by significant ring strain—presents distinct challenges in mass spectrometry, primarily related to ionization efficiency and fragmentation pathways. This resource synthesizes technical principles with field-proven insights to help you navigate these complexities and achieve robust, reliable data.
Understanding the Core Challenge: The Strained Ring
The cyclobutane ring's bond angles are compressed to approximately 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This creates substantial angle strain, making the ring susceptible to opening and fragmentation upon ionization.[1][2] Consequently, high-energy ionization techniques like standard Electron Ionization (EI) often lead to the immediate cleavage of the ring, resulting in a weak or entirely absent molecular ion peak ([M]•⁺), which is critical for molecular weight confirmation.[1][3] The primary goal of troubleshooting is often to mitigate this fragmentation or to understand and utilize the fragmentation patterns for structural elucidation.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am not observing a molecular ion peak for my cyclobutane compound using GC-MS. What's happening and how can I fix it?
This is the most common issue when analyzing cyclobutanes with Electron Ionization (EI), the standard for GC-MS. The 70 eV of energy used in standard EI is often sufficient to cause immediate fragmentation of the strained four-membered ring.[4][5]
The molecular ion ([C₄H₈]•⁺ for cyclobutane, m/z 56) is formed, but it is highly unstable and rapidly decomposes.[3] The most common fragmentation pathway is the loss of ethylene (C₂H₄, 28 Da), resulting in a prominent base peak at m/z 28 ([C₂H₄]•⁺).[3] This extensive fragmentation obscures the parent molecule's identity.
-
Reduce Ionization Energy (EI):
-
Action: Lower the electron energy from the standard 70 eV to a range of 15-20 eV.
-
Rationale: Reducing the energy imparted to the molecule decreases the extent of fragmentation, which can help the molecular ion survive long enough for detection.[6] Be aware that this will also significantly reduce overall signal intensity and may alter fragmentation patterns, potentially affecting library matching.[6]
-
-
Switch to a "Softer" Ionization Technique:
-
Action: Utilize Chemical Ionization (CI) instead of EI. Methane, isobutane, or ammonia are common CI reagent gases.
-
Rationale: CI is a lower-energy process that involves proton transfer or adduct formation rather than electron bombardment.[7] This imparts far less internal energy to the analyte, preserving the molecular structure and promoting the formation of a protonated molecule ([M+H]⁺) or an adduct ion, which is much more stable than the radical cation ([M]•⁺) formed in EI.
-
Expected Outcome: You should observe a prominent ion at m/z 57 ([C₄H₈+H]⁺) for cyclobutane, providing clear molecular weight information.
-
Caption: Troubleshooting workflow for detecting the molecular ion.
Q2: My cyclobutane derivative shows extensive fragmentation even with soft ionization. How can I interpret the spectrum?
Even with soft ionization, some fragmentation is inevitable and can be diagnostic. Understanding the characteristic cleavage patterns of the cyclobutane ring is key to structural confirmation.
-
Symmetric Cleavage: The ring splits into two ethylene fragments. This is responsible for the common loss of 28 Da (ethylene) or a major peak at m/z 28.[3][8]
-
Asymmetric Cleavage: The ring opens, and subsequent rearrangements lead to the loss of other small neutral molecules or radicals. For substituted cyclobutanes, this is highly diagnostic.
-
Loss of a side chain: The bond between the ring and a substituent is cleaved. For example, ethylcyclopentane primarily shows a loss of the ethyl group (M-29).[8]
-
Ring-Opening Fragmentation: In functionalized cyclobutanes, like cyclobutanol, the ring can open to form a more stable linear ion.[1] Cyclobutanol can also readily lose a water molecule (M-18) to give a peak at m/z 54.[1]
-
| Fragment Ion (m/z) | Neutral Loss | Interpretation & Common Precursors |
| M-1 | H• | Loss of a hydrogen atom, common in many organic molecules.[1][3] |
| M-15 | CH₃• | Loss of a methyl group from a substituted cyclobutane.[3] |
| M-18 | H₂O | Loss of water from a cyclobutanol derivative.[1] |
| M-28 | C₂H₄ | Hallmark of the cyclobutane ring. Symmetric cleavage into two ethylene units.[3][8] |
| M-29 | C₂H₅• | Loss of an ethyl group from a substituted cyclobutane.[8] |
| m/z 41 | C₃H₅⁺ | Often an allyl cation, formed after ring opening and rearrangement.[3] |
-
Acquire Data: Obtain a mass spectrum using a soft ionization technique (e.g., CI) to get a clear [M+H]⁺.
-
Perform MS/MS: Select the [M+H]⁺ ion as the precursor and acquire a product ion scan (MS/MS).
-
Identify Neutral Losses: Calculate the mass difference between the precursor ion and the major fragment ions.
-
Propose Structures: Match the observed neutral losses to the table above and known fragmentation mechanisms to propose fragment structures. This can help confirm the presence of the cyclobutane moiety and identify the location of substituents.
Q3: I am analyzing a non-polar cyclobutane-containing drug molecule with LC-MS, but the ESI signal is extremely low. What are my options?
Electrospray Ionization (ESI) is inefficient for non-polar, non-ionizable compounds because it relies on the formation of ions in solution.[9][10] A bare cyclobutane moiety lacks the functional groups necessary for efficient protonation or deprotonation.
For ESI to work, the analyte must be able to accept a proton (positive mode) or lose a proton (negative mode) in the ESI droplet. Non-polar hydrocarbons have very low proton affinity.
-
Switch to APCI (Atmospheric Pressure Chemical Ionization):
-
Action: Change the ion source from ESI to APCI.
-
Rationale: APCI is designed for less polar compounds. It uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte via gas-phase reactions.[9] This process is much more efficient for non-polar molecules than ESI. You will likely observe a strong [M+H]⁺ or M•⁺ ion.
-
-
Promote Adduct Formation in ESI:
-
Action: Add a low concentration (e.g., 1-5 mM) of an ammonium or sodium salt (like ammonium acetate or sodium acetate) to the mobile phase.[11]
-
Rationale: Even if a molecule cannot be protonated, it may be able to form an adduct with a cation (e.g., [M+Na]⁺, [M+NH₄]⁺).[11][12][13] These adducts are often stable and provide a clear indication of the molecular weight.
-
Caution: This can complicate spectra if multiple adducts form. It requires careful optimization of the salt concentration.[11]
-
-
Chemical Derivatization:
-
Action: Chemically modify the molecule to add an easily ionizable group. This is an offline sample preparation step.
-
Rationale: Derivatization introduces a functional group with high proton affinity (e.g., an amine) or a permanent charge (a quaternary amine), dramatically increasing ESI sensitivity.[14][15] This is a powerful strategy for quantitative analysis where high sensitivity is required.
-
Example Protocol (for a hydroxylated cyclobutane): React the hydroxyl group to install a Girard's reagent tag, which contains a permanently charged quaternary ammonium group. This ensures high ionization efficiency in positive-mode ESI.
-
Caption: Decision tree for selecting the appropriate ionization method.
References
- Doc Brown's Chemistry. (2025).
- BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?. [Link]
- The Journal of Chemical Physics. Ionic Reactions in Gaseous Cyclobutane. [Link]
- University of Massachusetts Boston. (n.d.).
- Wikipedia. (n.d.). Alkane. [Link]
- The Journal of Chemical Physics. Gas‐Phase Radiolysis of Cyclobutane. [Link]
- The Journal of Chemical Physics. (1971). Dissociation of Cyclobutane Molecule—Ions Formed in Charge Exchange Collisions. [Link]
- LCGC International. (2013). Optimizing GC–MS Methods. [Link]
- ResearchGate. (n.d.). Review: Derivatization in mass spectrometry - 4.
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
- Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of The American Society for Mass Spectrometry, 28(5), 887–894. [Link]
- YouTube. (2025). Mass Spectrometry of Cycloalkanes. [Link]
- PubMed. (2015).
- Agilent. (2020). Optimizing Conditions for GC/MS Analyses. [Link]
- Wikipedia. (n.d.). Cyclobutane. [Link]
- LCGC International. (n.d.).
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- PubMed. (2019).
- MDPI. (n.d.). Response to Reviewers. [Link]
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
- Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
- Wiley Online Library. (2008).
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
- ResearchGate. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. [Link]
- MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
- PubMed Central. (n.d.). Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry. [Link]
- Mad Barn. (2023).
- Semantic Scholar. (2020).
- ACS Publications. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]
- Refubium - Freie Universität Berlin. (2024). Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry−Mass Spectrometry. [Link]
- Wiley Online Library. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. [Link]
- PubMed. (2015). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. [Link]
- OSTI.GOV. (1978). Chemical ionization mass spectrometry as a tool for the elimination of surface related phenomena in the spectra of unstable compounds. [Link]
- PubMed. (2016). Increased electrospray ionization intensities and expanded chromatographic possibilities for emerging contaminants using mobile phases of different pH. [Link]
- ResearchGate. (2025). Electrospray ionization and tandem mass spectrometry of eicosanoids. [Link]
Sources
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Technical Support Center: Optimizing HPLC Methods for 3-Isopropylcyclobutanecarboxylic Acid
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for 3-isopropylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common analytical challenges. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring a robust and reproducible method.
Understanding the Analyte: this compound
This compound is a small, polar, aliphatic carboxylic acid. Its structure presents several analytical challenges:
-
Lack of a Strong Chromophore: The molecule does not possess functional groups that absorb ultraviolet (UV) light strongly, making sensitive detection by standard UV-Vis detectors difficult.[1][2]
-
High Polarity: Its polar nature leads to poor retention on traditional reversed-phase (RP) columns, such as C18, especially with highly aqueous mobile phases.[3][4][5]
-
Ionizable Nature: As a carboxylic acid, its ionization state is dependent on the mobile phase pH, which can significantly impact retention and peak shape.[6][7]
This guide will provide a structured approach to overcome these challenges, focusing on method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak not retained on my C18 column?
This is a common issue due to the analyte's high polarity.[4] Standard C18 columns rely on hydrophobic interactions for retention.[8] To increase retention, you can:
-
Decrease Mobile Phase Polarity: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol). However, this may not be sufficient for very polar analytes.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) will suppress the ionization of the carboxylic acid group, making the molecule less polar and more retainable on a reversed-phase column.[4][7]
-
Consider Alternative Chromatographic Modes: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography are often more suitable for highly polar compounds.[9][10][11]
Q2: How can I improve the sensitivity of my analysis for this compound?
Given the weak UV absorbance, several strategies can be employed:
-
Lower UV Wavelength: Detection at lower wavelengths (e.g., 200-210 nm) can increase the signal, but may also increase baseline noise.
-
Pre-column Derivatization: This is a highly effective technique where the carboxylic acid is chemically modified to attach a chromophore or fluorophore, significantly enhancing its detectability.[1][12][13]
-
Alternative Detectors: If available, a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) can be used. MS offers high sensitivity and selectivity without the need for a chromophore.[2][14]
Q3: My peak shape is poor (tailing or fronting). What are the likely causes?
Poor peak shape can stem from several factors:
-
Peak Tailing: Often caused by secondary interactions between the acidic analyte and residual silanols on the silica-based column packing.[15][16] Lowering the mobile phase pH can help mitigate this. Using a well-buffered mobile phase is also crucial to maintain a consistent ionization state of the analyte across the peak.[6][17]
-
Peak Fronting: This is commonly a result of column overload.[15][18] Try reducing the concentration of your sample or the injection volume. It can also be caused by using a sample solvent that is stronger than the mobile phase.[15]
-
Split Peaks: This can indicate a problem with the column, such as a void at the inlet or a partially blocked frit.[15][16] It can also be caused by dissolving the sample in a solvent that is too strong compared to the mobile phase.[15]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to resolving specific issues you may encounter during method development and routine analysis.
Problem 1: Poor or No Retention
Causality: The fundamental issue is the mismatch between the high polarity of this compound and the hydrophobic nature of conventional reversed-phase stationary phases. The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor retention.
Solutions in Detail:
-
Mobile Phase pH Adjustment:
-
Principle: By operating the mobile phase at a pH at least 1.5 to 2 units below the pKa of the carboxylic acid (typically around 4.8), the equilibrium is shifted towards the non-ionized (protonated) form. This neutral form is less polar and will interact more strongly with the C18 stationary phase.[6][7]
-
Protocol: Prepare the aqueous portion of your mobile phase and add a suitable acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to achieve a final concentration that brings the pH to the desired level (e.g., 0.1% v/v). Always measure the pH of the aqueous component before mixing with the organic modifier.[19]
-
-
Ion-Pair Chromatography (IPC):
-
Principle: IPC is a reversed-phase technique where an "ion-pairing reagent" is added to the mobile phase.[20] This reagent is typically a large molecule with a hydrophobic part and an ionic head group of the opposite charge to the analyte. For carboxylic acids (anions), a cationic ion-pairing reagent like tetrabutylammonium (TBA) is used.[21] The TBA+ ions form a neutral ion-pair with the carboxylate anion in the mobile phase, or they adsorb onto the stationary phase, creating a charged surface that retains the analyte via an ion-exchange mechanism.[20][22]
-
Considerations: IPC can lead to long column equilibration times and the ion-pairing reagents can be difficult to completely wash out of the column and the HPLC system. It is also often incompatible with mass spectrometry.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is ideal for very polar compounds that are not well-retained in reversed-phase.[11] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][23] The analyte partitions into a water-enriched layer on the surface of the stationary phase.[23]
-
Starting Conditions: A good starting point for a HILIC method would be a mobile phase of 90:10 (v/v) acetonitrile:aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0).[14]
-
| Technique | Principle | Pros | Cons |
| Reversed-Phase (Low pH) | Suppresses analyte ionization to increase hydrophobicity.[4][7] | Simple, uses standard columns, MS-compatible (with formic acid). | May not provide sufficient retention for highly polar analytes. |
| Ion-Pair Chromatography | Forms a neutral ion-pair with the analyte or modifies the stationary phase surface.[20][22] | Excellent retention for ionic compounds. | Long equilibration times, column contamination, generally not MS-compatible. |
| HILIC | Partitioning of polar analyte into a water layer on a polar stationary phase.[9][23] | Excellent retention for highly polar compounds, MS-compatible. | Can be less robust, sensitive to water content in sample and mobile phase. |
Problem 2: Low Sensitivity / No Peak Detected
Causality: The absence of a suitable chromophore in this compound results in very low molar absorptivity in the UV-Vis range, leading to a poor signal-to-noise ratio.
Solutions in Detail:
-
Pre-column Derivatization:
-
Principle: This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the carboxylic acid functional group.[12][24] This dramatically increases the molar absorptivity, leading to a significant enhancement in sensitivity.[1]
-
Common Reagents: Reagents like 9-anthryldiazomethane (ADAM) or 4-bromomethyl-7-methoxycoumarin are commonly used to create highly fluorescent derivatives.[1][12]
-
Experimental Protocol (General):
-
Dissolve the dried sample containing the carboxylic acid in a suitable aprotic solvent (e.g., acetone or acetonitrile).
-
Add a molar excess of the derivatization reagent and a catalyst if required.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[1]
-
Cool the reaction mixture.
-
Inject an aliquot directly into the HPLC system. The separation conditions will need to be optimized for the now more hydrophobic derivative, typically using a standard C18 column with a water/acetonitrile gradient.
-
-
-
Mass Spectrometry (MS) Detection:
-
Principle: MS detects ions based on their mass-to-charge ratio (m/z). It does not require the analyte to have a chromophore, making it universally applicable and highly sensitive.[2] For this compound (MW: 142.20 g/mol )[25], detection would typically be performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ at m/z 141.2.
-
Mobile Phase Considerations: For LC-MS, volatile buffers and modifiers must be used. Replace phosphoric acid with formic acid or ammonium acetate.
-
Problem 3: Peak Tailing
Causality: Peak tailing for acidic compounds is often a result of secondary ionic interactions with positively charged sites on the column packing, most notably exposed, un-endcapped silanol groups (Si-OH).[15] At mid-range pH, a portion of the analyte is ionized (COO⁻) and can interact with these sites, leading to a secondary, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and form a tail.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Solutions in Detail:
-
Ensure Adequate Buffering:
-
Principle: A buffer resists changes in pH.[19] If the mobile phase is not buffered, the injection of the sample (which may have a different pH) can cause a temporary, local pH shift at the column inlet. This can lead to the analyte existing in both ionized and non-ionized forms, resulting in peak distortion.[6][17]
-
Protocol: Use a buffer system where the desired mobile phase pH is within +/- 1 pH unit of the buffer's pKa. For a target pH of 3.8, formic acid (pKa ~3.75) is an excellent choice.[19] For a pH of 4.5, an acetate buffer (pKa ~4.76) would be effective.[19] A buffer concentration of 10-25 mM is typically sufficient.
-
-
Lower Mobile Phase pH:
-
Principle: As discussed for retention, lowering the pH suppresses the ionization of both the carboxylic acid analyte and the surface silanol groups (pKa ~3.5-4.5). This minimizes the potential for unwanted ionic interactions, leading to more symmetrical peaks.[16]
-
-
Use a Modern, High-Purity Column:
-
Principle: Modern HPLC columns are often manufactured using high-purity silica with a much lower concentration of acidic silanol groups. They are also more effectively end-capped (where residual silanols are chemically reacted to make them inert). These columns are less prone to causing peak tailing with acidic and basic compounds.
-
By systematically addressing these common issues with a clear understanding of the underlying chromatographic principles, you can develop a robust, reproducible, and sensitive HPLC method for the analysis of this compound.
References
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]<193::AID-BMC591>3.0.CO;2-B
- Myasein, Y. Y., et al. (2011). Characterization of carboxylic acids in atmospheric aerosols using hydrophilic interaction liquid chromatography tandem mass spectrometry.
- Michalski, R., Pecyna-Utylska, P., & Kernert, J. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549-564. [Link]
- Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds.
- LCGC International. (n.d.). The Benefits of Reversed Phases with Extended Polar Selectivity in Analyzing Wide-Polarity-Range Samples.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- Haseeb, M. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org.
- Agilent Technologies, Inc. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
- Wenzel, T. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
- ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Agilent Technologies, Inc. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Taylor & Francis Online. (2023, June 28). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
- LCGC International. (n.d.). Making HILIC Work for You—Column Selection.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- SIELC Technologies. (n.d.). Polar Compounds.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Agilent Technologies, Inc. (n.d.). Control pH During Method Development for Better Chromatography.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.
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overcoming poor solubility of 3-isopropylcyclobutanecarboxylic acid
Product: 3-Isopropylcyclobutanecarboxylic Acid (Catalog # APX-3ICBA)
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and formulation of this compound, with a primary focus on its poor aqueous solubility. As Senior Application Scientists, we have compiled this resource based on our expertise and field-proven insights to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Here is a summary of its key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Predicted pKa | 4.79 ± 0.40 | [1] |
| Boiling Point | 222 °C | [3][4] |
| Density | 1.050 g/mL | [3][4] |
| Flash Point | 105 °C | [3][4] |
The structure of this compound, with its hydrophobic isopropyl and cyclobutane moieties, contributes to its limited solubility in aqueous media.[5] The carboxylic acid group, however, provides a handle for pH-dependent solubility manipulation.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the expected solubility and what are the initial steps I should take?
| Solvent | Expected Solubility | Rationale |
| Water (neutral pH) | Poor | The nonpolar isopropyl and cyclobutane groups dominate the molecule's character, limiting its interaction with polar water molecules.[5] |
| Aqueous Base (pH > pKa) | Good | Deprotonation of the carboxylic acid to form the carboxylate salt increases polarity and water solubility.[6][7] |
| Ethanol, Methanol | Soluble | These polar protic solvents can hydrogen bond with the carboxylic acid group and their alkyl chains can interact with the hydrophobic parts of the molecule.[6][8] |
| DMSO, DMF | Soluble | These are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.[9][10] |
| Acetonitrile | Soluble | A commonly used polar aprotic solvent in analytical and preparative chemistry. |
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the compound is from a reliable source and has been stored correctly.
-
Gentle Heating: For some compounds, a slight increase in temperature can improve the rate of dissolution. However, be cautious of potential degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
pH Adjustment: This is the most direct and often most effective initial approach for ionizable compounds like carboxylic acids.
Below is a workflow diagram to guide your initial troubleshooting efforts:
Caption: Initial troubleshooting workflow for dissolving this compound.
Troubleshooting Guides: Advanced Solubilization Strategies
If initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. Below are detailed guides on common and effective techniques.
Guide 1: pH Adjustment and Salt Formation
Underlying Principle: The solubility of ionizable compounds is highly pH-dependent. For a carboxylic acid, increasing the pH of the solution above its pKa will lead to deprotonation, forming a more polar and water-soluble carboxylate salt.[6][11]
When to Use: This is the first-line approach for aqueous formulations of acidic compounds. It is particularly useful for preparing stock solutions and for formulations intended for administration routes where the pH can be controlled.[12]
Experimental Protocol:
-
Determine Target pH: To ensure complete ionization, aim for a pH at least 2 units above the compound's pKa (pKa ≈ 4.79). A target pH of 7.0 or higher is recommended.
-
Prepare a Slurry: Suspend the weighed amount of this compound in the desired volume of water or buffer.
-
Titrate with Base: While stirring, slowly add a suitable base (e.g., 1 M NaOH or KOH) dropwise.
-
Monitor pH: Use a calibrated pH meter to monitor the pH of the solution.
-
Observe Dissolution: Continue adding the base until the compound is fully dissolved and the target pH is reached and stable.
-
Final Volume Adjustment: If necessary, add more solvent to reach the final desired concentration.
Troubleshooting:
-
Precipitation upon standing: The solution may be supersaturated or the pH may have drifted. Re-check and adjust the pH.
-
Salt precipitation: At very high concentrations, the salt form itself may precipitate. If this occurs, you may need to dilute the solution or consider an alternative strategy.
Guide 2: Utilizing Co-solvents
Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can enhance the solubility of nonpolar compounds by reducing the energy required to create a cavity for the solute.[12]
When to Use: When pH adjustment alone is not sufficient or when working with formulations where a non-aqueous or mixed-solvent system is acceptable (e.g., for certain in vitro assays or for preparing high-concentration stock solutions).
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. For biological experiments, consider the potential toxicity of the co-solvent.
-
Prepare a Co-solvent Series: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Determine Solubility: Add an excess of this compound to each co-solvent mixture.
-
Equilibrate: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Troubleshooting:
-
Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate when the solution is diluted with an aqueous buffer. This can be mitigated by optimizing the co-solvent concentration and the dilution factor.
-
Co-solvent incompatibility: The chosen co-solvent may interfere with downstream applications. Always run appropriate vehicle controls in your experiments.
Caption: Decision tree for selecting a solubilization strategy.
Guide 3: Cyclodextrin-Mediated Solubilization
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that are more water-soluble.[6][13][14]
When to Use: This is an excellent strategy for increasing the aqueous solubility and bioavailability of hydrophobic compounds, particularly in pharmaceutical formulations.[15]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol:
-
Select a Cyclodextrin: HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity compared to native β-CD.
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1-20% w/v).
-
Phase Solubility Study: Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate and Analyze: Follow the same equilibration and analysis steps as described for the co-solvent method to determine the solubility enhancement.
-
Preparation of the Complex: For formulation use, the complex can be prepared by dissolving the cyclodextrin in water and then adding the drug, followed by stirring or sonication until a clear solution is obtained. Lyophilization can be used to obtain a solid powder of the complex.
Troubleshooting:
-
Limited solubility enhancement: The affinity of the drug for the cyclodextrin cavity may be low. Trying a different type of cyclodextrin may be beneficial.
-
Toxicity concerns: At high concentrations, some cyclodextrins can exhibit toxicity. Always consult the relevant safety data for your intended application.
Guide 4: Solid Dispersions
Underlying Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually in an amorphous state. This prevents the drug from crystallizing and presents it in a higher energy state, leading to faster dissolution and improved solubility.[7][16][17]
When to Use: This is a powerful technique for developing solid oral dosage forms of poorly soluble drugs.[8]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycols (PEGs)
Experimental Protocol (Solvent Evaporation Method):
-
Select a Carrier and Solvent: Choose a hydrophilic carrier and a volatile organic solvent in which both the drug and the carrier are soluble.
-
Dissolve Components: Dissolve both this compound and the carrier in the chosen solvent.
-
Solvent Evaporation: Remove the solvent using a technique like rotary evaporation, spray drying, or freeze-drying. Spray drying is often preferred as it can produce particles with desirable properties.[8]
-
Characterize the Solid Dispersion: The resulting powder should be characterized to confirm the amorphous state of the drug (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction) and to assess its dissolution properties.
Troubleshooting:
-
Drug recrystallization: The amorphous drug may recrystallize over time, leading to a loss of solubility enhancement. The choice of carrier and the drug-to-carrier ratio are critical for maintaining stability.
-
Manufacturing challenges: The preparation of solid dispersions can be complex and may require specialized equipment, especially for techniques like spray drying and hot-melt extrusion.
Summary of Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble salt. | Simple, effective for ionizable compounds.[12] | Risk of precipitation upon pH change, not suitable for non-ionizable compounds. |
| Co-solvents | Reduction of solvent polarity. | Can achieve high drug concentrations. | Potential for precipitation upon dilution, toxicity of some solvents.[12] |
| Cyclodextrins | Encapsulation of the drug in a hydrophobic cavity. | Significant solubility enhancement, improves bioavailability.[6][13] | Can be expensive, potential for toxicity at high concentrations. |
| Solid Dispersions | Dispersion of the drug in an amorphous state within a hydrophilic carrier. | Large increases in dissolution rate and solubility.[16][17] | Can be physically unstable (recrystallization), complex manufacturing processes. |
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. [Link]
- Thakur, N., et al. (2014). A review on solid dispersion. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 173-187. [Link]
- ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1431. [Link]
- Babu, G. V., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 129-134. [Link]
- Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8. [Link]
- Saleh, T., et al. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Pharmaceutical Sciences & Research, 10(2), 123-130. [Link]
- Patsnap. (2023).
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
- Matriculation Chemistry. (2021, April 10). Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube. [Link]
- JoVE. (2023). Physical Properties of Carboxylic Acids. [Link]
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-isopropyl-. [Link]
- MDPI. (2019).
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- ResearchGate. (2025).
- Alchem.Pharmtech. (n.d.). CAS 13363-91-2 | this compound. [Link]
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]
- YouTube. (2022).
- ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
- Britannica. (n.d.). Carboxylic acid. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
- Digital Analysis. (n.d.).
- Chemsigma. (n.d.). This compound [13363-91-2]. [Link]
- PubChem. (n.d.). (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid. [Link]
- PubChem. (n.d.). cis-3-Isobutylcyclobutane carboxylic acid. [Link]
- PubChem. (n.d.). 3,3-Dimethylcyclobutanecarboxylic acid. [Link]
- PubChem. (n.d.). cis-3-Methyl-cyclohexanecarboxylic acid. [Link]
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preventing degradation of 3-isopropylcyclobutanecarboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 3-isopropylcyclobutanecarboxylic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[1][2] The ideal temperature is refrigerated (2-8°C). For long-term storage (greater than one year), consider storage at -20°C. The compound should be kept in a tightly sealed, corrosion-resistant container, such as amber glass or a compatible polymer, to prevent exposure to moisture and air.[1] It is also crucial to store it separately from incompatible substances like strong oxidizing agents and bases.[2][3][4]
Q2: Why is it important to store this compound away from light?
Many organic molecules are sensitive to light, which can provide the energy needed to initiate degradation reactions (photodegradation).[5][6] While specific photostability data for this compound is not extensively published, it is a best practice for complex organic molecules to protect them from light to prevent the formation of unknown impurities.[6][7] Using amber-colored vials or storing clear containers in the dark minimizes this risk.
Q3: Can I store the compound under an inert atmosphere?
Yes, for high-purity applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The primary reason is to prevent potential oxidative degradation. The carboxylic acid functional group and the aliphatic cyclobutane ring can be susceptible to slow oxidation over time, especially if trace metal impurities are present which can catalyze the process.[8] Flushing the container with an inert gas before sealing displaces oxygen and moisture, preserving the compound's integrity.
Q4: What are the visible signs of degradation?
The first signs of degradation are often subtle and may not be visible. However, you should look for:
-
Color Change: A pure carboxylic acid should be colorless.[3] The development of a yellow or brown tint can be an indicator of oxidation or the formation of polymeric impurities.[9]
-
Phase Change or Precipitation: If you observe solids forming in the liquid or changes in viscosity, it may suggest degradation or polymerization.
-
Pressure Buildup: Decarboxylation, a potential thermal degradation pathway, produces carbon dioxide gas.[2][10] Any unexpected pressure buildup in the container should be treated with caution.
The most reliable way to assess purity is through analytical techniques like HPLC, GC-MS, or NMR spectroscopy.
Q5: How should I prepare and store solutions of this compound?
When preparing solutions, use high-purity, dry solvents. For aqueous solutions, consider using degassed buffers to minimize dissolved oxygen.[9] Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote degradation.[9] Store stock solutions at -20°C or -80°C for maximum stability. Ensure the pH of buffered solutions is appropriate for your experiment, as stability can be pH-dependent.[9]
Troubleshooting Guide
Problem: My purity analysis by HPLC shows new, small peaks after several months of storage.
-
Potential Cause 1: Oxidation. This is a common degradation pathway for many organic compounds. The new peaks may correspond to hydroxylated or other oxidized byproducts.
-
Solution: Confirm the identity of the impurities using mass spectrometry (LC-MS). For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like argon before sealing. Store at a colder temperature (e.g., -20°C).
-
-
Potential Cause 2: Photodegradation. If the compound was stored in a clear container with exposure to ambient lab light, UV or visible light may have induced degradation.
-
Solution: Transfer the remaining stock to an amber vial or store the existing container in a dark location, such as a sealed cabinet or box.
-
-
Potential Cause 3: Reaction with Container or Closure. While unlikely with standard lab-grade containers, highly reactive impurities could leach from poor-quality plastics or cap liners.
-
Solution: Ensure you are using high-quality, corrosion-resistant containers (e.g., borosilicate glass with PTFE-lined caps).[1]
-
Problem: I am seeing inconsistent results in my experiments using an older batch of the acid.
-
Potential Cause: Degradation to an unknown extent. The concentration of the active compound may be lower than assumed, and the degradants may be interfering with your reaction or assay.
-
Solution: Do not use the batch further until its purity has been re-assessed. Perform a quantitative analysis (e.g., qNMR or HPLC with a fresh standard) to determine the actual concentration of this compound. If significant degradation (e.g., >5%) has occurred, it is safest to discard the batch and use a new, verified lot to ensure data integrity.
-
Technical Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices for receiving and storing this compound to maintain its integrity.
-
Receiving: Upon receipt, visually inspect the container for any damage to the seal or evidence of leakage.
-
Equilibration: Before opening for the first time, allow the container to equilibrate to ambient laboratory temperature. This is critical if the compound was shipped cold, as it prevents atmospheric moisture from condensing inside the container.[9]
-
Inert Atmosphere (Optional but Recommended): In a fume hood, briefly open the container. Immediately flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Securely close the container, ensuring the cap liner creates a tight seal. For extra protection against moisture and air ingress, wrap the cap and neck with Parafilm®.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and date opened.[11]
-
Storage: Place the sealed container in the designated storage location (e.g., a refrigerator at 2-8°C or a freezer at -20°C), away from incompatible materials.[12] Log the compound and its storage location in your chemical inventory system.
Protocol 2: Stability Assessment via Forced Degradation Study
A forced degradation (or "stress testing") study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method. [13]This protocol provides a general framework. The goal is to achieve 5-20% degradation of the parent compound. [14] 1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare the necessary stressor reagents as outlined in the table below.
2. Stress Conditions:
-
Dispense aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.
-
Add the stressor solution and incubate for a defined period. Start with a shorter time (e.g., 24 hours) and extend if no degradation is observed.
-
Include a "control" sample (stock solution with no stressor) kept at ambient temperature in the dark.
| Stress Condition | Reagent / Method | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Incubate at 60°C | To test stability in acidic conditions. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Incubate at 60°C | To test stability in basic conditions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Incubate at Room Temp | To identify susceptibility to oxidation. |
| Thermal | Heat | Store solution at 70°C (in the dark) | To assess thermal stability. |
| Photolytic | Light Source (UV/Vis) | Expose solution to a photostability chamber | To assess light sensitivity. |
3. Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples (e.g., with an equimolar amount of base/acid).
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analyze all samples by a high-resolution separation technique, preferably HPLC-UV or LC-MS.
-
Analysis Goal: Compare the chromatograms of the stressed samples to the control. The analytical method should be capable of separating the parent peak from any new peaks that appear (degradants). This confirms the method is "stability-indicating." [15] 4. Interpretation:
-
Calculate the percentage degradation in each condition.
-
The conditions that cause significant degradation reveal the compound's primary vulnerabilities. This information directly informs the recommended storage conditions (e.g., if it degrades with H₂O₂, preventing oxidation is critical).
References
- [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. (n.d.).
- Mol-Instincts. (n.d.). Cyclobutanecarboxylic acid | Formula, Properties & Application.
- PubMed. (2005). Isotachophoretic Determination of Carboxylic Acids in Biodegradation Samples.
- Pharmaceutical Technology. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- BenchChem. (2025). Best practices for storage and handling of Salsolinol-1-carboxylic acid.
- BioPharm International. (2014).
- Georganics. (n.d.). Cyclobutanecarboxylic acid - general description.
- MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequiv Availab, 2(6), 00038.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020 Oct 22;25(21):4899.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (n.d.).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Doc Brown's Chemistry. (n.d.). Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids.
- Chemistry LibreTexts. (2024). 2.
- ResearchGate. (1990). (PDF)
- PMC. (2023). Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. Nanomaterials (Basel). 2023 Jun 27;13(13):1939.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Single Use Support. (2023). Safe handling of bulk drug substances.
- ChemicalBook. (n.d.). This compound | 13363-91-2.
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-isopropyl-.
- Guidechem. (n.d.). This compound 13363-91-2 wiki.
- EUDAICO. (2023). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide.
- OSHA. (n.d.).
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
- NIH. (2023). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. ACS Earth Space Chem. 2023 Nov 16;7(11):2275-2286.
- Alchem.Pharmtech. (n.d.). CAS 13363-91-2 | this compound.
- ChemicalBook. (n.d.). This compound | 13363-91-2.
- PubMed. (1987). Oxidative cleavage of carboxylic esters by cytochrome P-450. J Biol Chem. 1987 Feb 5;262(4):1542-8.
- MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Molecules. 2021 Jul 21;26(15):4416.
- ChemRxiv. (2023).
- ResearchGate. (n.d.).
- ResearchGate. (2010).
- University of Wisconsin-Milwaukee. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
- ResearchGate. (2012).
- ResearchGate. (2015). (PDF) Pyrolysis of Carboxylic Acids.
- ResearchGate. (2019). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study.
- ResearchGate. (2001). Thermal degradation of plasticized poly(3-hydroxybutyrate)
Sources
- 1. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 2. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 5. acdlabs.com [acdlabs.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review | MDPI [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. eudaico.com [eudaico.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
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- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pharmtech.com [pharmtech.com]
Technical Support Center: Scale-Up Synthesis of 3-Isopropylcyclobutanecarboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 3-isopropylcyclobutanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Synthesis Pathway Overview & Core Challenges
The large-scale synthesis of this compound is a multi-step process, typically commencing with the formation of a cyclobutane ring precursor, followed by the introduction of the isopropyl moiety and subsequent functional group manipulations. A common and cost-effective strategy involves the synthesis of a 3-oxocyclobutanecarboxylic acid derivative as a key intermediate.[1][2]
Proposed Synthetic Pathway:
The following pathway is a logical amalgamation of established methods for cyclobutane synthesis and subsequent functionalization, designed with scalability in mind.
Caption: Proposed scalable synthesis route for this compound.
The primary challenges in scaling this synthesis include:
-
High Cost and Safety of Reagents: The use of strong bases like potassium tert-butoxide and organometallics like Grignard reagents presents significant cost and safety hurdles at scale.[3]
-
Reaction Control: Managing the high temperatures required for cyclization and the exothermicity of the Grignard addition is critical to prevent side reactions and ensure safety.[4]
-
Impurity Profile: The formation of byproducts during cyclization, dehydration, and reduction steps complicates purification.
-
Purification of the Final Product: The carboxylic acid product can be challenging to crystallize, often requiring high-vacuum distillation or derivatization, which adds complexity and cost.[5]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up campaign in a question-and-answer format.
Question 1: The initial cyclization (Step 1) is low-yielding and produces significant polymeric byproducts. What is causing this and how can I improve it?
Answer: This issue commonly arises from poor control over the reaction conditions, leading to intermolecular side reactions instead of the desired intramolecular cyclization.
-
Causality: The reaction involves the formation of a dianion from diisopropyl malonate, which then undergoes a double alkylation. At high concentrations, the mono-alkylated intermediate can react with another molecule of the dianion, initiating polymerization. Furthermore, the high temperatures (often >130 °C) required for this reaction can lead to decomposition of the solvent (DMF) and reagents if not carefully controlled.[3]
-
Troubleshooting Steps & Solutions:
-
Slow Reagent Addition: Implement a semi-batch or continuous-feed strategy for adding the diisopropyl malonate to the base at low temperature (-5 to 0 °C) to ensure controlled deprotonation. Likewise, add the dihalopropane electrophile slowly to the formed anion. This maintains a low concentration of the reactive species, favoring the intramolecular cyclization.
-
Solvent Choice and Purity: Ensure you are using high-purity, anhydrous DMF. Water contamination will quench the base and anion, reducing yield. For very large scales, consider alternative high-boiling polar aprotic solvents that may offer better thermal stability.
-
Temperature Control: Precise temperature control is crucial. Ramping up to the target temperature should be gradual, and the reactor must have sufficient heat exchange capacity to prevent temperature overshoots. Patents often describe holding the reaction at high temperatures for extended periods (e.g., 85-120 hours), which necessitates a robust and stable system.[1][3]
-
Base Stoichiometry: Use a slight excess of the base (e.g., 2.1-2.2 equivalents of potassium tert-butoxide) to ensure complete formation of the dianion, but avoid a large excess which can promote side reactions.
-
Question 2: The Grignard addition (Step 4) is highly exothermic and difficult to control, leading to the formation of impurities. How can I manage this reaction at scale?
Answer: The Grignard reaction is notoriously exothermic. Uncontrolled exotherms can lead to side reactions such as enolization of the ketone and Wurtz coupling of the Grignard reagent, and in the worst case, a thermal runaway.
-
Causality: The reaction enthalpy is significant. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient than in laboratory glassware. This can cause localized "hot spots" or a rapid increase in the bulk temperature.
-
Troubleshooting Steps & Solutions:
-
Reverse Addition: Instead of adding the Grignard reagent to the ketone, consider a "reverse addition" where the keto-ester solution is added slowly to the Grignard reagent. This keeps the Grignard in excess initially, which can sometimes improve selectivity, but requires careful evaluation. The most common industrial practice remains the slow addition of the Grignard to the substrate.
-
Controlled Addition Rate: The addition of the Grignard reagent must be tied to the reactor's cooling capacity. Use a dosing pump to add the reagent at a rate that maintains the desired internal temperature (e.g., 0-10 °C). An automated control loop is highly recommended.
-
Dilution: While it impacts throughput, running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent.
-
Efficient Heat Transfer: Ensure the reactor is appropriately sized and has a high-performance cooling jacket. Good agitation is critical to improve heat transfer from the reaction mass to the reactor wall.
-
Quenching Protocol: The quench step (typically with aqueous ammonium chloride) is also highly exothermic. The quench solution should be pre-cooled, and the reaction mixture should be added to the quench solution slowly, with vigorous stirring and cooling.
-
Question 3: My final product contains a mixture of cis and trans isomers. How can I improve the stereoselectivity?
Answer: The stereochemistry is primarily set during the reduction of the double bond in Intermediate E (Step 6). The choice of catalyst and reaction conditions is paramount for controlling the diastereoselectivity.
-
Causality: The hydrogenation of the exocyclic double bond can occur from either face of the molecule. The facial selectivity is influenced by steric hindrance from the adjacent ester/acid group and its coordination with the catalyst surface.
-
Troubleshooting Steps & Solutions:
-
Catalyst Selection: Heterogeneous hydrogenation with Palladium on Carbon (Pd/C) is a common choice. The hydrogen typically adds from the less sterically hindered face, which often leads to the trans isomer as the major product. For potentially higher selectivity towards the cis isomer, consider a directed hydrogenation using a homogeneous catalyst like Crabtree's catalyst or by using a substrate where the carboxylate can direct the approach of hydrogen.
-
Substrate Form: Perform the hydrogenation on the ester (Intermediate F) rather than the hydrolyzed acid. The bulkier ester group may provide a different steric environment than the carboxylate anion, potentially altering the cis/trans ratio.
-
Solvent and Additives: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface. Screen various solvents (e.g., ethanol, ethyl acetate, THF). The addition of small amounts of acid or base can also impact selectivity.
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes increase selectivity by favoring the kinetically controlled pathway with the lower activation energy.
-
Caption: A workflow for diagnosing and addressing common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this process at an industrial scale? A: The primary hazards are:
-
Pyrophoric and Water-Reactive Reagents: Grignard reagents can ignite spontaneously on contact with air. Strong bases like potassium tert-butoxide react violently with water. All transfers and reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[6]
-
Flammable Solvents: The use of solvents like DMF, Heptane, and Dichloromethane requires appropriate engineering controls (grounding, ventilation, explosion-proof equipment) to manage fire and explosion risks.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a dedicated, properly rated reactor (autoclave) with appropriate safety interlocks and hydrogen detectors.
-
Thermal Runaway: As discussed, the Grignard reaction and quenching steps are highly exothermic. A failure in cooling or an uncontrolled addition could lead to a thermal runaway, causing a rapid increase in temperature and pressure. A thorough risk assessment, including reaction calorimetry studies, is essential before scaling up.[6]
Q: What are the recommended in-process controls (IPCs) for monitoring reaction completion? A: HPLC and GC are the most reliable IPCs.
-
HPLC: Ideal for monitoring the conversion of non-volatile intermediates like the keto-ester to the tertiary alcohol and the final product. A reverse-phase C18 column with a UV detector is typically sufficient.
-
GC: Useful for monitoring the disappearance of more volatile starting materials in the earlier steps. It can also be used to quantify residual solvents in the final product.
-
TLC: While less quantitative, Thin Layer Chromatography is a rapid and invaluable tool for quick checks of reaction progress at the reactor side before committing to a full work-up.
Q: My final product is a viscous oil that is difficult to handle and purify. What are my options? A: This is a common issue with carboxylic acids.
-
High-Vacuum Distillation: If the product is thermally stable, fractional distillation under high vacuum can be an effective purification method for removing both lower and higher boiling impurities.
-
Salt Formation and Recrystallization: Convert the carboxylic acid to a stable, crystalline salt by reacting it with a suitable base (e.g., sodium hydroxide, dicyclohexylamine). The salt can often be easily recrystallized to high purity. The purified salt can then be re-acidified with an acid like HCl and extracted to yield the pure free acid.
-
Liquid-Liquid Extraction: An acid-base extraction workup can be very effective. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its salt, leaving neutral impurities behind. The aqueous layer can then be separated, re-acidified, and the pure product extracted back into an organic solvent.[5]
Section 4: Protocols and Data
Protocol: Scale-Up Grignard Addition and Work-Up (Illustrative 10L Scale)
Safety Precaution: This reaction is highly exothermic and involves a water-reactive reagent. It must be performed by trained personnel in an appropriate reactor with adequate cooling and under a strict inert atmosphere.
-
Reactor Preparation: A 20L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel/pump, is dried under vacuum with gentle heating and then purged with dry nitrogen.
-
Charge: Charge the reactor with the methyl 3-oxocyclobutanecarboxylate (Intermediate D, 576 g, 4.0 mol) and anhydrous THF (6 L). Cool the solution to 0 °C with vigorous stirring.
-
Grignard Addition: Add 1.0 M Isopropylmagnesium chloride in THF (4.8 L, 4.8 mol, 1.2 equiv) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Take a sample for IPC (TLC/HPLC) to confirm the consumption of the starting material.
-
Quench Preparation: In a separate 50L vessel, prepare a pre-cooled (0 °C) solution of saturated aqueous ammonium chloride (8 L).
-
Quench: Slowly transfer the reaction mixture from the reactor into the vigorously stirred quench solution via a dip tube, monitoring the temperature of the quench vessel to keep it below 20 °C.
-
Work-Up:
-
Allow the quenched mixture to warm to room temperature. The layers should separate.
-
Separate the bottom aqueous layer and extract it once with methyl tert-butyl ether (MTBE) (2 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol (Intermediate E).
-
Data Table: Typical Conditions for Cyclobutane Ring Formation
| Parameter | Condition from Patent CN105037130A[1] | Condition from Patent CN114163323B[2] | Key Consideration for Scale-Up |
| Base | Potassium tert-butoxide | Not specified (general "alkali") | Cost, handling safety, and solubility. |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent | Thermal stability, boiling point, and recovery/recycling. |
| Temperature | 140 °C | Not specified | Requires a reactor with high-temperature capabilities and precise control. |
| Reaction Time | 4 days (96 hours) | Not specified | Long reaction times impact reactor occupancy and throughput. |
| Work-Up | Distillation, Water quench, Heptane extraction | Inorganic alkaline hydrolysis | Managing large volumes of aqueous and organic streams. |
References
- PubChem. Cyclobutanecarboxylic acid, 3-isopropyl-.
- Ling, J., & Du, J. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
- Organic Syntheses. Cyclobutylamine. Organic Syntheses Procedure. [Link]
- Suzhou Vivotide Biotechnologies Co Ltd. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Unknown Inventor. (2022). Synthesis method of 3-oxo-cyclobutanecarboxylic acid. CN114163323B.
- Unknown Inventor. (2023). Preparation method of 3-oxo-cyclobutanecarboxylic acid. CN118530108A.
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]
- Song, M. (2009). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. CN101555205B.
- ResearchGate. (2013). How can I purify carboxylic acid?.
Sources
- 1. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. CN114163323B - Synthesis method of 3-oxo-cyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
by-product identification in 3-isopropylcyclobutanecarboxylic acid synthesis
Synthatech Support Center
Introduction
Welcome to the technical support guide for the synthesis of 3-isopropylcyclobutanecarboxylic acid. This document is designed for researchers, chemists, and process development professionals to proactively identify and troubleshoot the formation of common by-products during synthesis. Achieving high purity is critical, particularly in drug development, and a deep understanding of potential side reactions is paramount. This guide provides a structured, question-and-answer-based approach to address specific issues you may encounter, grounded in mechanistic principles and validated analytical strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
FAQ 1: What is a common synthetic route for this compound, and what are the expected initial purity levels?
A prevalent and robust method for constructing the cyclobutane ring is via a malonic ester synthesis followed by thermal decarboxylation.[1] This multi-step process, while effective, introduces several stages where impurities can arise.
Typical Synthetic Pathway:
-
Alkylation: Diethyl malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with 1-bromo-3-chloropropane to form a substituted malonic ester.[2]
-
Cyclization: A second equivalent of base promotes an intramolecular SN2 reaction, closing the four-membered ring.
-
Hydrolysis & Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed to the dicarboxylic acid, which is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid.[3]
-
Further Modification: Subsequent steps would be required to introduce the isopropyl group, though for the purpose of this guide, we will focus on by-products related to the core ring formation, which is a common source of impurities.
Initial purity post-distillation can typically range from 85-95%, with the remaining percentage composed of structurally related by-products that can be challenging to separate.[1]
FAQ 2: My GC-MS and ¹H NMR spectra show several unexpected peaks. What are the most probable by-products?
Observing unexpected peaks is a common challenge. Based on the malonic ester pathway and the inherent chemistry of strained rings, several by-products are mechanistically plausible. The high ring strain of cyclobutane (approx. 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.[4][5]
Common By-products and Their Origin:
-
Dialkylated Malonic Ester (Linear): A primary side reaction occurs if the enolate reacts with a second molecule of 1-bromo-3-chloropropane before cyclizing. This is a classic issue in malonic ester syntheses.[6]
-
Ring-Opened Products (e.g., 4-chlorohexanoic acid derivatives): If the cyclization is incomplete or if acidic/basic conditions are too harsh during workup, the strained cyclobutane ring can undergo cleavage.[7]
-
Incomplete Decarboxylation: The precursor, 1,1-cyclobutanedicarboxylic acid, may persist if the decarboxylation temperature or time is insufficient.[3]
-
Geometric Isomers (cis/trans): For the target molecule, this compound, both cis and trans isomers are possible and often form as a mixture. Their separation can be non-trivial and they will present distinct, though similar, analytical signatures.[8]
The following table summarizes key analytical data to aid in preliminary identification:
| By-product Name | Proposed Structure Fragment | Key GC-MS Fragment (m/z) | Characteristic ¹H NMR Signal (ppm) |
| Target: 3-Isopropylcyclobutane-carboxylic Acid | Isopropyl group on C3 | 142 (M+), 97, 85, 57 | Multiplet ~2.0-2.8 ppm (ring protons), Doublet ~0.9 ppm (isopropyl CH₃) |
| cis/trans Isomers | Same as target | 142 (M+), 97, 85, 57 | Subtle shifts in ring proton multiplets; coupling constants will differ.[9] |
| 1,1-Cyclobutanedicarboxylic Acid | Dicarboxylic acid | 144 (M+), 100, 82, 55 | Absence of isopropyl signals; presence of two acidic protons (>10 ppm). |
| Linear Dialkylated By-product | Open chain, Cl-terminated | Varies, look for isotope pattern of Cl | Complex multiplets, triplet ~3.6 ppm (-CH₂Cl). |
| Ring-Opened By-products | e.g., Hexenoic acid derivative | Varies, may match fragments of unsaturated acids | Potential olefinic protons (~5-6 ppm). |
Part 2: Troubleshooting Guides & Protocols
This section provides actionable steps to diagnose and resolve common issues leading to by-product formation.
Troubleshooting Guide 1: High Levels of Linear Dialkylated Impurity
-
Symptom: GC-MS analysis shows a significant peak with a mass corresponding to a dialkylated, non-cyclic structure. ¹H NMR may show a triplet around 3.6 ppm characteristic of a -CH₂Cl group.
-
Causality: This impurity arises from the intermolecular reaction of the malonic ester enolate with the alkylating agent competing with the desired intramolecular cyclization. This is favored by high concentrations of the alkylating agent.
-
Self-Validating Solution:
-
Employ High-Dilution Conditions: Perform the cyclization step at a low concentration (0.01-0.05 M). This kinetically favors the intramolecular reaction over the intermolecular one.
-
Slow Addition: Add the base for the second deprotonation (cyclization step) slowly to the solution of the mono-alkylated intermediate. This keeps the concentration of the reactive enolate low at any given time.
-
Verification: A successful modification will show a dramatic reduction of the target impurity peak in the GC-MS chromatogram relative to the desired product peak.
-
Troubleshooting Guide 2: Presence of Ring-Opened By-products
-
Symptom: Appearance of multiple peaks in the GC-MS, potentially with olefinic signals in the ¹H NMR spectrum.
-
Causality: The cyclobutane ring is thermodynamically unstable due to significant angle and torsional strain.[10] Harsh acidic or basic conditions, particularly at elevated temperatures during workup or hydrolysis, can catalyze ring-opening.[11]
-
Self-Validating Solution:
-
Milder Hydrolysis: Use milder conditions for ester hydrolysis. For example, employ LiOH in a THF/water mixture at room temperature instead of NaOH or KOH at reflux.
-
Careful pH Adjustment: During workup, neutralize the reaction mixture carefully at low temperatures (0-5 °C) to avoid localized heating and extreme pH swings.
-
Verification: The absence of olefinic protons in the subsequent ¹H NMR spectrum and a cleaner GC-MS trace are indicators that ring-opening has been suppressed.
-
Part 3: Experimental Protocols & Visualization
Protocol: Analytical Workflow for By-product Identification
This protocol outlines a systematic approach to identify unknown impurities in your crude product mixture.
-
Initial Analysis (GC-MS):
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Inject into a GC-MS system equipped with a standard non-polar column (e.g., DB-5).
-
Program a temperature ramp from 50 °C to 250 °C.
-
Analyze the mass spectrum of each impurity peak. Look for the molecular ion (M+) and characteristic fragmentation patterns. Compare these against the expected masses in the data table above.
-
-
Structural Confirmation (NMR):
-
Purify a small amount of the crude mixture via column chromatography to isolate the major by-products, if possible.
-
Dissolve the isolated impurity (or the crude mixture if isolation is difficult) in CDCl₃.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (COSY, HSQC).
-
Compare the observed chemical shifts and coupling constants to known values for cyclobutane derivatives and predicted values for suspected by-products.[12][13] The chemical shifts of cyclobutane protons are known to be somewhat erratic due to the ring's puckered conformation.[13]
-
Visualizations
The following diagrams illustrate key concepts for troubleshooting and analysis.
Caption: Mechanistic overview of by-product formation.
Caption: Analytical workflow for identifying and resolving impurities.
References
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). National Institutes of Health (NIH).
- Simmons-Smith Reaction. NROChemistry.
- (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate.
- Mechanism of cyclobutane synthesis through [2 + 2] cycloaddition. ResearchGate.
- Cyclobutane synthesis. Organic Chemistry Portal.
- Malonic ester synthesis. Wikipedia.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
- 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.
- Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
- Simmons–Smith reaction. Wikipedia.
- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
- Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
- Ring strain. Wikipedia.
- Malonic Ester Synthetic Strategies. Organic Chemistry Tutor.
- Malonic ester synthesis, mechanism and application. Chemistry Notes.
- "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons.
- Malonic Ester Synthesis. Chemistry LibreTexts.
- Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Cyclobutane containing natural products and synthetic intermediates. ResearchGate.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
- Stability of Cycloalkanes - Angle Strain. YouTube.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Institutes of Health (NIH).
- Cyclobutanecarboxylic acid, 3-isopropyl-. PubChem.
- A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
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- 4. Ring strain - Wikipedia [en.wikipedia.org]
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- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
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- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of Chiral Separation for Cyclobutane Acids
Welcome to the Technical Support Center dedicated to the chiral separation of cyclobutane acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving enantiomers containing the rigid and sterically unique cyclobutane moiety. Chiral cyclobutane derivatives are critical structural motifs in bioactive molecules, including natural products like grandisol and synthetic building blocks such as 1-aminocyclobutanecarboxylic acid analogues.[1][2][3][4]
The inherent rigidity of the four-membered ring can present distinct challenges, influencing molecular packing and the subtle intermolecular interactions necessary for chiral recognition.[5][6] This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during method development and troubleshooting.
Frequently Asked Questions (FAQs): Initial Strategy
This section addresses the foundational decisions you'll make when beginning your method development.
Q1: Where should I begin? What is the overall strategy for separating my cyclobutane acid enantiomers?
A1: The primary decision is choosing between a direct or indirect separation strategy.[7]
-
Direct Separation (Recommended First Approach): This is the most common and efficient method. It involves using a Chiral Stationary Phase (CSP) that directly interacts with your enantiomers, leading to different retention times. The process is straightforward: screen a few selected CSPs with appropriate mobile phases to find a promising candidate, then optimize the conditions.
-
Indirect Separation: This method is a valuable alternative if direct methods fail or are not available. It involves chemically reacting your racemic cyclobutane acid with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column, such as a C18.[7][8]
The workflow below illustrates this initial decision-making process.
Caption: High-level method development workflow.
Q2: For direct separation, what are the best chiral stationary phases (CSPs) to start with for a cyclobutane carboxylic acid?
A2: There is no single universal CSP, so a screening approach is essential. However, based on extensive experience with acidic compounds, you can prioritize your screening to maximize the probability of success.
Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including carboxylic acids.[7][9] Start your screening with high-quality columns based on amylose and cellulose derivatives. Other column chemistries have also shown great utility and should be considered in a comprehensive screen.
| CSP Type | Chiral Selector Example | Rationale for Cyclobutane Acids |
| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Primary Choice. Broad applicability for acids. The helical structure of the polymer creates chiral grooves where interactions like hydrogen bonding, dipole-dipole, and π-π stacking can occur.[9] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin-based | Excellent for ionizable compounds. Offers multiple interaction mechanisms including ionic, hydrogen bonding, and inclusion complexing.[10] |
| Anion-Exchange | Quinine or Quinidine-based | Specifically designed for acidic compounds. The primary mechanism is a strong ionic interaction between the basic selector and the acidic analyte, often leading to high selectivity. |
| Pirkle-Type (Brush-Type) | (R)-phenylglycine and dinitroaniline derivatives | Works on a "three-point interaction" model involving π-π interactions, hydrogen bonding, and steric hindrance. Effective if the cyclobutane acid has aromatic functionality.[11] |
Q3: What are the best initial mobile phase conditions to screen these columns?
A3: The choice of mobile phase is as critical as the CSP. For cyclobutane carboxylic acids, the key is to control the ionization of the carboxyl group. An uncharged (protonated) acid generally interacts more predictably and produces better peak shapes.
For your initial screen with polysaccharide columns, Normal Phase (NP) is often the most successful mode.
-
Recommended Starting Condition (Normal Phase):
-
Solvents: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Acidic Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)
-
Rationale: The hexane/alcohol mobile phase provides a non-polar environment. The crucial component is the acidic modifier . It ensures the carboxylic acid remains in its neutral, protonated form (R-COOH), preventing ionic interactions with the silica support that cause severe peak tailing.[7]
-
-
Alternative Screening Conditions:
-
Reversed-Phase (RP): Use an acidified aqueous mobile phase (e.g., pH 2.5 buffer or 0.1% FA in water) with an organic modifier like acetonitrile or methanol. This is particularly useful for more polar cyclobutane acids or if LC-MS compatibility is a priority.[12]
-
Polar Organic Mode: Use a single polar solvent like methanol or ethanol, again with an acidic modifier. This can sometimes provide unique selectivity.[13]
-
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific experimental problems you might face after your initial screening runs.
Problem: I see one broad peak or two poorly resolved bumps. How do I improve my resolution?
This is the most common challenge in chiral method development. If you have any hint of a separation, optimization can often lead to baseline resolution.
-
Answer 1: Systematically Optimize the Mobile Phase. The composition of your mobile phase has a profound impact on selectivity (α), the distance between the two enantiomer peaks.
-
Change the Alcohol Modifier: If you are using IPA, switch to Ethanol, and vice-versa. These alcohols have different hydrogen bonding properties and can significantly alter the interaction between your analyte and the CSP.
-
Vary the Modifier Percentage: Adjust the alcohol percentage in small increments (e.g., from 10% to 15%, then to 5%). A lower percentage of alcohol generally increases retention and can sometimes increase resolution, but may also broaden peaks.
-
Adjust the Acidic Additive: While 0.1% TFA is a good starting point, its concentration can influence selectivity. Try increasing it to 0.2% or decreasing it to 0.05%.
-
-
Answer 2: Lower the Column Temperature. Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP. These interactions are often enthalpically driven.
-
Action: Decrease the column temperature to 25°C, 15°C, or even 10°C.
-
Causality: Lowering the temperature can increase the stability difference between the two diastereomeric complexes (analyte-CSP), enhancing the separation factor (α) and improving resolution. Conversely, be aware that lower temperatures increase mobile phase viscosity, which will increase backpressure and can decrease efficiency.
-
-
Answer 3: The Chosen CSP May Not Be Suitable. If extensive mobile phase and temperature optimization fail to yield significant improvement, the chosen stationary phase likely does not provide sufficient chiral recognition for your specific molecule. At this point, you should screen a different type of CSP from the table in FAQ #2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel synthesis of cyclobutane monoterpenes, (±)-grandisol and (±)-lineatin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Emulsion Formation in Carboxylic Acid Extraction
This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of emulsion formation during the liquid-liquid extraction of carboxylic acids. Emulsions, which are stable dispersions of one immiscible liquid within another, can significantly hinder phase separation, leading to poor recovery of the target analyte and contamination of the final product.[1][2] This technical support center provides in-depth troubleshooting guides and frequently asked questions to effectively prevent and resolve emulsion-related issues in your laboratory workflows.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding emulsion formation.
1. What is an emulsion in the context of a liquid-liquid extraction?
An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other in the form of microscopic droplets.[3][4] In a typical carboxylic acid extraction, this manifests as a cloudy or milky layer between the aqueous and organic phases, making a clean separation difficult.[5][6] This intermediate zone can trap the analyte of interest, leading to quantitative problems.[1]
2. What are the primary causes of emulsion formation during carboxylic acid extraction?
Emulsion formation is often triggered by several factors acting in concert:
-
Presence of Surfactant-like Molecules: Endogenous materials such as phospholipids, free fatty acids, triglycerides, and proteins can act as emulsifying agents.[1] These molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, allowing them to bridge the interface between the aqueous and organic layers and stabilize the dispersed droplets.[3]
-
Intense Agitation: Vigorous shaking or mixing of the separatory funnel provides the energy to break up the liquid phases into fine droplets, increasing the surface area for emulsifiers to act upon.[1][3]
-
pH of the Aqueous Phase: The pH plays a critical role, especially with carboxylic acids. At a pH above the acid's pKa, the carboxylic acid will be deprotonated to its carboxylate salt form, which is more water-soluble.[7] Surfactants present in the mixture can also have their charges altered by pH, affecting their emulsifying properties.[5][6]
-
High Concentration of the Carboxylic Acid: At high concentrations, the carboxylic acid itself can sometimes contribute to the stability of an emulsion.
3. How can I prevent emulsions from forming in the first place?
Prevention is generally easier than breaking an established emulsion.[1] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that can lead to emulsion formation while still providing sufficient surface area for extraction.[1]
-
pH Control: Ensure the pH of the aqueous phase is appropriately adjusted. For extracting a carboxylic acid into an organic solvent, the pH should be significantly lower than the pKa of the acid to keep it in its neutral, more organic-soluble form.[8]
-
"Salting Out": Before extraction, consider adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase.[5][6][9] This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and surfactant-like molecules, thereby discouraging emulsion formation.[3][9]
II. Troubleshooting Guide: Breaking a Formed Emulsion
If an emulsion has already formed, the following step-by-step guide provides a range of techniques to resolve it, from the simplest to the more advanced.
Decision-Making Workflow for Emulsion Breaking
The following diagram illustrates a logical progression for tackling an emulsion.
Caption: A workflow for troubleshooting emulsions.
Detailed Troubleshooting Protocols
1. The Patience Protocol: Time and Gentle Agitation
-
Principle: Sometimes, an emulsion is kinetically stable but will break upon standing as the droplets coalesce.
-
Procedure:
-
When to Use: This should always be the first and simplest approach.
2. The Salting-Out Method
-
Principle: Adding a salt increases the ionic strength of the aqueous phase. This makes it a less favorable environment for the organic droplets and surfactant molecules, forcing them into the organic phase and promoting coalescence.[3][9]
-
Procedure:
-
Prepare a saturated solution of sodium chloride (brine).
-
Add the brine in small portions to the separatory funnel and swirl gently.
-
Alternatively, add solid sodium chloride or anhydrous sodium sulfate directly to the emulsion and swirl.[5][6][10] The salt crystals falling through the emulsion can help disrupt the droplets.
-
-
When to Use: This is a very effective and widely applicable technique, especially for neutral or acidic extractions.
3. pH Adjustment
-
Principle: The stability of many emulsions is dependent on the charge of the emulsifying agents. For carboxylic acid extractions, if the emulsion is due to the carboxylate form of the acid or other surfactants, lowering the pH can neutralize these charges, destabilizing the emulsion.[5][6]
-
Procedure:
-
Add a few drops of a dilute acid (e.g., 1M HCl or H₂SO₄) to the separatory funnel.
-
Gently swirl and observe if the emulsion breaks.
-
Be cautious not to drastically alter the pH if it is critical for the separation of other components.
-
-
When to Use: Particularly useful when the emulsion is suspected to be stabilized by soaps or detergents.[5][6]
4. Solvent Addition and Modification
-
Principle: Changing the properties of the organic phase can disrupt the delicate balance that stabilizes the emulsion.
-
Procedure:
-
Add a small amount of a different organic solvent that is miscible with the current organic phase.[1][3] For instance, if using ethyl acetate, adding a small amount of a less polar solvent like hexane or a more polar one like a few drops of methanol can sometimes break the emulsion.
-
Alternatively, adding more of the current extraction solvent can dilute the emulsifying agent.[10]
-
-
When to Use: When other simple methods have failed. Be mindful that adding a different solvent will change the polarity of your organic phase, which could affect the solubility of your target compound.
5. Physical Disruption: Filtration
-
Principle: Passing the emulsion through a physical matrix can help to coalesce the dispersed droplets.
-
Procedure:
-
Plug a funnel with a small amount of glass wool or use phase separation filter paper.[1]
-
Pour the entire contents of the separatory funnel through the filter. The filter matrix can physically trap the emulsion or promote the separation of the two phases.[1][3]
-
Filtering through a pad of Celite® or anhydrous sodium sulfate can also be effective.[6][10]
-
-
When to Use: This method is useful for persistent emulsions but may result in some loss of product on the filter medium.
6. Mechanical Force: Centrifugation
-
Principle: Centrifugation applies a strong mechanical force that accelerates the separation of phases based on density.[11][12][13] The denser phase is forced to the bottom, and the lighter phase moves to the top, effectively breaking the emulsion.
-
Procedure:
-
Transfer the emulsion into centrifuge tubes.
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
After centrifugation, the two liquid layers should be clearly separated, and any solid particulate matter will be pelleted at the bottom of the tube.[14]
-
-
When to Use: This is one of the most effective methods for breaking stubborn emulsions, particularly those with very small droplet sizes.[4][5][6] It is a preferred method when available.[5][6]
Data Summary: Troubleshooting Techniques
| Method | Principle | Advantages | Disadvantages |
| Patience/Gentle Agitation | Time-based coalescence | No additives required, simple | Can be time-consuming, may not work for stable emulsions |
| Salting Out | Increased aqueous phase ionic strength | Highly effective, simple, inexpensive | Adds salt to the aqueous phase |
| pH Adjustment | Neutralization of emulsifying agents | Effective for charge-stabilized emulsions | May alter the chemistry of the desired product |
| Solvent Addition | Alters organic phase properties | Can be effective for specific systems | Changes solvent polarity, may require subsequent removal |
| Filtration | Physical coalescence of droplets | Simple, can remove particulates | Potential for product loss on the filter medium |
| Centrifugation | Accelerated phase separation by density | Highly effective, fast for small volumes | Requires a centrifuge, may not be practical for large volumes |
III. Alternative Extraction Techniques
If a particular sample matrix consistently produces intractable emulsions, it may be more efficient to consider alternative extraction methodologies that are less prone to this issue.
-
Supported Liquid Extraction (SLE): In SLE, the aqueous sample is adsorbed onto a solid support material (e.g., diatomaceous earth). A water-immiscible organic solvent is then passed through the support. The extraction occurs at the interface without the vigorous mixing that causes emulsions.[1]
-
Solid-Phase Extraction (SPE): SPE avoids the use of two immiscible liquid phases altogether. The analyte is retained on a solid sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of an appropriate solvent.[3]
By understanding the underlying causes of emulsion formation and systematically applying the troubleshooting techniques outlined in this guide, researchers can overcome this common extraction challenge, leading to improved analyte recovery and higher quality results.
References
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- Enhancing Extractions by Salting Out | LCGC Intern
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018-05-17). [Link]
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
- Tackling emulsions just got easier - Biotage. (2023-01-17). [Link]
- Emulsion Breaking Studies - Fuel & Chemical Separ
- Emulsion Breaking: Chemical Formulation Strategies Th
- US6214236B1 - Process for breaking an emulsion - Google P
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
- An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis Inês M. Valente Manuela M. Moreira Pâmela. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Breaking emulsions : r/chemistry - Reddit. (2018-02-09). [Link]
- Role of pH and cations on emulsion formation and stability of crude oils - ResearchG
- Spontaneous Emulsification: Elucidation of the Local Processes - PMC - PubMed Central. [Link]
- solid-liquid extraction - Columbia University. [Link]
- 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022-04-07). [Link]
- Why is the formation of emulsion in solvent extraction considered as a disadvantage? - Quora. (2022-03-06). [Link]
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024-02-25). [Link]
- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing). (2024-08-02). [Link]
- Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations - Public
- Centrifugal Separation Efficiency in the Treatment of Waste Emulsified Oils | Request PDF. (2025-08-07). [Link]
- Centrifugation: Lab Techniques, Examples and Types - Corning. [Link]
- Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchG
- Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. (2022-05-05). [Link]
- Centrifugation| Separation Methods | Physics - YouTube. (2013-07-01). [Link]
- The effect of pH on extraction of carboxylic acids from (a) M1 model...
- The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Compar
- Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. (2022-06-21). [Link]
- Upgrading/Deacidification of Bio-Oils by Liquid–Liquid Extraction Using Aqueous Methanol as a Solvent - MDPI. [Link]
- Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents - Research Explorer - The University of Manchester. [Link]
- Green Solvent Selection Guide for Biobased Organic Acid Recovery - ACS Public
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Technical Support Center: Optimizing Derivatization Reactions for Cyclobutane Carboxylates
An authoritative guide by Senior Application Scientist, Dr. Alistair Finch.
Welcome to the technical support center for cyclobutane carboxylate derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these unique and valuable scaffolds. Cyclobutane rings are prevalent in pharmaceuticals and natural products, offering a desirable three-dimensional geometry.[1][2] However, their inherent ring strain and steric bulk can present significant challenges during synthetic modifications.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate common hurdles and optimize your reaction conditions.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of cyclobutane carboxylic acids and their esters.
Question: Why are my derivatization reactions with cyclobutane carboxylates so sluggish compared to acyclic analogues?
Answer: The primary reasons are a combination of steric hindrance and electronic effects imposed by the cyclobutane ring.
-
Steric Hindrance: The puckered, rigid structure of the cyclobutane ring can sterically shield the carboxylate carbon. This makes it more difficult for nucleophiles (like amines or alcohols) to approach the reaction center, slowing down the reaction rate. This effect is particularly pronounced in multi-substituted cyclobutane systems.[3][4]
-
Ring Strain: While ring strain makes the cyclobutane C-C bonds susceptible to cleavage under certain harsh conditions, it doesn't necessarily accelerate substitution at the exocyclic carboxylate group.[5][6] The primary challenge remains overcoming the activation energy for nucleophilic attack.
Question: Am I at risk of opening the cyclobutane ring during my reaction?
Answer: Yes, ring-opening is a potential side reaction, especially under harsh conditions. The high strain energy of the four-membered ring makes it susceptible to cleavage.[7]
-
Conditions to Avoid:
To mitigate this risk, always opt for the mildest reaction conditions possible. Monitor your reactions carefully for byproducts and consider performing initial trials at lower temperatures.
Question: Can the stereochemistry at the cyclobutane ring epimerize during derivatization?
Answer: Epimerization is a significant concern, particularly at a carbon atom alpha to the carboxyl group. If there is a proton at this position, it can be abstracted by a base, leading to a planar enolate intermediate which can then be protonated from either face, scrambling the stereocenter.
-
Mitigation Strategy: Use non-basic or sterically hindered non-nucleophilic bases. For amide couplings, using activating agents that do not require a strong base is preferable. Reaction temperature is also critical; lower temperatures generally reduce the rate of epimerization.[8][9]
Section 2: Troubleshooting Amide Bond Formation
Amide coupling is the most common derivatization, yet it is often the most problematic. This section provides a systematic approach to troubleshooting these critical reactions.
Problem 1: Low or No Product Conversion
This is the most frequent issue. The cause is typically either poor activation of the carboxylic acid or ineffective nucleophilic attack by the amine.
Caption: Troubleshooting workflow for low amide coupling conversion.
The first step of any amide coupling is the activation of the carboxyl group to make it a better electrophile.[10][11] If this step fails, no reaction will occur.
-
Solution 1: Change Coupling Reagent. Carbodiimides like EDC are common but can be inefficient for hindered systems. Uronium/aminium salts are generally more potent.[12] A study on multi-substituted cyclobutanes found EDC-HCl to be effective and easy to purify, while HBTU gave higher yields but with more complex purification.[1]
| Coupling Reagent | Class | Strengths | Weaknesses | When to Use |
| EDC/HOBt | Carbodiimide | Water-soluble byproduct, cost-effective. | Moderate reactivity, risk of epimerization. | Standard, non-hindered substrates. |
| DCC | Carbodiimide | Inexpensive, powerful. | Insoluble DCU byproduct is hard to remove. | When purification by filtration is feasible. |
| HATU / HBTU | Uronium/Aminium | Very high reactivity, low epimerization.[12] | Expensive, byproducts can be tricky to remove. | Sterically hindered substrates, precious materials. |
| T3P® | Phosphonic Anhydride | High reactivity, clean byproducts. | Requires a base to neutralize liberated acid. | Broad applicability, good for scale-up. |
-
Solution 2: Check Additives. Additives like HOBt or HOAt are crucial when using carbodiimides. They act as "activated ester" intermediates, increasing efficiency and suppressing side reactions like racemization.
If the activated intermediate is formed but does not react with the amine, the problem is likely severe steric hindrance from either the cyclobutane scaffold or a bulky amine.
-
Solution 1: Switch to an Acyl Fluoride Intermediate. A highly effective protocol for coupling sterically hindered substrates involves converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH, followed by reaction with the amine at an elevated temperature. This method has proven successful where standard methods failed.[3]
-
Solution 2: Increase Reaction Temperature and Time. Forcing conditions (e.g., heating to 50-80 °C) can sometimes overcome the activation barrier, but must be balanced against the risk of epimerization or ring-opening.
Problem 2: Difficult Purification
-
Cause: Byproducts from the coupling reagent.
-
DCC: Forms dicyclohexylurea (DCU), a notoriously insoluble white solid that often requires extensive filtration or chromatography to remove completely.
-
EDC: Forms a water-soluble urea derivative. Solution: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the reaction, perform an acidic aqueous wash (e.g., 1M HCl) to protonate the urea byproduct and the basic amine, pulling them into the aqueous layer.[11]
-
-
Cause: Polar nature of the product amide.
-
Solution: If the product is highly polar and streaks on silica gel, consider reverse-phase chromatography (C18). Alternatively, if the product contains a basic nitrogen, an acidic wash can be followed by basification and re-extraction to purify it from non-basic impurities.
-
Section 3: Troubleshooting Esterification
Esterification of cyclobutane carboxylates is generally more straightforward than amide coupling but can still present challenges.
Problem: Incomplete Conversion in Fischer Esterification
The Fischer esterification is an equilibrium-limited reaction between a carboxylic acid and an alcohol under acidic catalysis.[13]
Caption: Equilibrium nature of the Fischer Esterification reaction.
-
Cause: Water produced during the reaction drives the equilibrium back towards the starting materials.
-
Solution 1: Use a Large Excess of Alcohol. Using the alcohol as the reaction solvent (e.g., refluxing in methanol) pushes the equilibrium towards the product side according to Le Châtelier's principle.[13]
-
Solution 2: Remove Water. For reactions with more expensive alcohols where a large excess is not feasible, water must be removed as it is formed. This is typically done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
-
Cause: Steric Hindrance.
-
Solution: If Fischer esterification fails, switch to a non-equilibrium method. First, convert the carboxylic acid to a more reactive species like an acyl chloride (using SOCl₂ or (COCl)₂) or activate it with a coupling reagent as in amide synthesis, then react it with the alcohol, often in the presence of a non-nucleophilic base like triethylamine or DMAP.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for EDC/HOAt Amide Coupling
This protocol is a robust starting point for moderately hindered systems.
-
Preparation: To a solution of the cyclobutane carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or DMF, 0.1 M), add the amine (1.1 equiv), 1-hydroxy-7-azabenzotriazole (HOAt, 1.2 equiv), and N,N'-diisopropylethylamine (DIPEA, 2.0-3.0 equiv).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC-HCl (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LCMS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Note on Stoichiometry: For sterically hindered substrates, increasing the equivalents of the amine and coupling reagents may improve conversion.[14]
Protocol 2: Fischer Esterification with a Primary Alcohol
-
Setup: Dissolve the cyclobutane carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol, 20-50 equiv).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the disappearance of the starting carboxylic acid by TLC or LCMS.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of NaHCO₃.
-
Extraction: Remove the bulk of the alcohol solvent in vacuo. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude ester can be purified by flash chromatography if necessary.
References
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.Molecules, 2021. [Link]
- Reactions of Cyclopropane and Cyclobutane.Pharmaguideline. [Link]
- Cyclobutanecarboxylic acid - general description.Georganics. [Link]
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.The Journal of Organic Chemistry, 2014. [Link]
- 1,1-Cyclobutanedicarboxylic acid.Organic Syntheses. [Link]
- The kinetics and mechanism of the hydrolysis of esters.Journal of the Chemical Society B: Physical Organic, 1967. [Link]
- Cyclobutene Ring Opening Reactions.
- Ring-Opening of Cyclobutanes with Nucleophiles.ChemistryViews, 2019. [Link]
- Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes.
- Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical.Organic Chemistry Frontiers, 2021. [Link]
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.MDPI. [Link]
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.Symposium of Student Scholars. [Link]
- Optimizing Peptide Coupling: Key Techniques.CreoSalus. [Link]
- Amide coupling reaction in medicinal chemistry.
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.The Journal of Organic Chemistry, 2021. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps. [Link]
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.Chemical Reviews, 2003. [Link]
- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies. [Link]
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly.RSC Publishing, 2021. [Link]
- The Synthesis of Sterically Hindered Amides.
- Fischer Esterific
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols.PubMed Central. [Link]
- The Synthesis of Sterically Hindered Amides.CHIMIA, 2014. [Link]
- The application of cyclobutane derivatives in organic synthesis.
- Derivatization of carboxylic groups prior to their LC analysis - A review.PubMed. [Link]
- New Derivatives of Cyclobutane β-Amino Acids.ChemistryViews, 2023. [Link]
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.Radboud Repository. [Link]
- Recovery and esterification of aqueous carboxylates by using CO2-expanded alcohols.RSC Publishing, 2017. [Link]
- Process Intensification Strategies for Esterific
- Derivatization of carboxylic group for fluorescence.
- Derivatiz
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- 1. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
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- 4. chimia.ch [chimia.ch]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 6. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 7. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Reducing Epimerization During the Synthesis of Substituted Cyclobutanes
Welcome to the technical support center for stereoselective cyclobutane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on a critical challenge: preventing epimerization. The rigid, strained nature of the cyclobutane ring, combined with the stereochemical demands of modern therapeutics and natural product synthesis, makes controlling diastereoselectivity a paramount concern.
This guide moves beyond simple protocols to explain the why behind experimental choices. We will explore the mechanistic underpinnings of epimerization in common cyclobutane syntheses and provide actionable troubleshooting strategies to maintain stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of cyclobutane synthesis, and why is it a major issue?
Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In substituted cyclobutanes, this leads to the formation of a diastereomer. For example, a desired cis-1,3-disubstituted cyclobutane could partially convert to the trans-1,3 diastereomer.
This is a critical issue because diastereomers possess distinct physical and chemical properties. In a pharmaceutical context, one diastereomer may be a potent therapeutic while another could be inactive or even toxic.[1] The presence of an undesired diastereomer complicates purification, reduces the overall yield of the target molecule, and can compromise the biological and pharmacological profile of the final compound.
Q2: Which specific reaction steps and conditions are most likely to cause epimerization in my cyclobutane synthesis?
Epimerization hotspots typically involve the formation of a transient, planar intermediate or a species where the stereocenter becomes temporarily achiral. Key factors include:
-
Base- or Acid-Catalyzed Enolization: Protons alpha to a carbonyl group on a cyclobutane ring are particularly susceptible to abstraction by a base, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers.[1] Similarly, acid catalysis can promote enol formation, achieving the same outcome.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for epimerization, allowing a system to overcome the energy barrier and equilibrate to the most thermodynamically stable diastereomer.[2][3][4]
-
Prolonged Reaction Times: The longer a stereochemically sensitive intermediate is exposed to conditions that promote epimerization (e.g., presence of base, heat), the greater the extent of stereochemical scrambling will be.[5]
-
Choice of Base: Strong, non-hindered bases (e.g., sodium methoxide) are more likely to cause epimerization than sterically hindered bases (e.g., lithium tert-butoxide, DBU), which may exhibit greater selectivity due to steric approach control.[6]
-
Reaction Intermediates: Certain reaction pathways, such as those involving radical intermediates, can sometimes lead to loss of stereochemical information if the radical species has a sufficient lifetime to undergo conformational changes before ring closure.[7][8][9]
Q3: I'm performing a [2+2] cycloaddition. How can I maximize stereoselectivity and avoid epimerization of the final product?
[2+2] cycloadditions are a cornerstone of cyclobutane synthesis.[10] Maintaining stereocontrol depends heavily on the mechanism:
-
Concerted vs. Stepwise Mechanisms: Many thermal and photochemical [2+2] cycloadditions proceed through a concerted mechanism, which is often stereospecific. However, if the reaction proceeds through a stepwise mechanism involving a diradical or zwitterionic intermediate, rotation around single bonds can occur before ring closure, leading to a loss of stereoselectivity and a mixture of diastereomers.
-
Post-Reaction Epimerization: Even if the cycloaddition itself is stereospecific, the resulting product may be labile. If the cyclobutane adduct contains an activating group (like an ester or ketone), it can epimerize during workup or purification if exposed to acidic or basic conditions.
Preventative Measures:
-
Reaction Conditions: For photochemical cycloadditions, using low temperatures can help trap the initial kinetic product.[10]
-
Catalyst Choice: Lewis acid or organocatalyzed [2+2] cycloadditions can offer high levels of stereocontrol by organizing the reactants in a chiral environment during the C-C bond formation.[10]
-
Workup and Purification: Use neutralized water for aqueous workups. When performing chromatography, consider using a less acidic solid phase like deactivated silica gel or alumina, or add a small amount of a neutral amine (e.g., triethylamine) to the eluent to prevent on-column epimerization.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter in the lab.
Scenario 1: My reaction is supposed to yield the cis-cyclobutane, but I'm getting a mixture of cis and trans isomers.
This is a classic case of kinetic vs. thermodynamic control. The initially formed product (kinetic) is likely epimerizing to the more stable product (thermodynamic).
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for unexpected diastereomer formation.
Detailed Explanation:
-
Thermodynamic vs. Kinetic Control: The trans isomer of a 1,3-disubstituted cyclobutane is often thermodynamically more stable than the cis isomer because it minimizes steric repulsion. Reactions run at higher temperatures provide enough energy to overcome the activation barrier for epimerization, allowing the initial product mixture to equilibrate to favor the more stable thermodynamic product.[2][4] Conversely, running the reaction at low temperatures can "trap" the kinetically favored product, which is the one that forms fastest.[2][4]
Scenario 2: The diastereomeric ratio (d.r.) of my product is poor immediately after the reaction, even at low temperatures.
If epimerization is not occurring post-synthesis, the issue lies with the stereoselectivity of the bond-forming reaction itself.
Possible Causes & Solutions:
| Cause | Mechanistic Rationale | Recommended Action |
| Stepwise Reaction Mechanism | The reaction may proceed through a long-lived diradical or zwitterionic intermediate, allowing for bond rotation before the final ring-closing step. This scrambles the stereochemistry. | Investigate alternative synthetic routes known to be stereospecific, such as certain stereoretentive ring contractions or highly controlled cycloadditions.[7][8] |
| Poor Facial Selectivity | The incoming reactant may be able to approach the substrate from two different faces with similar ease, leading to a mixture of diastereomers. | Increase steric hindrance on one face of the substrate or use a chiral catalyst or auxiliary to block one approach. This is a common strategy in asymmetric synthesis.[11] |
| Reagent Control Issues | The geometry of the reactants themselves dictates the stereochemical outcome. For example, in a [2+2] cycloaddition, using a (Z)-alkene will give a different diastereomer than an (E)-alkene. | Ensure the stereochemical purity of your starting materials. Isomerization of the starting material under the reaction conditions could be a hidden cause of poor d.r. |
Experimental Protocols
Protocol 1: Base-Mediated Epimerization Test
This protocol helps determine if your purified cyclobutane product is susceptible to epimerization under basic conditions.
Objective: To assess the stereochemical stability of a substituted cyclobutane containing an activating group (e.g., ester, ketone).
Materials:
-
Your purified cyclobutane product (10 mg)
-
Anhydrous solvent (e.g., THF or Methanol, 1 mL)
-
Base (Choose one):
-
Mild: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Strong: Sodium methoxide (NaOMe)
-
-
TLC plates, NMR tubes, HPLC vials
Procedure:
-
Dissolve the cyclobutane (10 mg) in the anhydrous solvent (1 mL) in a small vial.
-
Take an initial sample (t=0) for analysis (TLC, HPLC, or ¹H NMR) to establish the initial diastereomeric ratio.
-
Add a catalytic amount of the chosen base (e.g., 0.1 equivalents of DBU or NaOMe).
-
Stir the reaction at room temperature.
-
Monitor the reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Quench each aliquot with a drop of saturated ammonium chloride solution before analysis.
-
Analyze the diastereomeric ratio of each sample.
Interpreting the Results:
-
No Change in d.r.: Your product is stereochemically robust under these conditions.
-
Change in d.r. over time: Your product is epimerizing. The final ratio likely represents the thermodynamic equilibrium. This confirms that exposure to base during workup or purification must be minimized or avoided.
Protocol 2: Optimizing for Kinetic Control in a Base-Promoted Reaction
Objective: To minimize epimerization when a basic step is required for the synthesis.
Workflow Diagram:
Caption: Workflow for minimizing epimerization under basic conditions.
Key Principles:
-
Low Temperature: Performing the reaction at -78°C (dry ice/acetone bath) is standard practice to prevent equilibration to the thermodynamic product.[2]
-
Hindered Base: Use of a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) can improve selectivity.
-
Rapid Quenching: Once the reaction is complete, it should be quenched immediately at low temperature to neutralize the base and prevent epimerization during warming to room temperature.
References
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Thermodynamic and kinetic reaction control. Wikipedia.
- 33: Kinetic control vs. thermodynamic control. YouTube.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- How to prevent epimerization during Cyclo(Pro-Leu) synthesis. Benchchem.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Technical Support Center: Strategies to Minimize Epimeriz
Sources
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- 2. m.youtube.com [m.youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving High-Quality Crystals of Cyclobutane Derivatives for X-ray Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the challenges associated with growing single crystals of cyclobutane derivatives suitable for X-ray diffraction analysis. The unique structural constraints of the cyclobutane ring can present specific crystallization challenges, and this resource offers in-depth troubleshooting and frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why are cyclobutane derivatives often challenging to crystallize?
A1: Cyclobutane derivatives can be challenging to crystallize due to a combination of factors related to their rigid four-membered ring structure. This rigidity can limit the number of low-energy conformations available for efficient packing into a crystal lattice. Furthermore, depending on the substituents, these molecules may lack a sufficient number of strong intermolecular interaction sites (like hydrogen bond donors/acceptors) to drive the self-assembly process, which is crucial for forming a well-ordered crystal.[1][2][3]
Q2: What is the most critical factor to consider when starting a crystallization experiment for a new cyclobutane derivative?
A2: The most critical initial factor is solvent selection . The right solvent or solvent system is paramount as it directly influences solubility, supersaturation, and molecular interactions, all of which govern crystal nucleation and growth.[4][5][6][7] A poor solvent choice can lead to the formation of oils, amorphous precipitates, or crystals of poor quality. A systematic screening of a diverse range of solvents is highly recommended.
Q3: How pure does my cyclobutane derivative need to be for successful crystallization?
A3: High purity is crucial for obtaining high-quality single crystals. Impurities can inhibit nucleation, disrupt the crystal lattice, and lead to the growth of smaller or disordered crystals.[8] It is generally recommended that the compound be at least 95% pure, and for challenging cases, purity of >99% is ideal. Standard purification techniques such as column chromatography, recrystallization, or sublimation should be employed to achieve the required purity before attempting crystallization.
Q4: How much material do I need to grow crystals for single-crystal X-ray diffraction?
A4: The amount of material required can vary significantly depending on the crystallization technique and the properties of the compound. For screening purposes using techniques like vapor diffusion, you can often start with as little as a few milligrams of your compound.[9][10][11] However, it is always advisable to have a larger quantity (50-100 mg) available for optimization experiments.
Q5: What are the most common and effective crystallization techniques for small molecules like cyclobutane derivatives?
A5: The most common and effective techniques for small molecules are:
-
Slow Evaporation: This is often the simplest method, where a nearly saturated solution is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[9][10][12][13]
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, which gradually reduces the solubility of the compound and induces crystallization.[9][10][11][14][15][16] It is highly controllable and effective for small quantities of material.
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[11][17][18]
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9][13][17][19]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of your cyclobutane derivatives and provides actionable solutions.
Problem 1: My compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such a great extent that it separates as a liquid phase (an oil) rather than a solid crystal. This is often due to a rapid increase in supersaturation or a solvent system that is too good for the compound.
Solutions:
-
Reduce the rate of supersaturation:
-
Slow Evaporation: Use a vial with a smaller opening or cover it with parafilm and punch only a few small holes to slow down the evaporation rate.[12]
-
Vapor Diffusion: Decrease the concentration of the precipitant in the reservoir.
-
Slow Cooling: Reduce the cooling rate. Place the crystallization vessel in a Dewar flask with warm water to ensure very slow cooling.[13][17]
-
-
Modify the solvent system:
-
Use a less-polar solvent if your compound is highly soluble in polar solvents, and vice-versa.
-
For binary solvent systems, increase the proportion of the solvent in which the compound is more soluble to slow down the precipitation.[20]
-
-
Lower the temperature: Setting up the crystallization at a lower temperature (e.g., in a refrigerator or cold room) can sometimes prevent oiling out by slowing down the kinetics of phase separation.
Problem 2: I'm getting a lot of very small, needle-like crystals, but nothing large enough for X-ray analysis.
Causality: The formation of many small crystals suggests a high nucleation rate and rapid crystal growth. This can be caused by too rapid supersaturation, the presence of impurities (including dust), or vibrations. The ideal is to have a few nucleation sites and slow growth.[13][19]
Solutions:
-
Decrease the concentration: Start with a slightly less concentrated solution. This will require a longer time to reach supersaturation, promoting slower growth of fewer crystals.
-
Control the evaporation/diffusion rate: As with "oiling out," slow down the process. Use a tighter cap or fewer pinholes for slow evaporation. For vapor diffusion, use a more dilute precipitant solution.[9][12]
-
Filter the solution: Before setting up the crystallization, filter your solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as nucleation sites.[12]
-
Minimize disturbances: Place your crystallization experiments in a location free from vibrations and temperature fluctuations.[13][19]
-
Consider seeding: If you have a few small crystals, you can use them as "seeds." Prepare a new, slightly undersaturated solution and add a single, well-formed microcrystal. This provides a single nucleation point for growth.
Problem 3: My compound precipitates as an amorphous powder.
Causality: Amorphous precipitation occurs when the molecules come out of solution so quickly that they don't have time to arrange themselves into an ordered crystal lattice. This is an extreme case of rapid supersaturation.
Solutions:
-
Drastically slow down the crystallization process: Employ the slowest possible methods. For example, in vapor diffusion, use a very volatile "good" solvent and a much less volatile "bad" solvent.[11]
-
Use a more viscous solvent: A more viscous solvent can slow down the diffusion of molecules to the growing crystal face, promoting more orderly growth.
-
Explore a wider range of solvents: The issue might be a fundamental mismatch between the solvent and the solute's packing requirements. A comprehensive solvent screen is necessary.
Problem 4: The crystals are twinned or intergrown.
Causality: Twinning occurs when two or more crystals grow together in a symmetrical, but crystallographically distinct, orientation. This can be influenced by the solvent and the rate of crystal growth.[10] Intergrowth happens when multiple crystals nucleate and grow into each other.
Solutions:
-
Change the solvent system: The solvent can influence the growth rates of different crystal faces.[4][5][6][21] Trying a different solvent or a mixture of solvents can sometimes favor the growth of a single, untwinned crystal.
-
Reduce the number of nucleation sites: As with the formation of small crystals, ensure your solution is clean and the crystallization is undisturbed to minimize the chances of multiple crystals growing close to each other.
-
Optimize the temperature: Both higher and lower temperatures can affect crystal habit and the propensity for twinning. Experiment with different temperature conditions.
Experimental Protocols & Data Presentation
Protocol 1: Vapor Diffusion Crystallization
This method is highly effective for small quantities and allows for fine control over the crystallization process.[9][10][11][15][16]
Materials:
-
Small inner vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed)
-
Larger outer vial with a screw cap (e.g., a 4 mL glass vial)
-
Your cyclobutane derivative
-
"Good" solvent (in which your compound is soluble)
-
"Bad" solvent (a more volatile solvent in which your compound is insoluble, but which is miscible with the "good" solvent)
Procedure:
-
Prepare a concentrated solution of your cyclobutane derivative in the "good" solvent.
-
Filter the solution through a 0.22 µm syringe filter into the small inner vial.
-
Add the "bad" solvent to the larger outer vial to a depth of 2-3 mm.
-
Carefully place the inner vial containing your compound solution into the outer vial. Ensure the inner vial does not tip over.
-
Seal the outer vial tightly with the cap.
-
Store the setup in a vibration-free location and monitor for crystal growth over several days to weeks.
Solvent Selection Guide
The choice of solvent is critical. The following table provides a starting point for solvent screening for cyclobutane derivatives.
| Solvent Class | Examples | Properties & Considerations |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Good for moderately polar compounds. Diethyl ether is very volatile, making it a good "bad" solvent for vapor diffusion. |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, which may aid or hinder crystallization depending on the compound's structure. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good solvents for a wide range of organic compounds. Highly volatile. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar. Often used as "bad" solvents to precipitate compounds from more polar solutions. |
| Ketones | Acetone, 2-Butanone (MEK) | Moderately polar. Acetone is highly volatile. |
| Esters | Ethyl acetate | Good general-purpose solvent. |
| Nitriles | Acetonitrile | A polar aprotic solvent. |
Tip: A good starting point for a binary solvent system in vapor diffusion is to dissolve your compound in a less volatile solvent like toluene or THF and use a more volatile anti-solvent like pentane or diethyl ether in the reservoir.[11]
Visualization of Workflows
Logical Flow for Troubleshooting Crystallization
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Vapor Diffusion Setup
Caption: Schematic of the vapor diffusion crystallization method.
References
- Crystal Growth. (n.d.). Linac Coherent Light Source.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- A Review on the Crystal Engineering Based Templated Synthesis of Cyclobutane Rings in Solid Phase. (n.d.). ER Publications.
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- Getting crystals your crystallographer will treasure: a beginner's guide. (2014).
- Growing Crystals. (n.d.). MIT.
- Guide for crystallization. (n.d.).
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
- Troubleshooting. (2022). Chemistry LibreTexts. [Link]
- Simple and efficient modifications of well known techniques for reliable growth of high-quality crystals of small bioorganic molecules. (2014). IUCrJ, 1(Pt 4), 235–241. [Link]
- Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG. (2015).
- Crystallisation Techniques. (2006). University of Bristol.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2138-2161. [Link]
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Technical Support Center: Addressing Matrix Effects in LC-MS/MS of Biological Samples
Welcome to the technical support center for LC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in quantitative analysis: the matrix effect. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to build robust and reliable analytical methods.
Introduction: Understanding the "Invisible" Problem
In the world of liquid chromatography-tandem mass spectrometry (LC-MS/MS), we chase sensitivity and specificity. Yet, the very biological samples we analyze—plasma, serum, urine, tissue homogenates—contain a complex milieu of endogenous components like phospholipids, salts, proteins, and metabolites.[1][2] These components constitute the "matrix." A matrix effect is any alteration of the ionization efficiency of a target analyte caused by the presence of these co-eluting matrix components.[3][4]
This phenomenon typically manifests in two ways:
-
Ion Suppression: The most common effect, where matrix components interfere with the analyte's ionization process, leading to a decreased signal intensity.[1][2][5][6]
-
Ion Enhancement: A less frequent occurrence where co-eluting compounds boost the analyte's ionization, resulting in an artificially high signal.[2][3][5]
Both effects compromise data accuracy, precision, and the overall reliability of a bioanalytical method.[3] The primary mechanisms involve competition for charge in the ion source, changes in droplet surface tension that affect solvent evaporation, or co-precipitation of the analyte with non-volatile matrix components.[3] Phospholipids, in particular, are notorious for causing ion suppression in the analysis of plasma and serum samples.[7][8]
This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the integrity of your results.
Troubleshooting Guide: From Problem to Solution
This section is structured to address specific issues you may encounter during method development and sample analysis.
Q1: How do I know if my method is suffering from matrix effects?
You cannot "see" a matrix effect by simply looking at the chromatogram of your analyte. It must be experimentally assessed. There are two primary, complementary methods for this evaluation.
Qualitative Assessment: Post-Column Infusion
This experiment is invaluable during method development to visualize chromatographic regions where ion suppression or enhancement occurs.[6][9]
Causality: By infusing a constant stream of your analyte directly into the mass spectrometer (post-column), you create a stable baseline signal. When a blank, extracted matrix sample is injected onto the column, any co-eluting components that interfere with ionization will cause a dip (suppression) or a rise (enhancement) in this baseline.[3][6][10] This allows you to see if your analyte's retention time falls within a "zone" of suppression.
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-junction to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion: Prepare a solution of your analyte in the mobile phase at a concentration that gives a stable, mid-level signal. Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Analysis: Once the infused signal is stable, inject a blank biological matrix sample that has been subjected to your entire sample preparation procedure.
-
Interpretation: Monitor the signal of the infused analyte. A steady baseline indicates no matrix effect at that point in the chromatogram. Dips in the signal indicate regions of ion suppression, while peaks indicate ion enhancement.[3]
Quantitative Assessment: Post-Extraction Spiking
This is the "gold standard" for quantifying the extent of matrix effects and is a critical component of regulatory method validation.[4][6]
Causality: This method directly compares the analyte's response in a clean solution to its response in the presence of extracted matrix components, thereby isolating the effect of the matrix on the ion source.[10][11]
Experimental Protocol: Quantitative Matrix Factor Calculation
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike your analyte and internal standard (IS) into a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and IS into these extracts at the same low and high concentrations as Set A.
-
-
Analyze: Inject and analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF):
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The IS-normalized MF should also be calculated to assess how well the IS compensates for the effect. An acceptable range is often considered to be 0.8 to 1.2.
-
Q2: My results show significant ion suppression. What are the most effective strategies to fix this?
Once a matrix effect is confirmed, a systematic approach is needed to mitigate it. The goal is to either remove the interfering components or compensate for their effect.
Strategy 1: Optimize Chromatographic Separation
Causality: Matrix effects occur when interferences co-elute with your analyte.[1][10] Therefore, the first and often most effective strategy is to adjust your chromatography to separate the analyte from the region of ion suppression identified by your post-column infusion experiment.
Actionable Steps:
-
Modify Gradient: Adjust the slope of your organic mobile phase gradient to improve resolution.[12]
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to Phenyl-Hexyl or a polar-embedded phase) to alter selectivity.
-
Adjust Mobile Phase pH: For ionizable analytes, changing the pH can significantly shift retention time away from interfering phospholipids.[13]
Strategy 2: Improve Sample Preparation
Causality: The most direct way to eliminate matrix effects is to remove the interfering components before the sample is ever injected.[1][10][7] Biological fluids require cleanup, but the level of rigor varies.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Effectiveness in Removing Phospholipids | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid.[14] | Poor. Phospholipids are soluble in the supernatant.[7][13][15] | Fast, simple, inexpensive, generic.[7] | Results in the "dirtiest" extract, often with significant matrix effects.[13][14] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent based on pH and polarity.[7] | Good. Can provide very clean extracts.[13] | Inexpensive, provides clean extracts. | Can have low recovery for polar analytes, requires method development, may be difficult to automate.[13][16] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Very Good to Excellent. Different modes (reversed-phase, ion-exchange, mixed-mode) can be tailored for specific analytes and interferences.[1][13][16] | High selectivity, provides clean extracts, can concentrate the analyte. | Requires significant method development, more expensive. |
| Phospholipid Removal Plates/Cartridges | Specialized products (e.g., using zirconia-coated silica) that selectively remove phospholipids during or after protein precipitation.[7][8][17] | Excellent. Specifically designed to target and remove the main source of matrix effects in plasma.[15][18] | Simple and fast (like PPT), but provides a much cleaner extract.[14] | Higher cost than standard PPT. |
Strategy 3: Dilute the Sample
Causality: Simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact analyte ionization.[10][16][19]
Actionable Steps:
-
This is a viable and easy strategy, but its utility is limited by the sensitivity of the assay.[10][16]
-
A 10-fold dilution can often reduce matrix effects substantially, but this also reduces your analyte concentration by 10-fold, which may place it below the limit of quantitation (LOQ).[16][20]
Strategy 4: Use an Appropriate Internal Standard
Causality: An ideal internal standard (IS) co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized.
The Gold Standard: A stable isotope-labeled internal standard (SIL-IS) is the best choice.[10][21] A SIL-IS is chemically identical to the analyte, ensuring it has the same extraction recovery and chromatographic behavior, and thus experiences the same matrix effect.[22]
Visual Workflow: Troubleshooting Matrix Effects
The following diagram outlines a logical decision-making process for identifying and resolving matrix effects.
Caption: A decision tree for systematically addressing matrix effects.
Frequently Asked Questions (FAQs)
Q: Is a stable isotope-labeled internal standard (SIL-IS) a "magic bullet" that solves all matrix effect problems?
A: While a SIL-IS is the best tool for compensating for matrix effects, it is not a magic bullet. It does not eliminate the root cause, which is ion suppression. Significant ion suppression can still reduce the signal of both the analyte and the SIL-IS to a point where the assay sensitivity is compromised.[7] Furthermore, for a SIL-IS to work perfectly, it must co-elute perfectly with the analyte.[23] Sometimes, particularly with deuterium-labeled standards, a "deuterium isotope effect" can cause a slight shift in retention time, leading to incomplete compensation if the matrix effect is highly localized in the chromatogram.[23]
Q: My results are not reproducible between different patient plasma lots. What is happening?
A: You are likely observing a relative matrix effect . While the absolute matrix effect describes the suppression or enhancement for a given matrix, the relative matrix effect describes the variability of that effect between different sources or lots of the same biological matrix (e.g., plasma from six different individuals). Patient samples can have high inter-individual variability in matrix components due to diet, disease state, or co-administered medications.[21] This is why regulatory guidance requires testing multiple lots of blank matrix during method validation. If a non-isotope-labeled IS is used, it may not track the analyte's recovery and ionization variability across these different patient samples, leading to erroneous results.[21]
Q: When should I choose simple dilution over a more complex and expensive sample cleanup like SPE?
A: The choice depends on a trade-off between the required sensitivity of your assay and the throughput demands of your lab.
-
Choose Dilution When: Your assay is highly sensitive, and the analyte concentration is well above the LOQ. If a 10-fold or even 50-fold dilution still provides a robust signal, it is the quickest and cheapest way to reduce matrix effects.[10][16][19]
-
Choose Advanced Cleanup (SPE, etc.) When: You need the highest possible sensitivity (low LOQ). In these cases, you cannot afford to dilute the sample. In fact, you may need to concentrate it. A rigorous cleanup like mixed-mode SPE is necessary to remove interferences and allow for low-level detection.[13][16]
Q: What is the primary cause of matrix effects in plasma or serum samples?
A: While many endogenous substances can contribute, phospholipids are widely recognized as the major cause of ion suppression when analyzing biological fluids with electrospray ionization (ESI).[7][8][15] They are abundant in cell membranes and are often co-extracted with analytes, particularly during simple protein precipitation.[8] They tend to elute over a broad range in reversed-phase chromatography, increasing the likelihood of co-elution with target analytes.[8]
Visualization: The Mechanism of Ion Suppression
The following diagram illustrates how matrix components can interfere with analyte ionization in an ESI source.
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Validation & Comparative
comparative study of synthesis routes for substituted cyclobutanes
A Comparative Guide to the Synthesis of Substituted Cyclobutanes for Researchers and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in a wide array of bioactive natural products and pharmaceutical agents.[1][2][3][4][5] Its conformational rigidity and unique three-dimensional arrangement of substituents make it a valuable scaffold in medicinal chemistry for modulating pharmacological properties.[5][6] However, the inherent ring strain of the cyclobutane core presents a significant synthetic challenge. This guide provides a comparative analysis of the most prominent synthetic routes to substituted cyclobutanes, offering insights into their mechanisms, scope, and limitations, supported by experimental data and detailed protocols.
[2+2] Cycloaddition: The Workhorse of Cyclobutane Synthesis
The [2+2] cycloaddition, the formal combination of two two-carbon units, is arguably the most direct and widely employed method for constructing the cyclobutane ring.[7][8][9] This approach can be broadly categorized into photochemical, thermal, and metal-catalyzed methods, each with its own set of advantages and challenges.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings, often proceeding with high regio- and stereoselectivity.[8][10][11][12] The reaction is typically initiated by the photoexcitation of one of the alkene partners, often an enone, to its triplet state, which then undergoes a stepwise radical addition to the second alkene.[9]
Key Characteristics:
-
Mechanism: Involves the formation of a 1,4-diradical intermediate upon irradiation.[9]
-
Stereoselectivity: The stereochemistry of the starting alkenes is often retained in the product.[11]
-
Scope: Widely applicable to a variety of alkenes, including enones, cinnamic acid derivatives, and others.[8][13]
-
Challenges: Potential for side reactions and the need for specialized photochemical equipment. Product photodegradation can also be an issue.[14]
Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone [13][14]
This protocol describes a general procedure for the photochemical [2+2] cycloaddition between an enone and an alkene.
Materials:
-
Enone (1.0 equivalent)
-
Alkene (1.0-5.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., acetone, acetonitrile, or dichloromethane)
-
Photoreactor equipped with a suitable UV lamp (e.g., mercury lamp)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the enone and alkene in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific reaction.
-
Thoroughly deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Oxygen can quench the excited triplet state and lead to side reactions.
-
Irradiate the solution with the UV lamp while maintaining an inert atmosphere and cooling if necessary.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysis offers a milder alternative to photochemical methods for effecting [2+2] cycloadditions.[15][16][17] A variety of transition metals, including rhodium, nickel, and cobalt, have been shown to catalyze these transformations, often with high efficiency and stereocontrol.[16]
Key Characteristics:
-
Mechanism: The mechanism can vary depending on the metal catalyst but often involves the formation of a metallacyclopentane intermediate.
-
Stereoselectivity: The use of chiral ligands on the metal catalyst can enable highly enantioselective [2+2] cycloadditions.[15][17]
-
Scope: Effective for the cycloaddition of a range of substrates, including bicyclic alkenes and alkynes.[16]
-
Challenges: Catalyst sensitivity and the need for careful optimization of reaction conditions.
Workflow for Metal-Catalyzed [2+2] Cycloaddition
Caption: A generalized workflow for a metal-catalyzed [2+2] cycloaddition.
Ring Expansions of Cyclopropanes
Ring expansion of readily available cyclopropane derivatives provides an alternative and often stereospecific route to substituted cyclobutanes.[1][18] These methods typically involve the generation of a reactive intermediate, such as a carbocation or a metal carbene, adjacent to the cyclopropane ring, which then triggers the ring-enlarging rearrangement.
Tiffeneau-Demjanov Type Rearrangements
The Tiffeneau-Demjanov rearrangement and its variants involve the treatment of a 1-aminomethyl-cycloalkanol or a related species with nitrous acid to generate a diazonium ion.[19][20][21] Subsequent loss of nitrogen leads to a primary carbocation that undergoes a 1,2-alkyl shift, resulting in a ring-expanded ketone.[19][22]
Key Characteristics:
-
Mechanism: Proceeds through a carbocationic intermediate, with the migration of a cyclopropyl C-C bond driving the ring expansion.[22]
-
Stereoselectivity: The stereochemistry of the migrating carbon is retained.
-
Scope: Useful for the synthesis of cyclobutanones from cyclopropanemethanols.
-
Challenges: Potential for competing reactions and rearrangements depending on the substrate structure.
Ring Contractions of Larger Carbocycles
Ring contraction strategies offer a conceptually different approach to cyclobutane synthesis, starting from more readily accessible five- or six-membered rings. These methods often provide access to highly substituted cyclobutanes that may be difficult to prepare by other means.
Favorskii Rearrangement
The Favorskii rearrangement of cyclic α-halo ketones is a classic method for ring contraction.[23][24][25][26] Treatment of an α-halo ketone with a base leads to the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative.[24][26]
Key Characteristics:
-
Mechanism: Involves the formation of a highly strained cyclopropanone intermediate.[24][26]
-
Regioselectivity: The cleavage of the cyclopropanone intermediate is generally governed by the formation of the more stable carbanion.[26]
-
Scope: Applicable to a range of cyclic α-halo ketones.
-
Challenges: The reaction can be sensitive to the substrate structure and reaction conditions.
Reaction Mechanism: Favorskii Rearrangement
Caption: The mechanism of the Favorskii rearrangement.
Contraction of Pyrrolidines
A more recent development is the stereoselective synthesis of cyclobutanes through the ring contraction of substituted pyrrolidines.[4][27][28] This method utilizes iodonitrene chemistry to generate a 1,1-diazene intermediate from the pyrrolidine, which then extrudes nitrogen to form a 1,4-biradical that collapses to the cyclobutane product.[4][28]
Key Characteristics:
-
Mechanism: Involves a radical pathway with the formation of a 1,4-biradical intermediate.[4][28]
-
Stereoselectivity: The reaction is often highly stereospecific, with the stereochemistry of the starting pyrrolidine being transferred to the cyclobutane product.[14][27][28]
-
Scope: Tolerates a variety of functional groups and substitution patterns.[27]
-
Challenges: The reaction conditions may not be suitable for all substrates.
Experimental Protocol: Ring Contraction of a Substituted Pyrrolidine [4][14]
This protocol is based on the method developed by Antonchick and colleagues for the stereoselective synthesis of cyclobutanes from pyrrolidines.[4]
Materials:
-
Substituted pyrrolidine (1.0 equivalent)
-
Hydroxy(tosyloxy)iodobenzene (HTIB) (2.0 equivalents)
-
Ammonium carbamate (4.0 equivalents)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a solution of the substituted pyrrolidine in TFE, add ammonium carbamate and HTIB.
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the substituted cyclobutane.
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yields | Stereocontrol |
| Photochemical [2+2] Cycloaddition | Direct, often high stereoselectivity, broad substrate scope.[8][10][11][12] | Requires specialized equipment, potential for side reactions and product degradation.[14] | Moderate to high | Good to excellent |
| Metal-Catalyzed [2+2] Cycloaddition | Mild reaction conditions, potential for high enantioselectivity with chiral catalysts.[15][16][17] | Catalyst sensitivity, may require optimization. | Good to excellent | Good to excellent |
| Tiffeneau-Demjanov Ring Expansion | Stereospecific, provides access to cyclobutanones.[19][20][21] | Potential for competing rearrangements, limited to specific substrates.[19] | Moderate | Good |
| Favorskii Rearrangement | Access to highly substituted cyclobutanes, ring contraction is a powerful transformation.[23][24][25][26] | Can be sensitive to substrate and conditions, formation of a strained intermediate.[24] | Moderate to good | Good |
| Pyrrolidine Ring Contraction | Highly stereospecific, good functional group tolerance, access to complex scaffolds.[4][27][28] | Newer method, scope may still be under exploration. | Low to good[4] | Excellent |
Conclusion
The synthesis of substituted cyclobutanes remains an active area of research, driven by the importance of this motif in medicinal and natural product chemistry. While [2+2] cycloadditions, particularly photochemical and metal-catalyzed variants, are the most established and versatile methods, ring expansion and ring contraction strategies offer valuable alternatives for accessing specific substitution patterns and stereoisomers. The choice of synthetic route will ultimately depend on the desired target molecule, the availability of starting materials, and the desired level of stereocontrol. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the toolbox for the efficient and selective construction of this important class of molecules.
References
- Liu, R., Zhang, M., Wyche, T. P., Winston-McPherson, G. N., Bugni, T. S., & Tang, W. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 51(30), 7503–7506. [Link]
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 854-883. [Link]
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 854-883. [Link]
- Request PDF. (n.d.). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products.
- Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2018). Organic Chemistry Frontiers. [Link]
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- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928. [Link]
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spectroscopic data comparison for cyclobutane stereoisomers
An Application Scientist's Guide to Spectroscopic Data Comparison for Cyclobutane Stereoisomers
Introduction: The Four-Membered Ring Challenge
The cyclobutane motif, a strained four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural products. Its rigid, puckered conformation provides a unique three-dimensional framework for orienting substituents, making it a valuable tool for drug development professionals seeking to optimize ligand-receptor interactions. However, this same structural rigidity gives rise to stereoisomers—most commonly cis and trans isomers—whose distinct spatial arrangements can lead to dramatically different biological activities.
Differentiating these stereoisomers is a critical, yet often non-trivial, analytical challenge. A simple confirmation of molecular weight and connectivity is insufficient; a definitive elucidation of the relative stereochemistry is required. This guide, written from the perspective of an application scientist, provides an in-depth comparison of spectroscopic techniques for this purpose. We will move beyond simple data reporting to explain the causality behind the observed spectral differences, empowering researchers to make confident stereochemical assignments. The primary focus will be on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by the confirmatory roles of Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone for stereochemical assignment of cyclobutane derivatives. The puckered nature of the cyclobutane ring fixes protons and substituents into pseudo-axial and pseudo-equatorial positions, creating distinct electronic environments and through-bond coupling interactions that are highly sensitive to geometry.
Expertise & Causality: Why NMR Excels
The diagnostic power of ¹H NMR lies in the analysis of vicinal coupling constants (³J) . The magnitude of the coupling between two protons on adjacent carbons is described by the Karplus relationship, which dictates that ³J is dependent on the dihedral angle (θ) between the C-H bonds.
-
In a trans-1,2-disubstituted cyclobutane , the two methine protons (H1 and H2) can adopt a pseudo-diaxial or pseudo-diequatorial arrangement. The rigid pseudo-diaxial conformation, often favored to minimize steric hindrance between substituents, results in a large dihedral angle (θ ≈ 150-180°), leading to a large vicinal coupling constant (³J ≈ 8–11 Hz) .[1][2][3]
-
In a cis-1,2-disubstituted cyclobutane , the methine protons are arranged with one being pseudo-axial and the other pseudo-equatorial. This results in a smaller dihedral angle (θ ≈ 0-30° for one conformation, and ≈ 120° for the ring-flipped conformer). This geometry, often averaged by rapid ring flipping, leads to a smaller vicinal coupling constant (³J ≈ 5–8 Hz) .[3]
Furthermore, the chemical shifts (δ) of the ring protons are uniquely affected by the stereochemistry. In cis isomers, substituents can deshield adjacent protons more significantly than in trans isomers due to their spatial proximity.
Data Presentation: Comparing 1,2-Diphenylcyclobutane Isomers
The study of cis and trans-1,2-diphenylcyclobutane provides a classic, well-documented example of these principles.[1][2]
| Parameter | trans-1,2-diphenylcyclobutane | cis-1,2-diphenylcyclobutane | Rationale |
| Methine Protons (H1, H2) | δ ≈ 3.61 ppm | δ ≈ 4.05 ppm | Different shielding environments due to phenyl group orientation. |
| Methylene Protons (H3, H4) | δ ≈ 2.17–2.35 ppm | δ ≈ 2.48–2.50 ppm | Anisotropic effects from the proximal phenyl groups in the cis isomer cause deshielding. |
| Vicinal Coupling (³J_H1,H3a) | ~8-10 Hz (pseudo-axial/axial) | Averaged due to ring flip | The rigid conformation of the trans isomer allows for distinct axial and equatorial couplings. |
| Vicinal Coupling (³J_H1,H2) | ~10 Hz (if pseudo-diaxial) | Not directly observed | In the study, the trans isomer favored a pseudo-diequatorial conformation for the phenyls, making H1/H2 pseudo-diaxial.[1][2] |
| Conformation | Rigid (di-pseudo-equatorial phenyls) | Fluctuates between two equivalent conformers | The trans isomer is locked to minimize steric clash, while the cis isomer undergoes rapid ring inversion.[1][2] |
Experimental Protocol: High-Resolution ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with sufficient scans to achieve a high signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis of Coupling Constants:
-
Identify the multiplets corresponding to the cyclobutane ring protons.
-
Expand the multiplets to accurately measure the peak-to-peak separations (in Hz). This value represents the coupling constant, J.
-
For complex, overlapping signals (second-order effects), utilize spectral simulation software to extract the precise chemical shifts and coupling constants by fitting a calculated spectrum to the experimental data.
-
-
Stereochemical Assignment: Compare the key vicinal (³J) coupling constants to the expected ranges for cis and trans geometries. A significantly larger coupling constant between methine protons is a strong indicator of a trans relationship.
Visualization: Dihedral Angles and J-Coupling
The following diagram illustrates the fundamental relationship between the dihedral angle of vicinal protons in cis and trans isomers and the resulting magnitude of the coupling constant.
Caption: Dihedral angle differences in cis/trans isomers.
Infrared (IR) Spectroscopy: A Confirmatory Fingerprint
While NMR provides definitive stereochemical data, IR spectroscopy serves as a valuable complementary technique. It provides information about the functional groups present and offers a unique "fingerprint" for the molecule as a whole. The differentiation of stereoisomers via IR is based on subtle changes in vibrational modes due to differences in molecular symmetry.
Expertise & Causality: Symmetry and Vibrational Modes
A trans-1,2-disubstituted cyclobutane may possess a center of symmetry (Cᵢ) that is absent in the corresponding cis isomer. According to the rule of mutual exclusion, for molecules with a center of symmetry, vibrations that are IR-active are Raman-inactive, and vice versa. Therefore, a comparison of the IR and Raman spectra can provide strong evidence for a highly symmetric trans isomer.
Even without Raman spectroscopy, the overall number and position of bands in the fingerprint region (below 1500 cm⁻¹) can differ. The less symmetric cis isomer may exhibit more IR-active bands or slight shifts in ring deformation and C-X stretching frequencies compared to the trans isomer.
Data Presentation: Characteristic Cyclobutane Absorptions
| Vibrational Mode | Wavenumber (cm⁻¹) | Comments |
| C-H Stretching | ~2850–3000 | Similar to other alkanes; not typically diagnostic for stereoisomerism.[4] |
| CH₂ Scissoring | ~1450–1470 | A common band for methylene groups.[4] |
| Ring Vibrations (Deformation) | ~900–1250 | This region is part of the fingerprint and can show subtle differences between isomers. A C₄ ring deformation is noted around 898 cm⁻¹ for unsubstituted cyclobutane.[5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Compare the fingerprint regions of the two isomers, looking for unique or shifted peaks.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized isomers, ensuring they are indeed isomers and not different compounds. However, using conventional Electron Ionization (EI) MS to differentiate stereoisomers is challenging.
Expertise & Causality: Energy and Stereochemical Integrity
The high energy of electron ionization (~70 eV) typically leads to the formation of a radical cation molecular ion ([M]⁺•) that rapidly loses its original stereochemistry before fragmentation. Consequently, cis and trans isomers often yield nearly identical mass spectra.
The characteristic fragmentation pathway for cyclobutanes is a retro-[2+2] cycloaddition, where the ring cleaves into two alkene fragments.[6] For a 1,2-disubstituted cyclobutane, this would result in a fragment corresponding to the substituted alkene. While the fragments are the same, minor differences in the relative abundances of the molecular ion or key fragments may sometimes be observed, potentially reflecting differences in the steric strain and stability of the parent neutral isomers.[7]
Data Presentation: Common Fragmentation of Cyclobutane
| Ion | m/z Value | Fragmentation Pathway |
| [C₄H₈]⁺• | 56 | Molecular Ion (for unsubstituted cyclobutane)[8] |
| [C₃H₅]⁺ | 41 | Loss of a methyl radical (•CH₃) after rearrangement.[6] |
| [C₂H₄]⁺• | 28 | Retro-[2+2] cycloaddition; cleavage into two ethylene molecules. This is a highly characteristic peak.[6] |
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons in the ion source.
-
Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Analysis: Confirm the molecular ion peak (M⁺•). Compare the fragmentation patterns of the two isomers, noting that they will likely be very similar.
An Integrated Analytical Workflow
No single technique should be used in isolation. A robust, self-validating analytical workflow is essential for unambiguous stereochemical assignment.
Caption: A logical workflow for analyzing cyclobutane stereoisomers.
Conclusion
For researchers, scientists, and drug development professionals working with cyclobutane derivatives, the unambiguous assignment of stereochemistry is paramount. This guide establishes a clear hierarchy of analytical utility:
-
¹H NMR Spectroscopy is the primary and most definitive technique, with the magnitude of vicinal coupling constants (³J) serving as the most reliable indicator of cis or trans geometry.
-
IR Spectroscopy provides excellent confirmatory data, identifying functional groups and offering a unique molecular fingerprint that can highlight differences in symmetry.
-
Mass Spectrometry is essential for verifying molecular weight but is generally the least effective tool for differentiating stereoisomers due to the nature of the ionization process.
By employing this integrated spectroscopic approach, grounded in an understanding of the underlying physical principles, researchers can confidently elucidate the three-dimensional structure of their molecules, accelerating the pace of discovery and development.
References
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for Purity Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and ubiquitous analytical techniques employed for this purpose. While each method possesses distinct advantages, their true analytical strength is revealed when they are used in a complementary fashion. This guide provides an in-depth exploration of the cross-validation of HPLC and GC-MS results for purity analysis, offering a framework for generating robust, reliable, and defensible data.
The Orthogonal Approach: Why Cross-Validate HPLC and GC-MS?
At its core, cross-validation is the process of confirming that an analytical method yields consistent and reliable results. When comparing two distinct methods like HPLC and GC-MS, this process takes on an even greater significance. It is not merely about redundancy; it is about employing orthogonal approaches to gain a more complete picture of a sample's purity profile. The fundamental differences in their separation principles provide a powerful internal check on the analytical results.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1][2] This technique is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[4][5] The coupling with a mass spectrometer allows for confident identification of the separated components.[5]
By cross-validating, we can:
-
Enhance Confidence in Purity Assessment: Agreement between two fundamentally different techniques provides a high degree of certainty in the reported purity values.
-
Identify a Broader Range of Impurities: HPLC may excel at detecting non-volatile or polar impurities, while GC-MS is superior for volatile and semi-volatile impurities.[3][4] A combined approach ensures a more comprehensive impurity profile.
-
Mitigate Method-Specific Biases: Each technique has its own potential for analytical artifacts or interferences. Cross-validation can help to identify and account for these biases.
A Comparative Overview of HPLC and GC-MS for Purity Analysis
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the potential impurities. Here is a comparative summary:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1][2] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[5][6] |
| Analyte Suitability | Wide range, including non-volatile, thermally labile, and high molecular weight compounds.[3][4] | Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[4] |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. | Can be more complex, potentially requiring derivatization to increase volatility. |
| Strengths | Versatility, wide applicability, high accuracy and reproducibility.[7][8][9] | High separation efficiency, excellent for volatile analysis, definitive identification with MS.[3][4] |
| Limitations | Lower resolution compared to capillary GC for some applications, higher cost of solvents.[10] | Limited to thermally stable and volatile compounds, potential for thermal degradation of analytes.[11] |
The Cross-Validation Workflow: A Step-by-Step Protocol
The cross-validation of HPLC and GC-MS methods should be approached systematically, following established regulatory guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) <1225>.[8][9][11]
Part 1: Method Development and Validation
Before cross-validation can begin, both the HPLC and GC-MS methods must be individually developed and validated for their intended purpose. The validation should adhere to ICH Q2(R1) guidelines and assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 2: Experimental Protocol for a Hypothetical Cross-Validation Study
Analyte: A hypothetical active pharmaceutical ingredient (API), "Compound X," a semi-volatile organic molecule.
Objective: To cross-validate HPLC-UV and GC-MS methods for the purity analysis of Compound X.
Materials:
-
Compound X reference standard (≥99.5% purity)
-
Samples of Compound X from three different batches
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
GC-grade derivatizing agent (e.g., BSTFA with 1% TMCS)
-
High-purity helium for GC
Experimental Procedure:
1. Standard and Sample Preparation:
-
HPLC Stock Standard (1 mg/mL): Accurately weigh and dissolve Compound X reference standard in methanol.
-
GC-MS Stock Standard (1 mg/mL): Accurately weigh and dissolve Compound X reference standard in a suitable solvent for derivatization (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards for both HPLC and GC-MS by diluting the respective stock standards.
-
Sample Preparation (HPLC): Accurately weigh and dissolve a known amount of each batch of Compound X in methanol to a final concentration of 1 mg/mL.
-
Sample Preparation (GC-MS): Accurately weigh and dissolve a known amount of each batch of Compound X in the derivatization solvent. Add the derivatizing agent, heat as required to complete the reaction, and then dilute to a final concentration of 1 mg/mL.
2. HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. GC-MS Method:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
4. Data Analysis:
-
For both methods, calculate the purity of each batch of Compound X using the area percent normalization method.
-
Identify and quantify any impurities present in the samples.
Interpreting the Results: Statistical Comparison and Acceptance Criteria
The cornerstone of cross-validation is the statistical comparison of the data generated by the two methods.
1. Comparison of Purity Values:
-
Student's t-test: This can be used to determine if there is a statistically significant difference between the mean purity values obtained from the HPLC and GC-MS methods for each batch.
-
F-test: This test compares the variances of the two methods to assess if they have similar precision.
2. Agreement Between Methods:
-
Bland-Altman Plot: This is a powerful graphical tool to assess the agreement between two quantitative methods.[7] It plots the difference between the two measurements against their average. This plot helps to visualize any systematic bias and the limits of agreement.
Acceptance Criteria:
The acceptance criteria should be pre-defined in the validation protocol. While there are no universally mandated criteria for cross-validation between different techniques, the following are generally considered acceptable in the pharmaceutical industry:
| Parameter | Acceptance Criteria |
| Purity (% Difference) | The mean purity values obtained by HPLC and GC-MS should not differ by more than a pre-defined percentage (e.g., ± 2%). |
| Precision (RSD) | The relative standard deviation for replicate injections should be ≤ 2% for both methods. |
| Impurity Profile | Both methods should detect the same major impurities, and the quantitative results for these impurities should be comparable within a defined range. |
| Statistical Tests | The p-value from the t-test should be > 0.05, indicating no significant difference between the means. The F-test should also show no significant difference in variances. |
Hypothetical Data Summary:
| Batch ID | HPLC Purity (%) (n=3) | GC-MS Purity (%) (n=3) | % Difference | t-test (p-value) |
| Batch 1 | 99.6 ± 0.1 | 99.5 ± 0.2 | 0.1 | > 0.05 |
| Batch 2 | 99.2 ± 0.1 | 99.1 ± 0.1 | 0.1 | > 0.05 |
| Batch 3 | 99.8 ± 0.2 | 99.7 ± 0.1 | 0.1 | > 0.05 |
Conclusion: A Unified Approach to Ensuring Data Integrity
The cross-validation of HPLC and GC-MS results is a scientifically sound strategy for achieving a high level of confidence in purity analysis. By leveraging the orthogonal nature of these two powerful techniques, researchers and drug development professionals can build a comprehensive and robust data package that stands up to scientific and regulatory scrutiny. This guide provides a framework for designing and executing a cross-validation study, from method development and validation to statistical data analysis and the establishment of appropriate acceptance criteria. Ultimately, this rigorous approach ensures the quality and integrity of the analytical data that underpins the development of safe and effective medicines.
References
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- U.S. Pharmacopeia. (n.d.). General Chapters: <1225> Validation of Compendial Methods.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram.
- Key Differences. (n.d.). Difference Between T-test and F-test.
- Analyse-it. (n.d.). Difference plot (Bland-Altman plot).
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- Sciencing. (2022). Disadvantages & Advantages Of An HPLC.
- Lösungsfabrik. (n.d.). Acceptance criteria of comparative method transfers.
- ResearchGate. (2024). A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds.
- GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC.
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A Researcher's Guide to In Vitro and In Vivo Studies of Cyclobutane-Containing Compounds
From the Benchtop to the Whole Organism: Navigating the Preclinical Gauntlet
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a highly valued scaffold in modern drug design.[1] Once considered synthetically challenging, improved chemical methods have made its incorporation into small molecules more accessible.[2][3] The unique appeal of the cyclobutane moiety lies in its distinct three-dimensional, puckered structure, which offers a powerful tool for medicinal chemists.[2][4] By replacing flexible alkyl chains or planar aromatic rings, the cyclobutane ring can conformationally lock a molecule into its most active form, reduce planarity, and improve metabolic stability.[2][3] These properties are not merely theoretical; they have translated into tangible benefits, with at least 39 cyclobutane-containing compounds in preclinical or clinical development as of early 2021.[2][3]
This guide provides a comparative analysis of in vitro and in vivo studies for this promising class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and explore the critical, often challenging, translation of data from a controlled lab environment to a complex biological system.
Part 1: The In Vitro Arena – Foundational Screening and Mechanistic Insights
In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They are performed in a controlled environment outside of a living organism, such as a test tube or a culture dish. For cyclobutane-containing compounds, these initial tests are crucial for rapidly assessing biological activity, determining the mechanism of action, and profiling initial safety and metabolic parameters.
The Rationale Behind In Vitro Testing
The primary goal of in vitro screening is to efficiently identify promising candidates from a larger pool of synthesized compounds. This stage prioritizes speed, cost-effectiveness, and the ability to isolate specific biological interactions. By introducing a cyclobutane scaffold, chemists often aim to enhance properties like metabolic stability or target engagement.[2][3][4] In vitro assays provide the first quantitative measure of whether these strategic design choices have succeeded.
A typical in vitro screening cascade for a novel cyclobutane-containing compound series follows a logical progression from simple, target-focused assays to more complex, cell-based systems.
Caption: A typical workflow for an in vivo subcutaneous xenograft efficacy study.
Key In Vivo Experimental Protocols
1. Pharmacokinetic (PK) Studies: Mice or rats are administered the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). Blood samples are collected at multiple time points, and the concentration of the drug in the plasma is measured. This data is used to calculate key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
2. Efficacy Studies (Xenograft Model): To test anticancer drugs, human cancer cells are injected subcutaneously into immunocompromised mice (e.g., SCID or nude mice). [5]Once tumors are established, the mice are treated with the cyclobutane-containing compound. The efficacy of the treatment is measured by comparing the rate of tumor growth in the treated group to a vehicle-treated control group. [5]For example, a potent cyclobutane-containing AKT inhibitor demonstrated significant tumor growth inhibition in a human xenograft mouse model. [2][3]
-
Animal Acclimatization: House female SCID mice (6-8 weeks old) for at least one week under standard conditions.
-
Cell Preparation & Implantation: Harvest human cancer cells (e.g., MDA-MB-231 breast cancer) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group), ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Test Compound (e.g., 20 mg/kg)
-
-
Dosing: Administer the vehicle or test compound daily via oral gavage for 21 days. Monitor animal body weight and general health daily as a measure of tolerability.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the treatment period ends.
-
Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Data Presentation: Summarizing In Vivo Efficacy
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle | - | 1450 ± 125 | - | +2.5 |
| CB-02 | 20 | 580 ± 95 | 60% | -1.8 |
| Positive Control | 10 | 495 ± 88 | 66% | -5.5 |
This table represents hypothetical data for illustrative purposes.
Part 3: Bridging the Gap – The Challenge of In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical research is to use in vitro data to predict in vivo success. However, the correlation is notoriously complex and often fails. [6]A compound that is highly potent in a cell culture dish may be completely inactive in an animal model due to poor absorption, rapid metabolism, or unforeseen toxicity. [6][7]
Why Simple Correlation Fails
The transition from a 2D cell monolayer to a 3D living system introduces a host of variables that are absent in vitro. A simple IC₅₀ value from a cell assay does not account for the compound's journey through the body.
Caption: Factors creating the in vitro-in vivo gap and the mitigating role of the cyclobutane scaffold.
How the Cyclobutane Scaffold Can Improve Correlation
This is where the strategic inclusion of a cyclobutane ring becomes a key advantage. By designing molecules with improved drug-like properties from the outset, the gap between in vitro and in vivo results can be narrowed.
-
Enhanced Metabolic Stability: The cyclobutane ring is chemically inert and can block metabolically labile sites on a molecule. [2][3]This was demonstrated by a compound where the cyclobutyl linker led to excellent plasma stability in vitro, which successfully translated to high plasma exposure and oral bioavailability in vivo. [2][3]* Predictable Conformation and Pharmacokinetics: The rigid, 3D structure of the cyclobutane ring reduces the number of possible conformations a molecule can adopt. [8]This can lead to more predictable interactions with metabolic enzymes and transporters, resulting in less variable and more easily modeled pharmacokinetic profiles. [9] A successful drug candidate is one where the in vitro data tells a story that is confirmed in vivo. For example, a compound with a cis-1,4-cyclobutane linker was found to be optimal in in vitro testing and subsequently showed the highest plasma exposure and oral bioavailability in mice, demonstrating a strong and positive correlation. [2][3]
Conclusion
The evaluation of cyclobutane-containing compounds requires a synergistic interplay between in vitro and in vivo studies. In vitro assays serve as the essential, high-throughput foundation for identifying potent molecules and understanding their mechanism, with a particular focus on verifying the intended benefits of the cyclobutane core, such as metabolic stability. However, the true test of a drug candidate lies in the in vivo setting, where efficacy, safety, and pharmacokinetics are assessed in a whole, dynamic system. The unique properties of the cyclobutane scaffold can significantly improve the predictability between these two domains, making it a powerful tool in the development of the next generation of therapeutics. A successful research program is one that thoughtfully integrates learnings from both arenas to guide the design and selection of compounds with the highest probability of clinical success.
References
- Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing.
- Janssen, E., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
- Fisher, M., et al. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. MDPI.
- Synthesis and in vivo evaluation of bicyclic gababutins. (n.d.). ResearchGate.
- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI.
- Janssen, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar.
- Antarctic Microalga Chlamydomonas sp. ICE-L Cryptochrome CiCRY-DASH1 Mediates Efficient DNA Photorepair of UV-Induced Cyclobutane Pyrimidine Dimer and 6-4 Photoproducts. (n.d.). MDPI.
- Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate.
- In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. (2021). YouTube.
- Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. (n.d.). ResearchGate.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (n.d.). MDPI.
- Demonstrating Drug Efficacy in Veterinary Medicine. (n.d.). VIN.
- In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. (2022). MDPI.
- Correlation between in vitro and in vivo studies? (2020). ResearchGate.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (2018). National Institutes of Health.
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A Comparative Guide to the Metabolic Stability of Cyclobutane vs. Cyclopentane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. The strategic incorporation of alicyclic scaffolds is a widely employed tactic to enhance drug-like properties, and among these, small cycloalkanes are of particular interest. This guide provides an in-depth comparison of the metabolic stability of cyclobutane and cyclopentane analogs, synthesizing experimental data with mechanistic insights to inform rational drug design.
The Significance of Metabolic Stability in Drug Discovery
The metabolic fate of a drug candidate profoundly influences its pharmacokinetic profile, dictating its half-life, exposure, and potential for drug-drug interactions. Poor metabolic stability can lead to rapid clearance, requiring higher or more frequent dosing, and can also result in the formation of toxic or reactive metabolites. Consequently, medicinal chemists often seek to introduce structural modifications that "block" or slow down sites of metabolic attack. Cycloalkanes, particularly cyclobutane and cyclopentane, are frequently considered as bioisosteric replacements for other groups or as linkers, and understanding their relative metabolic liabilities is paramount.
Comparative Metabolic Stability: A Data-Driven Analysis
Direct, quantitative comparisons of the intrinsic metabolic clearance of cyclobutane versus cyclopentane analogs are not abundant in publicly available literature. However, insightful data can be gleaned from metabolite profiling studies of closely related compounds.
A key study investigated the metabolism of a series of alicyclic fentanyl analogs, including cyclobutyl and cyclopentyl fentanyl, in human hepatocytes. This provides a valuable, direct comparison of how these rings influence metabolic pathways on the same core scaffold.
Key Findings from Fentanyl Analog Metabolism
The study revealed a clear trend in the primary routes of metabolism based on the size of the cycloalkane ring. While N-dealkylation was a major pathway for the smaller rings, oxidation of the alicyclic ring itself became more significant as the ring size increased.
| Fentanyl Analog | Primary Metabolic Pathway | Alicyclic Ring Oxidation |
| Cyclobutyl Fentanyl | N-dealkylation and Alicyclic Ring Oxidation | Observed |
| Cyclopentyl Fentanyl | Predominantly Alicyclic Ring Oxidation | Major Pathway |
Data synthesized from a study by Åstrand et al. (2019) in human hepatocytes.[1]
This suggests that the cyclopentane ring is more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes than the cyclobutane ring. For cyclobutyl fentanyl, while ring oxidation occurs, N-dealkylation remains a competitive metabolic route. In contrast, for cyclopentyl fentanyl, the metabolic focus shifts significantly towards oxidation of the cyclopentyl moiety itself.
Mechanistic Insights into Differential Metabolism
The observed differences in the metabolic stability of cyclobutane and cyclopentane analogs can be attributed to a combination of factors, primarily driven by ring strain and the mechanism of CYP-mediated oxidation.
The Role of Ring Strain
The stability of cycloalkanes is inversely related to their ring strain, a combination of angle strain and torsional strain.
-
Cyclopentane: Has a low ring strain energy of approximately 7.1 kcal/mol.[2] It readily adopts non-planar "envelope" and "half-chair" conformations that relieve torsional strain and bring the bond angles closer to the ideal tetrahedral angle of 109.5°.[3]
-
Cyclobutane: Possesses a significantly higher ring strain energy of 26.3 kcal/mol.[2] To alleviate some torsional strain, it adopts a puckered or folded conformation, but this results in bond angles of about 88°, a significant deviation from the ideal.[2]
This higher strain makes the C-C bonds in cyclobutane weaker and, in some contexts, more reactive. However, in the context of CYP-mediated C-H bond oxidation, the relative inertness of the rings plays out differently. The cyclopentane ring, being less strained and more flexible, can more readily position its C-H bonds for interaction with the active site of CYP enzymes.
Cytochrome P450 (CYP) Mediated Oxidation
The primary mechanism of CYP-mediated alkane metabolism involves the abstraction of a hydrogen atom to form a transient carbon radical, followed by "oxygen rebound" to form a hydroxylated metabolite. The stability of the intermediate radical is a key determinant of the reaction rate. For unsubstituted cycloalkanes, the accessibility of the C-H bonds to the enzyme's active site is a critical factor. The increased susceptibility of the cyclopentane ring to oxidation in the fentanyl analog study suggests that its C-H bonds are more readily accessed and oxidized by CYP enzymes compared to the cyclobutane ring.
Below is a diagram illustrating the generalized CYP-mediated oxidation pathway for a cycloalkane.
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of novel cyclobutane and cyclopentane analogs, the in vitro microsomal stability assay is the industry-standard method. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.
Principle of the Assay
The test compound is incubated with liver microsomes and a cofactor, typically NADPH, which is required for CYP enzyme activity. Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. The rate of disappearance is then used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Materials and Reagents
-
Test compounds (cyclobutane and cyclopentane analogs)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Procedure
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and create working solutions by diluting in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Microsome Preparation: Thaw pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the microsomal solution to wells. Include control wells without the NADPH cofactor to assess for non-CYP mediated degradation.
-
Pre-incubation: Add the test compound working solutions to the wells containing microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-cofactor controls).
-
Time Points and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically taken immediately after adding NADPH.
-
Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
Data Analysis
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein) .
A higher t1/2 and a lower CLint value indicate greater metabolic stability.
Practical Considerations for Drug Design
The choice between incorporating a cyclobutane or a cyclopentane moiety is context-dependent and should be guided by the specific goals of the drug design strategy.
-
When to Favor Cyclobutane: If a known metabolic liability exists on a flexible or larger ring system, replacing it with a cyclobutane can be an effective "metabolic switching" strategy. Its relative resistance to oxidation, as suggested by the fentanyl analog data, makes it an attractive choice for enhancing metabolic stability. The rigid, puckered nature of the cyclobutane ring can also be advantageous for locking in a specific conformation required for high-affinity binding to a biological target.[2]
-
When a Cyclopentane Might Be Preferred: While potentially more metabolically labile, the lower ring strain and greater flexibility of cyclopentane may be necessary to achieve the optimal vector for interacting with a target protein. In cases where metabolic stability is already acceptable, the cyclopentane ring may offer a better balance of physicochemical properties.
-
Case Study: G9a Inhibitors: In the development of inhibitors for the G9a enzyme, a spirocyclic cyclobutane was found to be crucial for potency. When this was replaced with a spirocyclic cyclopentane or cyclohexane, there was a significant drop in potency of at least one order of magnitude.[2] This highlights that beyond metabolic stability, the specific geometry of the ring is critical for biological activity.
Conclusion
The available evidence suggests that cyclobutane rings are generally more resistant to oxidative metabolism than cyclopentane rings. This is likely due to a combination of factors including ring strain and the accessibility of C-H bonds to CYP enzymes. The study of fentanyl analogs provides a clear example where increasing the cycloalkane ring size from four to five carbons shifts the metabolic burden towards oxidation of the ring itself.
For drug development professionals, this presents a clear strategy: when facing challenges with metabolic stability related to a cyclopentyl group or a similarly sized flexible moiety, substitution with a cyclobutyl group is a rational design choice worth exploring. However, this decision must be balanced with the potential impact on target affinity, as the rigid nature of the cyclobutane ring may not always be optimal for binding. As with all drug design, empirical testing using assays such as the in vitro microsomal stability assay is essential to validate the effects of such structural modifications.
References
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95–106. [Link]
- BenchChem. (2025). Cyclobutane vs.
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95–106. [Link]
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95–106. [Link]
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95–106. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Diva-portal.org. [Link]
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019). (PDF) Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS.
- LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
- Åstrand, A., Vikingsson, S., Gunnarsson, M., Green, H., Kronstrand, R., & Wohlfarth, A. (2019).
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A Researcher's Guide to the Validation of Novel Chemical Probes: A Hypothetical Case Study Using 3-isopropylcyclobutanecarboxylic Acid
This guide eschews a simple checklist in favor of a logical, evidence-based workflow for the comprehensive validation of an uncharacterized small molecule, using 3-isopropylcyclobutanecarboxylic acid as our hypothetical subject. We will navigate the essential phases of characterization, from initial target discovery to cellular validation, and benchmark its hypothetical performance against an established research tool. Our objective is to transform an unknown compound into a validated chemical probe, defined by its potency, selectivity, and confirmed mechanism of action in a cellular context.[3][4][5]
Phase 1: Target Identification and Initial Characterization
The journey begins with a crucial question: Does this molecule do anything of biological interest? For a small carboxylic acid like our subject compound, logical starting points include receptors and enzymes known to bind similar endogenous ligands, such as free fatty acid receptors (FFARs) or certain metabolic enzymes. A broad initial screen is the most efficient path forward.
Experimental Rationale
We will employ a commercially available panel of cell-based reporter assays for a family of G-protein coupled receptors (GPCRs) known to bind short-chain fatty acids. This approach allows for rapid, parallel screening to identify a potential primary target. A positive "hit" in such a screen is the first piece of evidence, guiding all subsequent validation efforts.
Workflow: Initial Target Screening
Caption: High-throughput screening workflow for target identification.
Protocol 1: GPCR Reporter Screening
-
Cell Culture: Maintain HEK293 cells stably expressing individual GPCRs (e.g., FFAR2) coupled to a luciferase reporter gene under the control of a response element (e.g., CRE).
-
Plating: Seed cells in 384-well white, clear-bottom plates at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working dilution in assay buffer (e.g., HBSS).
-
Treatment: Add the compound to the wells at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a known agonist control.
-
Incubation: Incubate the plate at 37°C for 6 hours.
-
Lysis and Detection: Add a luciferase substrate reagent (e.g., Bright-Glo™) to the wells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the signal to the vehicle control. A "hit" is typically defined as a signal greater than three standard deviations above the vehicle mean.
Hypothetical Screening Results
| Target Receptor | Fold Activation (at 10 µM) | Standard Deviation | Outcome |
| FFAR1 | 1.2 | 0.3 | No Hit |
| FFAR2 | 15.7 | 1.8 | Hit |
| FFAR3 | 1.5 | 0.4 | No Hit |
| GPR84 | 0.9 | 0.2 | No Hit |
The data strongly suggest that this compound is an agonist of the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This now becomes our primary target for deeper validation.
Phase 2: Potency, Selectivity, and Orthogonal Validation
Identifying a "hit" is merely the first step. A credible research tool must be potent and selective.[1][6] Potency determines the concentration range at which the tool is effective, while selectivity ensures that the observed biological effects are due to modulation of the intended target and not off-target interactions.
Experimental Rationale
First, we will perform a dose-response analysis to quantify the potency (EC50) of our compound at FFAR2. Next, we will counter-screen against related receptors (FFAR1, FFAR3) to assess selectivity. Finally, we will use an orthogonal assay—one that measures a different signaling output (IP-One accumulation)—to confirm the agonism is not an artifact of the reporter system.
Protocol 2: Dose-Response and Potency (EC50) Determination
-
Follow the procedure outlined in Protocol 1 .
-
Compound Preparation: Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 100 µM.
-
Data Analysis: Plot the normalized luminescence data against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: Orthogonal Assay (IP-One Accumulation)
-
Cell Culture: Use CHO-K1 cells stably expressing the human FFAR2 gene.
-
Plating: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Add serial dilutions of the compound in the presence of an IP-One accumulation buffer.
-
Incubation: Incubate for 1 hour at 37°C.
-
Detection: Lyse the cells and perform a competitive immunoassay (HTRF) to detect IP1 accumulation according to the manufacturer's protocol.
-
Analysis: Calculate the ratio of the 665 nm / 620 nm emissions and determine the EC50 as described above.
Hypothetical Validation Data
| Assay Type | Target | Parameter | This compound | Propionate (Known Agonist) |
| Luciferase Reporter | FFAR2 | EC50 | 750 nM | 50 µM |
| Luciferase Reporter | FFAR3 | EC50 | > 100 µM | 30 µM |
| IP-One HTRF | FFAR2 | EC50 | 920 nM | 65 µM |
These hypothetical results accomplish three critical validation goals:
-
Potency: The compound is potent, with a sub-micromolar EC50.[1]
-
Selectivity: It displays >100-fold selectivity for FFAR2 over the closely related FFAR3.
-
Orthogonal Confirmation: The similar potency observed in the IP-One assay confirms the agonism is genuine and not an artifact of the reporter system.
Phase 3: On-Target Engagement in a Cellular Environment
A molecule can show activity in engineered cell lines, but for it to be a useful tool, it must engage its target in a more physiologically relevant system at an effective concentration. Cellular Thermal Shift Assays (CETSA) and downstream biomarker analysis provide this crucial evidence.
Experimental Rationale
CETSA directly demonstrates that the compound binds to its target protein in intact cells, causing thermal stabilization. We will then move to a human immune cell line (e.g., neutrophils) that endogenously expresses FFAR2 and measure a known downstream effect of FFAR2 activation: inhibition of cAMP production. For comparison, we will use Propionate , a well-known but low-potency endogenous agonist for FFAR2.
Signaling Pathway: FFAR2-Mediated Inhibition of cAMP
Caption: FFAR2 activation by an agonist leads to Gαi-mediated inhibition of adenylate cyclase.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture human neutrophil-like cells (e.g., differentiated HL-60 cells).
-
Treatment: Treat intact cells with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the precipitated proteins by high-speed centrifugation.
-
Analysis: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for FFAR2. Increased FFAR2 signal in the compound-treated lanes at higher temperatures indicates thermal stabilization upon binding.
Protocol 5: cAMP Inhibition Assay in Primary Neutrophils
-
Cell Isolation: Isolate primary human neutrophils from fresh whole blood.
-
Treatment: Pre-treat neutrophils with various concentrations of this compound or Propionate for 15 minutes.
-
Stimulation: Stimulate the cells with 10 µM Forskolin (an adenylate cyclase activator) for 10 minutes to induce cAMP production.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable ELISA or HTRF assay kit.
-
Analysis: Calculate the percent inhibition of the Forskolin-induced cAMP signal and determine the IC50 for each compound.
Comparative Performance Guide
A key part of validating a new tool is benchmarking it against existing alternatives. Propionate is an endogenous agonist, but its low potency makes it a suboptimal research tool. Our hypothetical data demonstrate the clear advantages of our validated probe.
| Parameter | This compound | Propionate (Alternative) | Justification |
| Target | FFAR2 | FFAR2 / FFAR3 | |
| Mechanism | Agonist | Agonist | |
| Potency (EC50) | ~800 nM | ~50 µM | ~60-fold higher potency allows for lower effective concentrations, reducing off-target risks. |
| Selectivity | >100-fold vs. FFAR3 | ~2-fold vs. FFAR3 | High selectivity ensures observed effects are mediated by FFAR2, not confounding related targets. |
| Cellular Activity | Confirmed target engagement (CETSA) and potent cAMP inhibition (IC50 ~1 µM) | Low potency cAMP inhibition | Demonstrates utility in physiologically relevant cells at achievable concentrations.[1] |
Conclusion: From Molecule to Validated Research Tool
Researchers armed with such a validated tool can confidently investigate the biology of FFAR2, knowing that the observed phenotypes are unequivocally linked to the modulation of their intended target.[3][7] This rigorous approach to validation is the bedrock of reproducible science and is essential for the successful interrogation of complex biological systems.
References
- Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
- Workman, P., & Al-Lazikani, B. (2017). Which Small Molecule?
- Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
- Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Semantic Scholar. [Link]
- Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
- Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
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- 1. Page loading... [wap.guidechem.com]
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- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 13363-91-2 [chemicalbook.com]
A Guide to Inter-Laboratory Comparison of 3-Isopropylcyclobutanecarboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of the analysis of 3-isopropylcyclobutanecarboxylic acid. Recognizing the critical need for robust and reproducible analytical methods in research and drug development, this document outlines detailed experimental protocols, discusses the rationale behind methodological choices, and establishes a clear process for comparing results across different laboratories.
Introduction: The Imperative for Analytical Consistency
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ. By analyzing identical samples, participating laboratories can evaluate their accuracy, identify potential biases in their procedures, and contribute to the establishment of a consensus on best practices. This guide will detail two widely applicable analytical techniques for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies: A Dual-Pronged Approach
Given the chemical properties of this compound, both GC-MS and HPLC offer viable analytical routes. The choice between them often depends on available instrumentation, sample matrix, and the specific analytical question being addressed (e.g., total concentration versus enantiomeric purity).
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Method
GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and relatively low volatility of carboxylic acids, derivatization is a necessary step to convert the analyte into a more volatile form suitable for GC analysis.
Causality Behind Derivatization: The primary reason for derivatizing carboxylic acids is to replace the acidic proton on the carboxyl group with a non-polar group. This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective derivatization technique.
Experimental Protocol: GC-MS Analysis with Silylation
Objective: To quantify the total concentration of this compound.
Materials:
-
This compound reference standard (CAS 13363-91-2)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl Acetate (GC grade)
-
Internal Standard (e.g., Heptadecanoic acid)
-
GC vials with inserts
-
Heating block or oven
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare a stock solution of the internal standard (IS) (1 mg/mL) in ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard and the samples for analysis with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation & Derivatization:
-
Pipette 100 µL of each standard or sample into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity. Monitor characteristic ions for the TMS derivative of this compound and the internal standard.
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is a versatile technique that can often be used to analyze carboxylic acids without derivatization. For this compound, a reverse-phase method is suitable for quantifying its total concentration. Furthermore, given that the molecule possesses a chiral center, chiral HPLC can be employed to separate and quantify the individual enantiomers, which is often a critical requirement in pharmaceutical development.
Experimental Protocol: Achiral HPLC-UV Analysis
Objective: To quantify the total concentration of this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare samples by dissolving them in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore, a low wavelength is typically used).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples using the calibration curve.
Experimental Protocol: Chiral HPLC-UV Analysis
Objective: To separate and quantify the enantiomers of this compound.
Materials:
-
Racemic this compound reference standard
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound (1 mg/mL) in the mobile phase.
-
Prepare samples by dissolving them in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The ratio of hexane to isopropanol is critical for achieving enantiomeric separation and may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
-
Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Quantify each enantiomer using an external standard curve if a pure enantiomer standard is available.
Inter-Laboratory Comparison (ILC) Study Design
A well-designed ILC is crucial for obtaining meaningful and comparable results. This section outlines the key steps in organizing and executing the study.
Diagram of the ILC Workflow
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Carboxylic Acids
For researchers, scientists, and professionals in drug development, the purity of carboxylic acids is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and translatable results. The journey from a crude reaction mixture to a highly purified active pharmaceutical ingredient (API) or a key intermediate is paved with critical decisions about purification strategies. This guide provides an in-depth comparison of the primary techniques employed for carboxylic acid purification: crystallization, liquid-liquid extraction, distillation, and chromatography. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics to empower you in selecting the optimal strategy for your specific application.
The Genesis of Impurities: Understanding the Purification Challenge
Before we evaluate purification techniques, it is crucial to understand the nature of the impurities that may be present in a crude carboxylic acid sample. The impurity profile is intrinsically linked to the synthetic route employed. For instance, the oxidation of primary alcohols may result in residual alcohol or intermediate aldehydes.[1] Similarly, the carboxylation of Grignard reagents can introduce unreacted Grignard reagent and byproducts from its reaction with moisture or other electrophiles. A thorough understanding of the potential impurities is the first step in devising an effective purification strategy.
Crystallization: The Art and Science of Solid-State Purification
Crystallization is a powerful technique for the purification of solid carboxylic acids, leveraging the principles of solubility and the ordered arrangement of molecules in a crystal lattice.[2] The fundamental premise is that the desired carboxylic acid will have a high solubility in a given solvent at an elevated temperature and a significantly lower solubility at a reduced temperature, while the impurities will either remain in solution or be present in much lower concentrations.[2]
The "Why" Behind the Method: Mechanistic Insights
The success of crystallization hinges on the controlled formation of a supersaturated solution, from which the carboxylic acid molecules self-assemble into a highly ordered crystal lattice. This process inherently excludes impurities, as their molecular shape and size are typically incompatible with the repeating unit cell of the target compound's crystal structure.[1] However, rapid crystallization can lead to the entrapment of impurities within the crystal lattice or on the crystal surface.[3] Therefore, a slow and controlled cooling process is paramount to achieving high purity.
Experimental Protocol: Recrystallization of Benzoic Acid
This protocol details the purification of benzoic acid, a common solid carboxylic acid, using water as the solvent.
-
Dissolution: In a 250 mL Erlenmeyer flask, combine 2.0 g of crude benzoic acid with 30 mL of deionized water and a few boiling chips.[1]
-
Heating: Gently heat the mixture on a hot plate until the water boils and the benzoic acid dissolves completely. If solid impurities remain, it indicates they are insoluble in hot water.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the benzoic acid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 2 spatulas) and bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[4] Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a beaker can slow the cooling rate.[5] Crystal formation should be observed.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator.
Performance Data:
| Parameter | Result | Citation |
| Typical Yield | 75.9% | [6] |
| Purity | High (Melting point can be used as an indicator) | [7] |
Liquid-Liquid Extraction: Exploiting Differential Solubility
Liquid-liquid extraction is a versatile technique for separating a carboxylic acid from a mixture by partitioning it between two immiscible liquid phases, typically an organic solvent and an aqueous solution.[8] Acid-base extraction is a particularly powerful variant of this method for purifying carboxylic acids from neutral or basic impurities.
The "Why" Behind the Method: The Power of pH
Acid-base extraction leverages the acidic nature of the carboxyl group. By treating an organic solution containing the carboxylic acid and neutral or basic impurities with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[1] This salt is highly soluble in the aqueous phase, while the neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.
Experimental Protocol: Acid-Base Extraction of a Carboxylic Acid from a Neutral Impurity
This protocol describes the separation of a carboxylic acid from a neutral impurity using a biphasic solvent system.
-
Dissolution: Dissolve the mixture of the carboxylic acid and the neutral impurity in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from the evolution of CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[1] Combine the aqueous extracts. The organic layer now contains the purified neutral impurity.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with litmus paper). The carboxylic acid should precipitate out.[1]
-
Isolation: If the carboxylic acid is a solid, collect it by vacuum filtration, wash with a small amount of cold water, and dry. If it is a liquid, extract it from the aqueous solution with a fresh portion of the organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation.
Performance Data:
| Parameter | Result | Citation |
| Typical Yield | Can be low (e.g., 19% for benzoic acid in one study) due to incomplete precipitation or transfer losses. | [9] |
| Purity | High, as it effectively removes neutral and basic impurities. | [1] |
Distillation: Purification Based on Volatility
Distillation is the primary method for purifying liquid carboxylic acids, particularly when the impurities have significantly different boiling points.[1] This technique involves heating a liquid mixture to its boiling point, collecting the resulting vapor, and condensing it back into a liquid.
The "Why" Behind the Method: Raoult's Law in Action
The separation efficiency of distillation is governed by the differences in the vapor pressures of the components in the mixture. According to Raoult's law, the partial pressure of each component in the vapor phase is proportional to its mole fraction in the liquid mixture and its vapor pressure in the pure state. The component with the higher vapor pressure (and thus lower boiling point) will be enriched in the vapor phase. Fractional distillation, which employs a fractionating column, provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points.
Experimental Protocol: Fractional Distillation of a Short-Chain Carboxylic Acid
This protocol provides a general procedure for the purification of a liquid carboxylic acid by fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the crude liquid carboxylic acid and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. The initial vapor will be enriched in the more volatile components (impurities with lower boiling points).
-
Fraction Collection: Collect the distillate in separate fractions based on the boiling point. The first fraction will contain the low-boiling impurities. As the temperature stabilizes at the boiling point of the desired carboxylic acid, change the receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to rise again, indicating that the higher-boiling impurities are starting to distill, or when only a small amount of liquid remains in the distillation flask.
Performance Data:
| Parameter | Result | Citation |
| Purity | High purity (e.g., 94 wt. %) can be achieved for short-chain fatty acid ethyl esters. | [10] |
| Throughput | Scalable to industrial production. | [11] |
Chromatography: High-Resolution Separation
Chromatography encompasses a range of powerful separation techniques that are particularly useful for purifying carboxylic acids from impurities with similar physical properties.[4] Column chromatography, especially reversed-phase high-performance liquid chromatography (HPLC), is widely employed for this purpose.
The "Why" Behind the Method: Differential Partitioning
In chromatography, separation is achieved by the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[12] Carboxylic acids, being polar compounds, will have a certain affinity for both phases. By carefully controlling the composition of the mobile phase (e.g., by adding a small amount of acid like formic or trifluoroacetic acid to suppress the ionization of the carboxyl group), the retention of the carboxylic acid on the column can be modulated, allowing for its separation from impurities.
Experimental Protocol: Preparative Reversed-Phase HPLC of a Carboxylic Acid
This protocol outlines the purification of a carboxylic acid using preparative HPLC.
-
Sample Preparation: Dissolve the crude carboxylic acid in a minimal amount of a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter.[12]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Elution: Run a gradient of increasing organic solvent in the mobile phase to elute the compounds from the column. The carboxylic acid will elute at a specific retention time.
-
Fraction Collection: Collect the eluent in fractions as the desired peak, corresponding to the carboxylic acid, is detected by the UV detector.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization to obtain the purified carboxylic acid.
Performance Data:
| Parameter | Result | Citation |
| Purity | > 99% | [12] |
| Recovery | > 90% | [12] |
| Sample Loading | Up to 100 mg per injection on a preparative column. | [12] |
Comparative Analysis of Purification Techniques
The selection of the most appropriate purification technique is a multifactorial decision that depends on the specific properties of the carboxylic acid and the impurities, as well as the desired scale, purity, and economic and environmental constraints. The following table provides a comparative overview of the four techniques discussed.
| Technique | Principle | Typical Yield | Purity | Scalability | Cost | Environmental Impact |
| Crystallization | Differential solubility | Moderate to High (e.g., 75.9% for benzoic acid)[6] | High | Highly scalable (kg to tons)[9] | Low to Moderate | Moderate (solvent usage) |
| Liquid-Liquid Extraction | Differential partitioning between immiscible liquids | Variable (can be low, e.g., 19% for benzoic acid)[9] | High | Highly scalable | Low | High (large solvent volumes)[13] |
| Distillation | Difference in boiling points | High | High (e.g., 94 wt. %)[10] | Highly scalable (industrial scale)[11] | Moderate (energy intensive) | Low to Moderate |
| Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | High (>90%)[12] | Very High (>99%)[12] | Limited (mg to g scale per run) | High | High (solvent consumption) |
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each purification technique.
Crystallization Workflow
Caption: Workflow for Carboxylic Acid Purification by Recrystallization.
Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.
Distillation Workflow
Caption: Workflow for Fractional Distillation of a Carboxylic Acid.
Preparative HPLC Workflow
Caption: Workflow for Preparative HPLC of a Carboxylic Acid.
Conclusion: A Strategic Approach to Purity
The purification of carboxylic acids is a critical and often challenging aspect of chemical synthesis and drug development. There is no single "best" method; the optimal choice depends on a careful consideration of the factors outlined in this guide. For solid carboxylic acids on a larger scale, crystallization often provides an excellent balance of purity, yield, and cost-effectiveness. Liquid-liquid extraction, particularly acid-base extraction, is a powerful technique for removing specific types of impurities and is also highly scalable. Distillation remains the workhorse for the purification of volatile liquid carboxylic acids. When the highest levels of purity are required, especially for complex mixtures or on a smaller scale, chromatography is the unparalleled choice. By understanding the principles and practicalities of each technique, researchers can confidently select and optimize a purification strategy that meets the stringent demands of their scientific endeavors.
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A Comparative Guide to Assessing the Conformational Rigidity of the 3-Isopropylcyclobutane Ring
This guide provides an in-depth analysis of the conformational dynamics of the 3-isopropylcyclobutane ring system. As four-membered carbocycles are increasingly utilized as scaffolds in medicinal chemistry to impart three-dimensionality and unique physicochemical properties, a precise understanding of their conformational behavior is paramount for rational drug design.[1][2] We will compare and contrast the primary experimental and computational methodologies used to quantify the conformational rigidity of this substituted ring, providing field-proven insights and actionable protocols for researchers.
The Dynamic Nature of the Cyclobutane Ring: Puckering and Inversion
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation (D4h symmetry) would impose severe torsional strain from eclipsing C-H bonds, in addition to the inherent angle strain from its ~90° C-C-C angles.[3][4] To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "bent" conformation (D2d symmetry).[2] In this state, one carbon atom is out of the plane of the other three.
This puckering is not static. The ring can rapidly "flip" or invert through a higher-energy planar transition state, interconverting two equivalent puckered forms. For the parent cyclobutane, this inversion barrier is quite low, approximately 1.5 kcal/mol, allowing for rapid interconversion at room temperature.[5]
When a substituent is introduced, such as an isopropyl group, the two puckered conformations are no longer energetically equivalent. The substituent can occupy one of two distinct positions:
-
Equatorial (eq): The substituent points away from the general plane of the ring, a sterically less hindered position.
-
Axial (ax): The substituent points more perpendicularly to the ring's plane, leading to potential steric clashes with the axial hydrogens at the 1 and 3 positions.
For bulky groups like isopropyl, the equatorial conformation is strongly favored to minimize these non-bonded steric interactions, which are analogous to the 1,3-diaxial interactions in cyclohexane chemistry.[6][7][8] The primary goals in assessing conformational rigidity are to quantify the energy difference (ΔG) between these two conformers and the energy barrier (ΔG‡) to their interconversion.
Caption: Conformational equilibrium of 3-isopropylcyclobutane.
Methodologies for Quantifying Conformational Dynamics
A multi-pronged approach combining experimental spectroscopy and computational chemistry provides the most comprehensive picture of a molecule's conformational landscape.
Primary Experimental Technique: Variable-Temperature NMR (VT-NMR)
VT-NMR spectroscopy is the gold standard for directly observing and quantifying the energetics of conformational exchange processes. The principle relies on the temperature dependence of the rate of ring inversion.
-
At High Temperatures (Fast Exchange): If the ring inversion is fast on the NMR timescale, the spectrum shows a single set of time-averaged signals. For 3-isopropylcyclobutane, the signals for the ring protons will be averaged between their axial and equatorial environments.
-
At Low Temperatures (Slow Exchange): As the sample is cooled, the rate of ring inversion slows. Below a certain temperature (the coalescence temperature, Tc), the exchange becomes slow enough that the NMR spectrometer can distinguish the two separate conformers. The spectrum resolves into two distinct sets of signals—one for the major equatorial conformer and one for the minor axial conformer.
Data Derived from VT-NMR:
-
Gibbs Free Energy Difference (ΔG): In the slow-exchange regime, the relative populations of the equatorial (Peq) and axial (Pax) conformers can be determined by integrating their respective signals. The equilibrium constant (Keq = Peq / Pax) is then used to calculate the free energy difference via the equation: ΔG = -RT ln(Keq) .
-
Activation Energy Barrier (ΔG‡): The energy barrier for ring inversion can be determined by analyzing the changes in the NMR lineshape around the coalescence temperature. More advanced lineshape analysis software can model the spectra at various temperatures to extract the rate constant (k) for the inversion process, which is then used to calculate ΔG‡ using the Eyring equation.
Complementary Technique: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and corroborating experimental findings.[9][10][11] They provide structural and energetic information that can be difficult to obtain from experiments alone.
Workflow for Computational Analysis:
-
Conformational Search: Build initial 3D structures for both the axial and equatorial conformers.
-
Geometry Optimization: Perform geometry optimization calculations (e.g., using the B3LYP functional with a suitable basis set like 6-31G*) to find the lowest energy structure for each conformer.
-
Frequency Calculations: Run frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy). The difference in the calculated Gibbs free energies (ΔGcalc) provides a theoretical value for the conformational preference.
-
Transition State Search: Locate the planar transition state structure for ring inversion. This involves specific algorithms (e.g., QST2/QST3) and is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the ring inversion motion.
-
Barrier Calculation: The energy difference between the optimized equatorial conformer and the transition state yields the theoretical inversion barrier (ΔG‡calc).
Comparative Analysis: The Influence of Steric Bulk
The conformational preference in monosubstituted cyclobutanes is primarily dictated by the steric demand of the substituent. A comparison with other alkyl groups highlights the significant equatorial preference of the isopropyl group.
| Substituent (R) | A-Value (Cyclohexane)¹ [kcal/mol] | Expected Favored Conformer (Cyclobutane) | Expected ΔG (ax-eq) [kcal/mol] | Expected Inversion Barrier (ΔG‡) |
| -H | 0 | N/A (Equivalent) | 0 | ~1.5 |
| -CH₃ (Methyl) | 1.74 | Equatorial | > 1.0 | Slightly higher than cyclobutane |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Equatorial | > 1.5 | Higher than methylcyclobutane |
| -C(CH₃)₃ (tert-Butyl) | 4.9 | Equatorial | > 4.0 (Effectively locked) | Significantly higher |
¹A-values for cyclohexane are used as a well-established proxy for steric bulk and are expected to follow the same trend in cyclobutane systems.[12]
Interpretation:
-
The isopropyl group, with an A-value of 2.15 kcal/mol, is significantly bulkier than a methyl group.[12] This leads to a strong energetic penalty for it to occupy the axial position in 3-isopropylcyclobutane. The equilibrium will heavily favor the equatorial conformer, likely with a population exceeding 95% at room temperature.
-
This strong preference increases the overall conformational rigidity. While the ring still inverts, it spends the vast majority of its time in the equatorial state.
-
Compared to a tert-butyl group, which is so bulky it essentially "locks" the ring in an equatorial conformation, the isopropyl group allows for a measurable, albeit small, population of the axial conformer, making it an excellent subject for VT-NMR studies.
Detailed Experimental and Computational Protocols
Protocol 1: VT-NMR Experiment for 3-Isopropylcyclobutane
Objective: To determine the ΔG and ΔG‡ for the ring inversion of 3-isopropylcyclobutane.
1. Sample Preparation:
- Dissolve ~5-10 mg of 3-isopropylcyclobutane in 0.6 mL of a low-freezing deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated toluene, C₇D₈) in a standard 5 mm NMR tube. Causality: A low-freezing point solvent is critical to reach temperatures where the conformational exchange is slow without freezing the sample.
- Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable-temperature control unit.
- Tune and shim the probe at room temperature (~298 K) to ensure optimal resolution.
3. Data Acquisition:
- Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at 298 K. This will serve as the fast-exchange reference.
- Low-Temperature Spectra: Gradually decrease the temperature in steps of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
- Continue cooling until the signals corresponding to the ring protons (specifically the proton at C1) broaden, coalesce, and finally re-sharpen into two distinct sets of signals for the axial and equatorial conformers. This may occur below 200 K.
- Data Analysis (ΔG): At the lowest achievable temperature in the slow-exchange regime, carefully integrate the signals for a specific proton (e.g., the methine proton of the isopropyl group) in both the major (equatorial) and minor (axial) conformers. Calculate Keq and then ΔG.
- Data Analysis (ΔG‡): Record the coalescence temperature (Tc) and the separation of the two signals (Δν in Hz) in the slow-exchange limit. A simplified estimation of the barrier can be made using the equation: ΔG‡ ≈ RTc [22.96 + ln(Tc/Δν)] . For a more accurate value, perform a full lineshape analysis using appropriate software.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the cornerstone of enantioselective analysis. This guide provides an in-depth, objective comparison of the performance of various CSPs, supported by experimental data and field-proven insights to empower you in selecting the optimal stationary phase for your chiral separation needs.
The Foundation of Chiral Recognition in HPLC
The direct separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1][2] The differing stabilities of these complexes result in differential retention times, enabling their resolution. The key to successful chiral separation lies in the intricate molecular interactions between the analyte and the CSP, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[3]
A Deep Dive into the Major Classes of Chiral Stationary Phases
The landscape of chiral separations is dominated by several major classes of CSPs, each with unique chemical characteristics and separation mechanisms. Understanding these fundamentals is paramount to making an informed selection.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and versatile chiral selectors in HPLC.[1][4][5] Their broad applicability stems from their complex three-dimensional structures, which create numerous chiral recognition sites.
-
Mechanism of Chiral Recognition: The helical structures of cellulose and amylose derivatives form chiral grooves or cavities.[6] Separation is achieved through a combination of interactions, including hydrogen bonding with the carbamate groups on the polysaccharide backbone, π-π interactions between the aromatic moieties of the analyte and the phenyl groups of the CSP, dipole-dipole interactions, and steric hindrance.[6] The precise nature of these interactions is highly dependent on the specific derivative and the mobile phase composition.[7]
-
Coated vs. Immobilized Polysaccharide CSPs:
-
Coated CSPs: The polysaccharide derivative is physically adsorbed onto the silica support. While often providing excellent enantioselectivity, their solvent compatibility is limited, as certain solvents can strip the coating from the support.[8]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support, resulting in enhanced robustness and a wider range of compatible solvents.[9] This expanded solvent compatibility can be crucial for optimizing selectivity.
-
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[10] Native and derivatized cyclodextrins are effective chiral selectors for a wide range of compounds.
-
Mechanism of Chiral Recognition: The primary mechanism involves the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[11] Chiral recognition is further enhanced by interactions between the analyte's functional groups and the hydroxyl or derivatized groups on the rim of the cyclodextrin cavity.[11] For a successful separation in reversed-phase mode, the analyte typically needs to possess at least one aromatic ring to facilitate inclusion.[12]
Protein-Based CSPs
Protein-based CSPs utilize proteins, such as α1-acid glycoprotein (AGP), ovomucoid, bovine serum albumin (BSA), and human serum albumin (HSA), immobilized on a silica support.[6]
-
Mechanism of Chiral Recognition: Proteins possess a multitude of chiral centers and defined three-dimensional structures, offering a complex environment for chiral recognition.[3] The separation mechanism is multimodal, involving a combination of hydrophobic, electrostatic (ionic), and hydrogen bonding interactions.[3][6] The versatility of these columns allows for the separation of a wide variety of acidic, basic, and neutral compounds, often without the need for derivatization.[13] However, they typically have lower loading capacities and can be more sensitive to changes in mobile phase composition and temperature compared to other CSPs.[13]
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these CSPs are based on small, synthetic chiral molecules covalently bonded to a silica support.[14]
-
Mechanism of Chiral Recognition: The "three-point interaction model" is the foundational principle behind the design of Pirkle-type CSPs.[15] For chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral selector, with at least one of these interactions being stereochemically dependent.[14] These interactions are typically a combination of π-π interactions (from electron-donating or electron-accepting aromatic rings), hydrogen bonding, and dipole-dipole interactions.[16] A key advantage of Pirkle-type CSPs is the ability to invert the elution order of enantiomers by using a CSP with the opposite absolute configuration of the chiral selector.[17]
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin, teicoplanin, and ristocetin A, are complex molecules with multiple stereogenic centers and functional groups, making them effective chiral selectors.[4][9]
-
Mechanism of Chiral Recognition: The chiral recognition mechanism is multifaceted and involves a combination of interactions, including hydrogen bonding, π-π interactions, ionic interactions (for charged analytes), and inclusion in the macrocyclic cavity.[3][4] These CSPs are particularly well-suited for the separation of amino acids and other polar compounds. They exhibit multimodal behavior and can be used in reversed-phase, normal-phase, and polar organic modes.[18]
Comparative Experimental Analysis
The selection of a CSP is often an empirical process, and the optimal choice is highly dependent on the specific analyte and the desired separation goals. The following tables provide a comparative overview of the performance of different CSPs for the separation of key drug classes.
Table 1: Comparison of CSPs for the Separation of Warfarin Enantiomers
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) | Reference |
| Amylose-based Polysaccharide | Chiralpak IA | Acetonitrile | 2.50 | 1.47 | ~3.5 | [19] |
| Amylose-based Polysaccharide | Chiralpak AS-3R | Ethanol-Hexane (40:60) | 2.23 | 1.59 | ~1.2 | [10][19] |
| Cellulose-based Polysaccharide | Chiralcel OD-RH | Acetonitrile-Water (40:60) | 2.74 | 3.90 | ~3.0 | [10][19] |
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC V | Polar Ionic Mode | Baseline | - | < 5 | |
| β-Cyclodextrin | LiChroCART® ChiraDex® | Acetonitrile/Acetic Acid/Triethylamine | - | - | - | [3] |
Table 2: Comparison of Polysaccharide-Based CSPs for the Separation of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
| Analyte | Column Example | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Ketoprofen | Chiralpak AD | Hexane/Ethanol/Formic Acid | 1.08 | 1.77 | [4][14] |
| Ibuprofen | Chiralpak AD | Hexane/Isopropanol | 1.08 | 1.73 | [4][14] |
| Flurbiprofen | Chiralpak IA | Hexane/Isopropanol | 1.44 | 3.12 | [4][14] |
| Ketoprofen | Chiralpak AD-H | Normal Phase | - | 6.45 | [20] |
Table 3: Comparison of CSPs for the Separation of β-Blockers
| Column Example | CSP Type | Mobile Phase Additive | General Outcome | Reference |
| Chiralpak AD, Chiralpak IA | Amylose-based Polysaccharide | Acid | Lower enantioselectivity, shorter retention | [7] |
| Chiralcel OD, Chiralpak IB | Cellulose-based Polysaccharide | Acid | Greater enantioselectivity, shorter retention | [7] |
| Chiralcel OD | Cellulose-based Polysaccharide | Base | Lower enantioselectivity compared to acid | [7] |
Table 4: Comparison of CSPs for the Separation of Amphetamine Derivatives
| Column Example | CSP Type | Mobile Phase/Mode | General Outcome | Reference |
| CHIRALPAK AD-H, IA, IC, ID | Polysaccharide | Supercritical Fluid Chromatography (SFC) | Successful baseline separation | [21] |
| Astec CHIROBIOTIC V2 | Macrocyclic Glycopeptide | Polar Ionic Mode | Baseline resolution | [6] |
| Lux AMP | Polysaccharide | Reversed Phase (high pH) | Improved chiral separation | [22] |
Experimental Protocol: A Systematic Approach to CSP Screening
A structured screening protocol is essential for efficiently identifying the optimal CSP and mobile phase for a given separation.
1. Analyte Characterization:
- Determine the chemical structure, functional groups, pKa, and solubility of the analyte. This information will guide the initial selection of CSPs and mobile phase conditions.
2. Initial CSP and Mobile Phase Screening:
- CSP Selection: Begin with a diverse set of columns, including at least one amylose-based and one cellulose-based polysaccharide CSP, a cyclodextrin-based CSP, and potentially a protein-based or Pirkle-type CSP depending on the analyte's structure.
- Mobile Phase Screening:
- Normal Phase: Screen with a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Include acidic (e.g., trifluoroacetic acid - TFA) and basic (e.g., diethylamine - DEA) additives to assess their impact on peak shape and resolution, especially for acidic and basic analytes, respectively.
- Reversed Phase: Screen with an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
- Polar Organic Mode: Screen with a polar organic solvent such as methanol, ethanol, or acetonitrile, often with additives.
3. Data Evaluation and Optimization:
- Evaluate the initial screening results based on retention factor (k'), separation factor (α), and resolution (Rs).
- Select the most promising CSP-mobile phase combinations for further optimization.
- Fine-tune the separation by systematically adjusting the mobile phase composition (e.g., modifier percentage, additive concentration, pH), column temperature, and flow rate.
4. Method Validation:
- Once the optimal conditions are established, validate the analytical method according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of the CSP Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chiral stationary phase.
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A Senior Application Scientist's Guide to Validating Synthesis Products by 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step.[1][2] While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for elucidating complex molecular architectures in solution.[1][3] This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by experimental data, and offers detailed protocols for key 2D NMR experiments.
Two-dimensional NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, mitigating the signal overlap often encountered in traditional 1D NMR spectra of complex molecules.[1][4] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.[1]
At a Glance: 2D NMR vs. Alternative Techniques
To contextualize the utility of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.[1]
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1][2] | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.[1][5] | Molecular weight, elemental composition, and fragmentation patterns.[1][6] | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[1][7][8][9] |
| Sample Requirements | Requires soluble samples in deuterated solvents; sample amounts in the milligram to microgram range.[1] | Similar to 2D NMR, but generally requires less sample and acquisition time.[1] | Requires a very small amount of sample, which can be in a solid or liquid form. | Requires a high-quality single crystal of the compound, which can be challenging to obtain.[6][9] |
| Strengths | Provides unambiguous structural assignment in solution, non-destructive.[6] | Relatively fast and provides essential preliminary structural information. | High sensitivity, provides accurate molecular weight and formula.[6] | Provides the absolute structure with high precision.[6] |
| Limitations | Longer acquisition times compared to 1D NMR and MS, can be complex to interpret for very large molecules.[6][10] | Signal overlap in complex molecules can hinder complete analysis.[4] | Fragmentation patterns can be complex and may not provide definitive connectivity or stereochemical information.[6] | The solid-state structure may not represent the conformation in solution; crystal growth can be a significant bottleneck.[6][8] |
The Core 2D NMR Experiments for Structural Validation
A suite of 2D NMR experiments is typically employed in a hierarchical manner to piece together a molecule's structure. Each experiment provides a unique piece of the puzzle.
COSY (Correlation Spectroscopy)
The COSY experiment is one of the most fundamental 2D NMR techniques and is often the starting point for structural elucidation.[5] It reveals correlations between protons that are coupled to each other, typically through two or three bonds.[11]
-
Causality: The magnetization transfer in a COSY experiment occurs through scalar (J) coupling. Therefore, the presence of a cross-peak between two proton signals unequivocally indicates that those protons are part of the same spin system.
TOCSY (Total Correlation Spectroscopy)
While COSY shows direct correlations, TOCSY provides information about entire spin systems.[12] A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupling network, even if they are not directly coupled.
-
Causality: Magnetization is relayed throughout a spin system during the mixing time of the TOCSY experiment. This is particularly useful for identifying all the protons belonging to a specific structural fragment, such as an amino acid side chain or a sugar ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a powerful tool for correlating proton signals with their directly attached heteronuclei, most commonly ¹³C.[13][14][15]
-
Causality: This experiment relies on one-bond J-coupling between a proton and a heteronucleus. Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing a clear map of which protons are attached to which carbons.[5]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is complementary to HSQC and reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[12][15]
-
Causality: Magnetization transfer in HMBC occurs through long-range J-couplings. This experiment is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule. For example, it can show a correlation from a methyl proton to a carbonyl carbon three bonds away.
A Self-Validating Workflow for Structure Elucidation
The following workflow illustrates a logical and self-validating approach to determining the structure of a novel synthesized product using 2D NMR.
Caption: A logical workflow for 2D NMR-based structure elucidation.
Experimental Protocol: A Practical Guide
The following provides a generalized, step-by-step methodology for acquiring a standard suite of 2D NMR spectra.
Sample Preparation
-
Rationale: Proper sample preparation is critical for obtaining high-quality NMR data. The choice of solvent and concentration can significantly impact the results.
-
Protocol:
-
Dissolve 5-10 mg of the purified synthesis product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved. If not, filter the solution to remove any particulate matter, which can degrade spectral quality.[16]
-
Transfer the solution to a clean, high-quality NMR tube.
-
Instrument Setup and 1D Spectra Acquisition
-
Rationale: Initial 1D spectra are necessary to determine the spectral widths and appropriate acquisition parameters for the 2D experiments.
-
Protocol:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[17]
-
Acquire a standard 1D ¹H spectrum to determine the proton chemical shift range.[11]
-
Acquire a 1D ¹³C spectrum to determine the carbon chemical shift range.[11]
-
2D NMR Data Acquisition
-
Rationale: Each 2D experiment is set up with parameters optimized for the type of correlation being observed.
-
Protocol:
-
COSY:
-
Load a standard gradient-selected COSY pulse program.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.[11]
-
-
HSQC:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program.
-
Set the F2 (direct) dimension for ¹H and the F1 (indirect) dimension for ¹³C spectral widths.
-
Optimize the experiment for a one-bond ¹JCH coupling constant (typically ~145 Hz).[11]
-
-
HMBC:
-
Load a standard gradient-selected HMBC pulse program.
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
Optimize the experiment for long-range nJCH coupling constants (a value of 8 Hz is a good starting point).[11]
-
-
Data Interpretation: A Case Study Approach
Interpreting 2D NMR spectra is a systematic process of identifying correlations and using them to build the molecular structure.[4][18]
Hypothetical Product: Let's consider a hypothetical synthesis product with the molecular formula C₆H₁₀O₂.
1D NMR Data:
-
¹H NMR: Shows signals for a methyl group, two methylene groups, and an olefinic proton.
-
¹³C NMR: Shows signals for six distinct carbons, including a carbonyl, two olefinic carbons, two aliphatic carbons, and one methyl carbon.
2D NMR Interpretation:
| Experiment | Observation | Deduction |
| COSY | A cross-peak between the olefinic proton and one of the methylene groups. | The olefinic proton is adjacent to a CH₂ group. |
| HSQC | Correlates each proton signal to its directly attached carbon. | Provides the ¹H-¹³C one-bond connectivities for all protonated carbons. |
| HMBC | - A cross-peak from the methyl protons to the carbonyl carbon.- A cross-peak from the olefinic proton to the carbonyl carbon. | The methyl group is two bonds away from the carbonyl. The olefinic proton is three bonds away from the carbonyl, establishing the core fragment of the molecule. |
By systematically analyzing the data from each experiment, the full structure of the molecule can be pieced together, and all proton and carbon signals can be unambiguously assigned.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Signal-to-Noise | Insufficient sample concentration or not enough scans. | Increase the number of scans or prepare a more concentrated sample. |
| Broad Lineshapes | Poor shimming or presence of paramagnetic impurities. | Re-shim the magnet carefully. Ensure the sample is pure.[19] |
| ADC Overflow Error | Receiver gain is set too high. | Manually reduce the receiver gain and restart the experiment.[19][20] |
| Phasing Problems | Incorrect phase correction. | Manually adjust the phase parameters for each dimension.[19] |
Conclusion
2D NMR spectroscopy is an unparalleled technique for the definitive structural validation of reaction products in solution.[1] By providing a detailed roadmap of atomic connectivity and spatial relationships, techniques such as COSY, HSQC, HMBC, and TOCSY, when used in concert, allow for the unambiguous determination of complex molecular structures. While other analytical methods provide complementary information, the comprehensive insights offered by 2D NMR are essential for ensuring the structural integrity of newly synthesized compounds in research and drug development.[1]
References
- Heffron, G. 2D NMR FOR THE CHEMIST.
- NMR Techniques in Organic Chemistry: a quick guide.
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- Common Problems. SDSU NMR Facility – Department of Chemistry.
- Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.
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- Natural Products. Bruker.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Isopropylcyclobutanecarboxylic Acid in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of robust research and development. 3-Isopropylcyclobutanecarboxylic acid, a molecule of interest in various fields, presents unique analytical challenges due to its polarity and structural characteristics. This guide provides an in-depth, objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Quantifying a Polar, Non-Volatile Analyte
This compound's structure, characterized by a carboxylic acid group and a compact cyclobutane ring, dictates its physicochemical properties. Its polarity makes it readily soluble in aqueous biological matrices but poses challenges for direct analysis by techniques that require volatility, such as GC-MS. Furthermore, its relatively low molecular weight can make it susceptible to interference from other endogenous small molecules in complex samples like plasma, urine, or tissue homogenates. The primary goal of any quantitative method for this analyte is to achieve high sensitivity, selectivity, and accuracy, which necessitates careful consideration of sample preparation and the analytical technique employed.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is not merely a matter of instrument availability but a strategic decision based on the analyte's properties and the analytical objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity in the gas phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Mandatory. To increase volatility and thermal stability. | Optional. Can be used to enhance ionization efficiency but often not necessary. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with simpler "dilute-and-shoot" or direct injection methods possible. |
| Sensitivity (Typical) | High (low ng/mL to pg/mL), dependent on derivatization and ionization efficiency. | Very High (pg/mL to fg/mL), especially with electrospray ionization (ESI). |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio (m/z). | Very High, utilizing precursor-to-product ion transitions in MS/MS mode. |
| Matrix Effects | Generally lower, as the high temperatures of the GC inlet can pyrolyze some matrix components. | Can be significant (ion suppression or enhancement), requiring careful method development and internal standards. |
| Cost & Complexity | Lower initial instrument cost; derivatization adds complexity and potential for error. | Higher initial instrument cost; method development can be complex but often more automatable. |
| Best Suited For | Broad-spectrum analysis of volatile and semi-volatile compounds; well-established libraries for identification. | Targeted quantification of polar and non-volatile compounds in complex biological matrices. |
In-Depth Analysis of Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse
GC-MS is a powerful and well-established technique for the analysis of small molecules.[1] However, for polar compounds like this compound, direct analysis is not feasible due to their low volatility and propensity for thermal degradation.[2] Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization.
The "Why" of Derivatization:
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for gas-phase analysis.[2][3] The most common approaches for carboxylic acids are:
-
Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is significantly more volatile and less polar.[2]
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, for example, a methyl or ethyl ester. Reagents like methanol or ethanol in the presence of an acid catalyst are commonly used.[4]
The choice of derivatization reagent is critical and depends on the specific analyte and matrix. The derivatization reaction must be reproducible, high-yielding, and produce a stable derivative.
Workflow for GC-MS Analysis:
Caption: GC-MS workflow for this compound.
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol provides a step-by-step method for the quantification of this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a glass tube, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample with 50 µL of 1M HCl to protonate the carboxylic acid group, enhancing its extraction into an organic solvent.[5]
-
Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the tube tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.
Self-Validation: The use of a stable isotope-labeled internal standard is crucial for trustworthy results, as it co-extracts with the analyte and experiences similar derivatization efficiency and potential matrix effects, thereby correcting for variations in sample preparation and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive and High-Throughput Alternative
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile molecules.[3][6] For this compound, LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, which simplifies sample preparation and increases sample throughput.[7][8]
The Power of Direct Analysis:
By coupling high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a tandem mass spectrometer, it is possible to separate the analyte from matrix components and then selectively detect it based on its specific precursor-to-product ion transition. This high degree of selectivity minimizes the impact of interferences, which is particularly important in complex biological matrices.
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS workflow for this compound.
Experimental Protocol: LC-MS/MS with Protein Precipitation
This protocol provides a rapid and robust method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for analysis.
2. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor ion to product ion transition for the analyte and internal standard.
Trustworthiness through Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) should be performed, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability to ensure the reliability of the data.[9][10]
Comparative Performance Data
The following table summarizes expected performance characteristics for the quantitative analysis of small carboxylic acids, providing a basis for comparing the two methodologies for this compound.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.01 - 1 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 0.05 - 2 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998[8] |
| Intra-day Precision (%CV) | < 10% | < 8% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Recovery | 85 - 110% | 90 - 105%[11] |
Note: These are typical values and will vary depending on the specific analyte, matrix, instrumentation, and method optimization.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound in complex mixtures.
-
GC-MS is a cost-effective and powerful technique, but the mandatory derivatization step adds time, complexity, and potential sources of error to the workflow. It is an excellent choice when high chromatographic resolution is required and for broader metabolic profiling studies where established derivatization protocols can be applied to multiple compound classes.
-
LC-MS/MS stands out for its superior sensitivity, higher sample throughput, and the ability to analyze the target compound in its native form. For dedicated quantitative bioanalysis in a drug development or clinical research setting, where speed and sensitivity are paramount, LC-MS/MS is the recommended approach.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of accurate and reliable data.
References
- Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). Metabolites, 12(11), 1089.
- Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed.
- Fiori, M., et al. (2020). Extending Metabolomic Studies of Apis mellifera Venom: LC-MS-Based Targeted Analysis of Organic Acids. ResearchGate.
- Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems.
- Al-Sari, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 931-944.
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- GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems.
- Chen, Y., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 27(17), 5649.
- Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS? YouTube.
- Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose.
- Greter, J., & Jacobson, C. E. (1983). A simple and reliable method for the determination of urinary organic acids. Clinica Chimica Acta, 133(2), 151-158.
- Han, J., et al. (2015). A sensitive and high-throughput UPLC-MS/MS method for the quantification of short-chain fatty acids in human feces.
- Hülsemann, V., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7595-7608.
- Deng, P., et al. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 4(13), 1575-1588.
- A Review on GC-MS and Method Development and Validation. (2017). Indo American Journal of Pharmaceutical Sciences, 4(11), 4286-4292.
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
- Kaspar, H., et al. (2008). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- Al-Sari, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate.
- Curve of cyclobutanecarboxylic acid with GC-MS technique. (n.d.). ResearchGate.
- Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2019). Pharmaceutical and Biomedical Research, 5(2), 31-40.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). International Journal of Molecular Sciences, 23(15), 8565.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Isopropylcyclobutanecarboxylic Acid
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Isopropylcyclobutanecarboxylic acid (CAS No. 13363-91-2), ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in established safety principles and an understanding of chemical reactivity, providing you not just with instructions, but with the rationale behind them.
Hazard Identification and Chemical Profile
Before any handling or disposal procedure, a thorough understanding of the subject chemical is critical. This compound is an organic compound whose properties dictate its handling and disposal requirements. While specific GHS classification and detailed toxicity data for this compound are not widely available, its identity as a carboxylic acid provides a strong basis for hazard assessment.[1] Carboxylic acids are generally acidic and can be corrosive.[2]
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 13363-91-2 | PubChem[3], ChemicalBook[4] |
| Molecular Formula | C₈H₁₄O₂ | PubChem[3] |
| Molecular Weight | 142.20 g/mol | PubChem[3] |
| Predicted pKa | 4.79 ± 0.40 | Guidechem[1] |
| Appearance | Varies (Solid or Liquid) | N/A |
| Primary Hazard | Assumed Corrosive (Acidic) | General Chemical Class[2][5] |
The predicted pKa value indicates it is a weak acid, but even weak acids can be corrosive, especially in concentrated form, and pose a hazard to skin, eyes, and the respiratory tract.[2][5] Therefore, all handling and disposal must proceed under the assumption that the material is hazardous.
Regulatory Framework: The Foundation of Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[6][7] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[6][8]
It is crucial to recognize that state and local regulations may be more stringent than federal requirements.[6][9] Therefore, all laboratory personnel must be familiar with the specific guidelines established by their institution's Environmental Health & Safety (EHS) office, which will be aligned with local, state, and federal laws.[10]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, logical workflow for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Given the corrosive nature of acids, stringent adherence to safety protocols is mandatory.[5] Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are required.[5]
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a suitable choice) are essential.[5]
-
Body Protection: A chemical-resistant apron or lab coat must be worn.[10]
-
Work Area: Always handle the acid and its waste inside a certified chemical fume hood to prevent inhalation of any vapors.[10][11]
Step 2: Waste Characterization and Classification
The generator of the waste is legally required to determine if it is hazardous.[8][12] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12]
For this compound waste, the primary characteristic of concern is Corrosivity . An aqueous waste is considered corrosive if it has a pH of ≤ 2 or ≥ 12.5.
dot
Caption: Waste classification decision workflow.
Step 3: Waste Collection and Segregation
Proper collection is vital to prevent dangerous reactions and ensure safe transport.
-
Container Selection: Use a designated, leak-proof waste container made of compatible material. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.[13] Never use metal containers, which can be corroded by acids.[2]
-
Labeling: Immediately label the waste container with a completed hazardous waste tag, as supplied by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristic (e.g., "Corrosive")
-
The date accumulation started
-
-
Segregation: Store the waste container in a designated satellite accumulation area. Crucially, you must segregate acids from incompatible materials, particularly:
-
Bases: To prevent violent neutralization reactions.
-
Oxidizers: To avoid potential fire or explosion hazards.
-
Reactive Metals: (e.g., sodium, potassium) to prevent the generation of flammable hydrogen gas.
-
-
Containment: Always keep liquid waste containers within a secondary containment bin or tray to contain any potential leaks or spills.[14] Keep the container securely closed except when adding waste.[13]
Step 4: Disposal Pathway - Professional Management
While some dilute, simple acids may be eligible for on-site neutralization and drain disposal under strict conditions, this practice is not recommended for this compound due to the lack of comprehensive toxicity data.[10][15] Attempting to neutralize and drain dispose of this chemical could lead to the release of an uncharacterized substance into the wastewater system.
The only authoritative and safe disposal method is through your institution's hazardous waste management program.
dot
Caption: Laboratory waste handling and disposal workflow.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][16]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16][17]
-
Small Spill (<20 mL): If you are trained and it is safe to do so, neutralize the spill with a suitable agent like sodium bicarbonate (baking soda). Absorb the residue with an inert material (e.g., vermiculite, sand), collect it in a sealed container, and manage it as hazardous waste.[5]
-
Large Spill (>20 mL): Evacuate the immediate area. Alert others and contact your institution's EHS emergency line immediately.[11]
By adhering to this comprehensive guide, you ensure that your vital research is conducted not only with scientific integrity but also with the highest standards of safety and environmental responsibility.
References
- PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-isopropyl-. National Center for Biotechnology Information.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link] (Note: A placeholder URL is used as the original is a search redirect).
- Commonwealth of Pennsylvania, Department of Environmental Protection. (n.d.). Hazardous Waste Program.
- University of Utah. (2019, April 11). Acid Handling.
- Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Massachusetts Institute of Technology. (n.d.). Chemical Hygiene Plan continued.
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- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 17. chempoint.com [chempoint.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Isopropylcyclobutanecarboxylic Acid
As researchers and scientists at the forefront of drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or less-common reagents like 3-Isopropylcyclobutanecarboxylic acid requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to ensure that your focus remains on innovation, underpinned by an unwavering commitment to safety.
Hazard Assessment: A Data-Driven Approach to Safety
Corrosive chemicals like carboxylic acids cause tissue damage upon contact. The extent of this injury is determined by the chemical's concentration and the duration of exposure. Therefore, our primary directive is to prevent all direct contact through a multi-layered Personal Protective Equipment (PPE) strategy.
Core Protective Measures: Your Primary Defense
All handling of this compound must be conducted within a certified chemical fume hood to control airborne hazards such as fumes, vapors, or mists. Before beginning any work, it is critical to locate and verify the functionality of the nearest emergency shower and eyewash station.[4][5][6]
Table 1: PPE Requirements by Scale of Operation
| Task / Scale | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Low Volume / Dilute Solutions (e.g., <1g, <0.1M) | Nitrile or Butyl Rubber Gloves, Lab Coat | Chemical Splash Goggles | Not required inside a fume hood |
| High Volume / Concentrated Material (e.g., >1g, solid, or concentrated liquid) | Double-gloving with Nitrile or Butyl Rubber, Chemical-Resistant Apron over Lab Coat | Face Shield worn over Chemical Splash Goggles | Not required inside a fume hood |
| Operations with Aerosol/Dust Potential (e.g., Weighing solid, sonicating) | Double-gloving with Nitrile or Butyl Rubber, Lab Coat | Face Shield worn over Chemical Splash Goggles | N95 Respirator (if outside fume hood) or Respirator with Acid Gas Cartridges (for high vapor concentrations)[7] |
Detailed PPE Protocol: Understanding the "Why"
Dermal Protection (Skin and Body)
The primary risk from carboxylic acids is severe skin burns upon contact.[2] Your first line of defense is appropriate gloves and body coverings.
-
Gloves : Standard disposable nitrile gloves provide adequate protection for incidental contact with many acids.[7] For prolonged handling or when working with larger quantities, butyl rubber gloves offer superior resistance.[7] Always inspect gloves for any signs of degradation or puncture before use. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as contaminated waste.
-
Body Protection : A standard flame-resistant lab coat is mandatory. For operations involving larger volumes where splashes are more likely, supplement this with a chemical-resistant apron made of materials like PVC or neoprene.[6][7]
Ocular Protection (Eyes and Face)
The eyes are exceptionally vulnerable to corrosive chemicals, and any contact can result in severe, irreversible damage.[2]
-
Chemical Splash Goggles : Unlike safety glasses, goggles form a protective seal around the eyes, preventing splashes from reaching the eye socket from the sides, top, or bottom.[5][6] These are the minimum required eye protection.
-
Face Shields : When handling larger quantities or performing operations with a high splash potential (e.g., transferring liquids, heating solutions), a full-face shield must be worn in addition to chemical splash goggles.[5][7] A face shield protects the entire face from direct splashes.[7]
Respiratory Protection
While working in a fume hood mitigates most inhalation risks, certain procedures may still warrant respiratory protection.
-
Fumes and Vapors : Carboxylic acids can be irritating to the respiratory system.[2] If you must work outside of a fume hood or anticipate high vapor concentrations, a full-face respirator equipped with acid gas cartridges is necessary.[7]
-
Dusts : If handling the material as a powder, which can be easily inhaled, an N95 respirator may be required to prevent inhalation of fine particles.[7] A proper fit test is essential for any respirator to be effective.[7]
Operational & Disposal Plans
Step-by-Step Handling Protocol (Example: Weighing and Dissolving)
-
Preparation : Don the appropriate PPE as outlined in Table 1 for the scale of your work. Ensure the chemical fume hood is on and functioning correctly.
-
Weighing : If the compound is a solid, carefully weigh it within the fume hood on a tared weigh boat to minimize the risk of generating dust.
-
Transfer : Gently add the solid to your reaction vessel.
-
Dissolving : Slowly add the solvent to the solid. When diluting acids, always add the acid to water (or other solvent), never the other way around, to control the exothermic reaction.[4][8]
-
Post-Handling : Wipe down the work surface and any equipment used. Remove PPE carefully, disposing of single-use items in the designated hazardous waste container. Wash hands thoroughly with soap and water, even after wearing gloves.
Waste Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4]
-
Segregation : Do not mix carboxylic acid waste with other waste streams unless specifically instructed by your institution's safety office.
-
Labeling : All waste containers must be clearly and accurately labeled with the chemical name and appropriate hazard symbols.[4]
-
Containment : Use a designated, sealed, and properly labeled hazardous waste container.[8] For liquid waste, secondary containment (like a plastic tray) is recommended to manage potential leaks.
-
Pickup : Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. actenviro.com [actenviro.com]
- 5. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
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- 8. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
